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  • Product: 3-Oxoisoindoline-4-carboxylic acid
  • CAS: 935269-27-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Oxoisoindoline-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold 3-Oxoisoindoline-4-carboxylic acid, a heterocyclic compound with the IUPAC name 3-oxo-1,2-dihydroisoind...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

3-Oxoisoindoline-4-carboxylic acid, a heterocyclic compound with the IUPAC name 3-oxo-1,2-dihydroisoindole-4-carboxylic acid, has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and strategically positioned functional groups—a lactam, a carboxylic acid, and an aromatic ring—make it an ideal scaffold for the design of highly specific and potent therapeutic agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this important chemical entity, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

The basic physicochemical properties of 3-Oxoisoindoline-4-carboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 935269-27-5Internal Data
Molecular Formula C₉H₇NO₃Internal Data
Molecular Weight 177.16 g/mol Internal Data
IUPAC Name 3-oxo-1,2-dihydroisoindole-4-carboxylic acidInternal Data
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not experimentally determined in searched literature.
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and non-polar organic solvents.[1]General knowledge on carboxylic acids

Synthesis of 3-Oxoisoindoline-4-carboxylic Acid: A Strategic Approach

The synthesis of 3-Oxoisoindoline-4-carboxylic acid is a critical step in its utilization as a building block. While various synthetic routes to substituted isoindolinones exist, a common and effective strategy for this specific compound involves the cyclization of a suitably substituted phthalic anhydride derivative.

Conceptual Synthetic Pathway

The following diagram illustrates a plausible synthetic route, starting from a commercially available or readily prepared phthalic acid derivative. This pathway highlights the key transformations required to construct the isoindolinone core and introduce the carboxylic acid functionality.

G A Phthalic Anhydride Derivative B Phthalamic Acid Intermediate A->B  Ammonolysis/ Amine Addition   C 3-Oxoisoindoline-4-carboxylic Acid Ester B->C  Cyclization/ Esterification   D 3-Oxoisoindoline-4-carboxylic Acid C->D  Hydrolysis  

Caption: Generalized synthetic pathway to 3-Oxoisoindoline-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Based on established organic chemistry principles and analogous syntheses of related compounds, a detailed experimental protocol can be proposed. It is crucial to note that this is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Ammonolysis of a Phthalic Anhydride Precursor

  • To a solution of a suitable phthalic anhydride derivative (e.g., a derivative with a protected carboxylic acid or a precursor group at the 4-position) in an appropriate solvent such as tetrahydrofuran (THF) or dioxane, add a solution of aqueous ammonia or an amine at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude phthalamic acid intermediate. This intermediate can often be used in the next step without further purification.

Causality: The addition of ammonia or an amine opens the anhydride ring to form a phthalamic acid derivative. This step introduces the nitrogen atom necessary for the subsequent cyclization to form the lactam ring of the isoindolinone.

Step 2: Cyclization and Esterification

  • Treat the crude phthalamic acid intermediate with a dehydrating agent, such as acetic anhydride or a carbodiimide, in a suitable solvent. Concurrently, an alcohol (e.g., methanol or ethanol) can be used as the solvent or co-solvent to facilitate esterification of the carboxylic acid group.

  • Heat the reaction mixture at reflux for several hours, monitoring for the formation of the cyclized product by TLC.

  • After cooling, the product can be isolated by extraction and purified by column chromatography on silica gel.

Causality: The dehydration-induced cyclization of the phthalamic acid forms the five-membered lactam ring of the isoindolinone. The esterification of the carboxylic acid at this stage can protect it from undesired side reactions and improve the solubility and handling of the intermediate.

Step 3: Hydrolysis to 3-Oxoisoindoline-4-carboxylic Acid

  • Dissolve the purified ester from the previous step in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to afford pure 3-Oxoisoindoline-4-carboxylic acid.

Causality: Basic hydrolysis cleaves the ester group, followed by acidic workup to protonate the carboxylate, yielding the final carboxylic acid product.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Oxoisoindoline-4-carboxylic acid would rely on a combination of spectroscopic techniques. Based on the known spectral properties of similar compounds, the following characteristic signals can be predicted:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methylene protons of the isoindolinone ring, the N-H proton of the lactam, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 7-8 ppm). The methylene protons would likely be a singlet or a pair of doublets around 4.5 ppm. The N-H proton would be a broad singlet, and the carboxylic acid proton would be a very broad singlet at a very downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (the lactam and the carboxylic acid), typically in the range of 165-180 ppm. Aromatic carbon signals would appear between 120-140 ppm, and the methylene carbon would be observed further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. Strong carbonyl stretching bands for the lactam and the carboxylic acid would be expected around 1700 cm⁻¹ and 1680 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.04).

Core Application: A Cornerstone in PARP Inhibitor Synthesis

A significant and well-documented application of 3-Oxoisoindoline-4-carboxylic acid is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes play a critical role in DNA repair, and their inhibition has emerged as a promising strategy for cancer therapy, particularly in patients with BRCA mutations.

The 3-oxoisoindoline-4-carboxamide core structure, derived from 3-Oxoisoindoline-4-carboxylic acid, has been identified as a potent pharmacophore for PARP inhibition.[2] The lactam and the carboxamide functionalities are crucial for binding to the active site of the PARP enzyme.

Workflow: From Carboxylic Acid to Potent Inhibitor

The transformation of 3-Oxoisoindoline-4-carboxylic acid into a PARP inhibitor typically involves the amidation of the carboxylic acid group with a desired amine.

G A 3-Oxoisoindoline-4-carboxylic Acid B Activated Carboxylic Acid Intermediate (e.g., Acyl Chloride) A->B  Activation   (e.g., SOCl₂, Oxalyl Chloride) D 3-Oxoisoindoline-4-carboxamide (PARP Inhibitor) B->D  Amide Coupling   C Desired Amine (R-NH₂) C->D

Caption: General workflow for the synthesis of PARP inhibitors from 3-Oxoisoindoline-4-carboxylic acid.

Experimental Protocol: Amide Coupling

  • Activation of the Carboxylic Acid: Suspend 3-Oxoisoindoline-4-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling reagent, such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and Hydroxybenzotriazole (HOBt), or convert the carboxylic acid to its acyl chloride using oxalyl chloride or thionyl chloride.

  • Amide Formation: To the activated carboxylic acid species, add the desired amine. The reaction is typically carried out at room temperature and may be facilitated by the addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize any acid generated during the reaction.

  • Workup and Purification: Once the reaction is complete, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The final product, the 3-oxoisoindoline-4-carboxamide, is then purified by crystallization or column chromatography.

Self-Validating System: The success of the coupling reaction can be readily monitored by TLC, and the identity and purity of the final PARP inhibitor can be confirmed by standard analytical techniques such as NMR, LC-MS, and HPLC. The disappearance of the carboxylic acid starting material and the appearance of a new product with a different polarity are key indicators of a successful transformation.

Conclusion and Future Perspectives

3-Oxoisoindoline-4-carboxylic acid has established itself as a valuable and versatile building block in medicinal chemistry. Its rigid framework and strategically placed functional groups provide an excellent starting point for the design of potent and selective enzyme inhibitors. The successful application of this scaffold in the development of PARP inhibitors for cancer therapy highlights its potential. Future research will likely focus on the development of novel synthetic routes to this key intermediate and its derivatives, as well as the exploration of its utility in the design of inhibitors for other therapeutic targets. As our understanding of disease pathways deepens, the demand for such privileged scaffolds in drug discovery is only set to increase.

References

Please note that as specific experimental data for the synthesis and properties of 3-Oxoisoindoline-4-carboxylic acid were not available in the searched literature, some information in this guide is based on established chemical principles and data from closely related compounds. The provided references offer further reading on the applications and synthesis of related structures.

  • Gandhi, V. B., Luo, Y., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Park, C., Giranda, V. L., Penning, T. D., & Zhu, G. D. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1033–1037. [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Oxoisoindoline-4-carboxylic acid (CAS 935269-27-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-Oxoisoindoline-4-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Oxoisoindoline-4-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, characteristic reactivity, and its significant role as a scaffold in the development of targeted therapeutics, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP).

Core Molecular Identity

3-Oxoisoindoline-4-carboxylic acid is a bicyclic aromatic compound featuring a fused benzene ring and a γ-lactam ring, with a carboxylic acid substituent at the 4-position of the isoindolinone core.

PropertyValue
CAS Number 935269-27-5
IUPAC Name 3-oxo-1,2-dihydroisoindole-4-carboxylic acid
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
SMILES O=C(O)c1cccc2c1CNC2=O

This data is compiled from various chemical supplier databases.

Strategic Synthesis of the Isoindolinone Core

While a specific, detailed experimental protocol for the synthesis of 3-Oxoisoindoline-4-carboxylic acid is not extensively documented in publicly accessible literature, a chemically sound and strategic pathway can be proposed based on established reactions of related starting materials. The most logical starting material is Trimellitic anhydride (Benzene-1,2,4-tricarboxylic anhydride), which possesses the requisite arrangement of carboxyl groups.

A plausible two-step synthesis is outlined below:

Step 1: Regioselective Amidation of Trimellitic Anhydride

The first step involves the regioselective opening of the anhydride ring with an ammonia equivalent to form 4-carboxyphthalimide. The two carbonyl groups of the anhydride have different reactivities, allowing for a controlled reaction.

  • Rationale: The reaction of an anhydride with ammonia or a primary amine is a standard method for the formation of imides[1]. The carbonyl group at the 1-position of trimellitic anhydride is sterically less hindered and electronically more favorable for nucleophilic attack by ammonia compared to the carbonyl at the 2-position. This should favor the formation of the desired 4-carboxyphthalimide over the 5-carboxy isomer.

Step 2: Selective Reduction of the Imide

The second step is the selective reduction of one of the two imide carbonyls to a methylene group, yielding the final 3-oxoisoindoline-4-carboxylic acid.

  • Rationale: The selective reduction of one carbonyl group of a phthalimide to the corresponding isoindolinone (a lactam) is a known transformation. This can often be achieved using reducing agents like zinc dust in acetic acid or catalytic hydrogenation under specific conditions. Careful control of reaction conditions is crucial to avoid over-reduction of the remaining carbonyl or the carboxylic acid.

Proposed Experimental Protocol:

Step 1: Synthesis of 4-Carboxyphthalimide

  • To a stirred solution of trimellitic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or DMF, add a solution of aqueous ammonia (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-carboxyphthalimide.

Step 2: Synthesis of 3-Oxoisoindoline-4-carboxylic acid

  • Suspend 4-carboxyphthalimide (1 equivalent) in glacial acetic acid.

  • Add activated zinc dust (3-5 equivalents) portion-wise to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the excess zinc.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Oxoisoindoline-4-carboxylic acid.

Diagram of the Proposed Synthetic Pathway:

G Trimellitic_Anhydride Trimellitic Anhydride Carboxyphthalimide 4-Carboxyphthalimide Trimellitic_Anhydride->Carboxyphthalimide 1. Aqueous Ammonia 2. Heat Final_Product 3-Oxoisoindoline-4-carboxylic acid Carboxyphthalimide->Final_Product Zn / Acetic Acid Heat

Caption: Proposed two-step synthesis of 3-Oxoisoindoline-4-carboxylic acid.

Chemical Reactivity and Derivatization Potential

3-Oxoisoindoline-4-carboxylic acid possesses two key functional groups that govern its reactivity: the lactam within the isoindolinone ring and the aromatic carboxylic acid. This duality makes it a versatile scaffold for chemical modification.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, allowing for the introduction of a wide range of functionalities to explore the structure-activity relationship (SAR) in drug discovery programs.

  • Amide Formation: The carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and a corresponding amine. This is the most critical reaction for its application in PARP inhibitors[2][3][4].

  • Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions can produce the corresponding esters.

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride, which can then be used to form esters, amides, or other acyl derivatives.

Reactions of the Isoindolinone (Lactam) Moiety

The lactam part of the molecule also offers sites for modification.

  • N-Alkylation/N-Arylation: The nitrogen atom of the lactam is a secondary amine and can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with alkyl or aryl halides to introduce substituents on the nitrogen.

  • Lactam Ring Opening: Under harsh hydrolytic conditions (strong acid or base and heat), the lactam ring can be opened to yield an amino acid derivative.

Diagram of Reactivity and Derivatization:

G Core 3-Oxoisoindoline-4-carboxylic acid Amide 4-Carboxamides Core->Amide Amine, Coupling Reagent Ester 4-Carboxyesters Core->Ester Alcohol, Acid Catalyst Acid_Chloride 4-Acyl Chlorides Core->Acid_Chloride SOCl₂ or (COCl)₂ N_Substituted N-Substituted Isoindolinones Core->N_Substituted 1. Base (e.g., NaH) 2. R-X

Caption: Key reaction pathways for derivatizing the core molecule.

Application in Drug Discovery: A Scaffold for PARP Inhibitors

The most significant application of the 3-oxoisoindoline-4-carboxylic acid core is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP)[3][5][6]. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, a targeted approach to killing cancer cells.

A series of potent PARP inhibitors have been developed based on the 3-oxoisoindoline-4-carboxamide scaffold[3][4]. In these inhibitors, the core structure acts as a mimic of the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP.

  • Mechanism of Action: The isoindolinone's lactam carbonyl and the amide carbonyl of the carboxamide side chain are thought to form key hydrogen bonds with amino acid residues in the active site of PARP. The rest of the molecule can be modified to enhance potency, selectivity, and pharmacokinetic properties. The planarity of the 3-oxoisoindoline-4-carboxamide core is believed to be important for effective binding in the PARP active site[3].

Diagram of the Pharmacophore Concept:

G cluster_inhibitor 3-Oxoisoindoline-4-carboxamide Scaffold cluster_target PARP Active Site Core Isoindolinone Core (Nicotinamide Mimic) Sidechain Amide Sidechain (for SAR exploration) Binding_Pocket Nicotinamide Binding Pocket Core->Binding_Pocket Binds to H_Bond_Donors Hydrogen Bond Donors/Acceptors Sidechain->H_Bond_Donors Forms H-bonds

Caption: Interaction model of the scaffold with the PARP active site.

Analytical Characterization

As of the date of this guide, detailed, publicly available spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) for 3-Oxoisoindoline-4-carboxylic acid is limited. For researchers synthesizing this compound, the following characteristic signals would be expected:

  • ¹H-NMR: Aromatic protons in the range of 7-8 ppm, a singlet for the methylene protons (C1) of the lactam ring, a broad singlet for the lactam N-H, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O).

  • ¹³C-NMR: Signals for the two carbonyl carbons (lactam and carboxylic acid) in the range of 165-180 ppm, and multiple signals in the aromatic region.

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a C=O stretch for the lactam (around 1680 cm⁻¹), and an N-H stretch for the lactam (around 3200 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Conclusion and Future Outlook

3-Oxoisoindoline-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility from readily available starting materials and the dual reactivity of its functional groups make it an attractive scaffold for creating diverse chemical libraries. Its demonstrated importance as a core structure for potent PARP inhibitors underscores its potential in the development of new anti-cancer agents. Future research will likely focus on the development of more efficient and scalable syntheses, as well as the exploration of this scaffold for other biological targets beyond PARP. The insights provided in this guide aim to support and accelerate these research and development endeavors.

References

  • ResearchGate. (n.d.). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. Retrieved from [Link]

  • PubMed. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • PubMed. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]

Sources

Foundational

3-Oxoisoindoline-4-carboxylic Acid: Structural Architecture & Synthetic Utility

The following technical guide details the molecular structure, synthesis, and therapeutic applications of 3-Oxoisoindoline-4-carboxylic acid (also known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid or 4-carboxypht...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and therapeutic applications of 3-Oxoisoindoline-4-carboxylic acid (also known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid or 4-carboxyphthalimidine).

Technical Monograph | Version 1.0

Molecular Architecture & Properties

3-Oxoisoindoline-4-carboxylic acid serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory imide drugs (IMiDs). It features a rigid bicyclic scaffold—a benzene ring fused to a lactam (isoindolinone)—with a carboxylic acid moiety positioned strategically at the C4 position.

Structural Definition

The molecule consists of an isoindolin-1-one (phthalimidine) core. The defining feature is the carboxylic acid at position 4, which is adjacent to the bridgehead carbon closest to the lactam carbonyl. This "ortho-like" positioning creates a unique steric and electronic environment, distinguishing it from its 5-carboxy isomer.

PropertySpecification
IUPAC Name 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Common Synonyms 3-Oxoisoindoline-4-carboxylic acid; 4-Carboxyphthalimidine
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Key Derivative Methyl 3-oxoisoindoline-4-carboxylate (CAS: 935269-25-3)
Core Motif Phthalimidine (Benzene-fused γ-lactam)
Physicochemical Profile

The compound is a crystalline solid, typically off-white to pale yellow.

  • Solubility: Low solubility in non-polar solvents; soluble in DMSO, DMF, and aqueous base (due to the carboxylic acid).

  • Acidity (pKa): The carboxylic acid has a pKa ≈ 3.5–4.0. The lactam NH is weakly acidic (pKa > 14) but can be deprotonated by strong bases for N-alkylation.

  • Stability: The phthalimidine core is highly stable against hydrolysis compared to phthalimides, making it a robust scaffold for drug design.

Synthetic Pathways & Process Chemistry

The synthesis of 3-oxoisoindoline-4-carboxylic acid is non-trivial due to the need for regioselective ring closure. The most reliable route involves the cyclization of 2,3-disubstituted benzoic acid derivatives.

Primary Route: Hydrolysis of the Methyl Ester

In research settings, the acid is frequently generated from its commercially available ester, Methyl 3-oxoisoindoline-4-carboxylate .

Step 1: Synthesis of the Ester Precursor The ester is synthesized from Methyl 2-methyl-3-nitrobenzoate (or an analogous 3-substituted phthalate).

  • Bromination: Radical bromination of the methyl group using NBS (N-bromosuccinimide).

  • Cyclization: Reaction with ammonia or a primary amine leads to cyclization, forming the lactam ring while retaining the ester at C4.

Step 2: Ester Hydrolysis

  • Reagents: LiOH or NaOH (1M), THF/Water (1:1).

  • Conditions: Stir at ambient temperature for 4–16 hours.

  • Workup: Acidification with HCl precipitates the free acid.

Alternative Route: From 3-Nitrophthalic Acid

This route is historically significant and useful for large-scale preparation where raw material cost is a factor.

  • Anhydride Formation: Dehydration of 3-nitrophthalic acid to 3-nitrophthalic anhydride.

  • Imide Formation: Reaction with ammonia yields 3-nitrophthalimide.

  • Reduction (Critical Step): Selective reduction of the carbonyl group meta to the nitro group is challenging. Standard reduction (Sn/HCl) often yields the 4-amino derivative (Lenalidomide core). To get the 4-carboxy analog directly, one must preserve the oxidation state of the carbon at C4, which is difficult starting from the nitro compound.

    • Correction: The nitro route is preferred for amino derivatives. For the carboxy derivative, the Hemimellitic anhydride (1,2,3-benzenetricarboxylic anhydride) route is superior.

Optimized Hemimellitic Route:

  • Starting Material: Hemimellitic anhydride.

  • Regioselective Amidation: Reaction with ammonia typically attacks the less hindered carbonyl.

  • Hoffmann Rearrangement (if converting amide to amine) - Not applicable here.

  • Reduction: Selective reduction of the phthalimide intermediate to the phthalimidine.

Visualization of the Synthetic Logic

The following diagram illustrates the conversion of the methyl ester precursor to the target acid, highlighting the preservation of the pharmacophore.

SynthesisPathway cluster_legend Reaction Types Start Methyl 2-methyl-3-nitrobenzoate (Precursor) Inter1 Methyl 2-(bromomethyl)-3-nitrobenzoate Start->Inter1 NBS, AIBN CCl4, Reflux Inter2 Methyl 3-oxoisoindoline-4-carboxylate (CAS: 935269-25-3) Inter1->Inter2 NH3 / MeOH Cyclization & Reduction Target 3-Oxoisoindoline-4-carboxylic Acid (Target) Inter2->Target LiOH, THF/H2O Hydrolysis Radical Halogenation Radical Halogenation Cyclization Cyclization Radical Halogenation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis

Caption: Synthetic pathway from benzoate precursor to 3-oxoisoindoline-4-carboxylic acid via the methyl ester intermediate.

Therapeutic Utility & Applications

The 3-oxoisoindoline-4-carboxylic acid scaffold is a versatile building block in drug discovery, particularly for oncology and immunology.

PARP Inhibitor Development

Poly(ADP-ribose) polymerase (PARP) inhibitors often utilize a benzamide-mimicking pharmacophore to bind to the nicotinamide pocket of the PARP enzyme.

  • Pharmacophore Mimicry: The lactam moiety of the isoindolinone mimics the amide functionality of nicotinamide.

  • Binding Mode: The C4-carboxylic acid can form hydrogen bonds with key residues (e.g., Ser904, Gly863) in the PARP active site, or serve as a vector for attaching solubilizing groups.

  • Relation to Veliparib: While Veliparib uses a benzimidazole core, the 3-oxoisoindoline scaffold offers an alternative rigid linker that constrains the orientation of the amide bond, potentially improving selectivity.

Immunomodulatory Drugs (IMiDs)

This molecule is structurally homologous to the core of Lenalidomide and Pomalidomide .

  • Structure-Activity Relationship (SAR): IMiDs typically possess a 4-amino group. The 4-carboxylic acid variant allows researchers to probe the electronic requirements of the Cereblon (CRBN) binding pocket or to conjugate the ligand to E3 ligase recruiters for PROTAC (Proteolysis Targeting Chimera) development.

Analytical Characterization

Validation of the structure relies on confirming the regiochemistry of the carboxylic acid relative to the lactam.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Amide NH: Broad singlet at δ ~8.5–9.0 ppm.

    • Methylene (CH₂): Singlet at δ ~4.4–4.6 ppm. This peak is characteristic of the isoindolinone ring (unlike the phthalimide which has no CH₂).

    • Aromatic Protons: Three protons in the aromatic region (δ 7.5–8.2 ppm). The pattern (doublet-triplet-doublet) confirms the 1,2,3-trisubstituted benzene ring.

    • Carboxylic Acid: Very broad singlet at δ >12.0 ppm (often invisible if trace water is present).

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in negative mode (ESI-) is preferred due to the carboxylic acid.

  • m/z: [M-H]⁻ = 176.15.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the acid is limited, it should be handled as a standard organic intermediate.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • PubChem. (2025).[1][2] Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride. National Library of Medicine. Retrieved February 11, 2026, from [Link]

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Oxoisoindoline-4-carboxylic Acid

Abstract The 3-oxoisoindoline-4-carboxylic acid core has emerged as a cornerstone in contemporary medicinal chemistry, most notably as a pivotal intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-oxoisoindoline-4-carboxylic acid core has emerged as a cornerstone in contemporary medicinal chemistry, most notably as a pivotal intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive technical overview of this crucial molecule, from its synthesis and physicochemical properties to its critical role in the development of targeted cancer therapeutics. We will delve into the causality behind synthetic strategies, detail robust analytical methodologies, and explore the future landscape for this versatile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of 3-oxoisoindoline-4-carboxylic acid in their research and development endeavors.

Introduction: The Strategic Importance of the 3-Oxoisoindoline Nucleus

The isoindolinone framework is a recurring motif in a multitude of biologically active compounds, both of natural and synthetic origin.[1] Its rigid, planar structure provides an excellent scaffold for the precise spatial orientation of functional groups, making it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The discovery and development of 3-oxoisoindoline-4-carboxylic acid is intrinsically linked to the quest for effective PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[2][3]

PARP enzymes are critical components of the DNA damage response (DDR) pathway.[2] In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cancer cell death.[4] The 3-oxoisoindoline-4-carboxamide moiety was identified as a highly effective pharmacophore for PARP inhibition, capable of forming key interactions within the enzyme's active site.[5][6] This realization propelled 3-oxoisoindoline-4-carboxylic acid from a laboratory curiosity to a high-value intermediate in oncological drug development.

This guide will illuminate the path from the foundational synthesis of this key intermediate to its application in creating life-saving therapeutics.

Synthesis of 3-Oxoisoindoline-4-carboxylic Acid: A Tale of Two Strategies

The efficient and scalable synthesis of 3-oxoisoindoline-4-carboxylic acid is paramount for its utility in drug discovery and development. Historically, the synthesis of related isoindolinone structures relied heavily on metal-catalyzed methods.[1] While effective, these approaches often present challenges in terms of cost, catalyst removal, and environmental impact, particularly in pharmaceutical manufacturing.[1] Consequently, the development of more sustainable, metal-free synthetic routes has been a key focus of process chemistry.

Classical Approaches: Building the Bicyclic Core

One of the established methods for constructing the isoindolinone core is through variations of the Castagnoli-Cushman reaction. This reaction, in its modified form, utilizes homophthalic anhydrides and a source of formaldimine, such as 1,3,5-triazinanes, to build the 3,4-dihydroisoquinol-1-one-4-carboxylic acid scaffold.[3][7]

Castagnoli_Cushman_Reaction Homophthalic_Anhydride Homophthalic Anhydride Intermediate Intermediate Homophthalic_Anhydride->Intermediate Reaction Triazinane 1,3,5-Triazinane (Formaldimine source) Triazinane->Intermediate Product 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic acid Intermediate->Product Cyclization

Caption: Modified Castagnoli-Cushman reaction for isoquinolinone synthesis.

Modern, Sustainable Methodologies

Recognizing the limitations of metal-catalyzed reactions, recent efforts have focused on developing more environmentally benign and cost-effective synthetic strategies. One-pot, multi-component reactions are particularly attractive in this regard. For instance, the synthesis of quinazoline-4-carboxylic acid derivatives has been achieved through a one-pot, three-component condensation of an amino-phenyl-oxo-acetic acid salt (derived from isatin), an aldehyde, and ammonium acetate.[8][9] While not a direct synthesis of the target molecule, this approach highlights the trend towards more efficient and sustainable synthetic designs in heterocyclic chemistry.

A plausible modern synthesis of 3-oxoisoindoline-4-carboxylic acid could involve the hydrolysis of a corresponding ester or nitrile precursor, which in turn can be prepared through metal-free cyclization strategies.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 3-oxoisoindoline-4-carboxylic acid is essential for its handling, formulation, and quality control.

Physical Properties

Based on the general properties of carboxylic acids, 3-oxoisoindoline-4-carboxylic acid is expected to be a crystalline solid at room temperature with a relatively high melting point due to intermolecular hydrogen bonding.[10][11] Its solubility is likely to be low in nonpolar organic solvents and moderate in polar aprotic solvents. In aqueous media, its solubility will be pH-dependent, increasing significantly at basic pH due to the formation of the carboxylate salt.[10][11]

Table 1: Predicted Physicochemical Properties of 3-Oxoisoindoline-4-carboxylic Acid

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₉H₇NO₃Based on chemical structure
Molecular Weight177.16 g/mol Calculated from the molecular formula
AppearanceWhite to off-white crystalline solidTypical for organic carboxylic acids
Melting Point> 200 °CExpected due to hydrogen bonding and rigid structure
SolubilitySoluble in DMSO, DMF; sparingly soluble in waterBased on polarity and hydrogen bonding capacity
pKa~ 4-5Typical for an aromatic carboxylic acid
Spectroscopic Profile

The structural elucidation and purity assessment of 3-oxoisoindoline-4-carboxylic acid rely on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and lactam functionalities. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[12][13] The C=O stretching vibrations will appear as strong, sharp peaks. The lactam carbonyl stretch is typically observed around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a higher wavenumber, around 1700-1725 cm⁻¹.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide key structural information. The aromatic protons on the benzene ring will appear in the downfield region (typically 7-8 ppm). The methylene protons of the isoindolinone ring are expected to resonate around 4.5-5.0 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, often greater than 10 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the lactam and the carboxylic acid in the range of 160-180 ppm.[15] The aromatic carbons will resonate between 120-150 ppm, and the methylene carbon will appear further upfield.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

The Crucial Role as a Key Intermediate in PARP Inhibitor Synthesis

The primary significance of 3-oxoisoindoline-4-carboxylic acid lies in its function as a key building block for the synthesis of 3-oxoisoindoline-4-carboxamide-based PARP inhibitors.[5][6] The carboxylic acid is the precursor to the amide, which is a critical pharmacophore for binding to the PARP enzyme.

Activation of the Carboxylic Acid and Amide Bond Formation

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive species.

Common activating agents include:

  • Thionyl chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with amines to form the amide.[16]

  • Peptide Coupling Reagents: In modern pharmaceutical synthesis, milder and more selective coupling reagents are often preferred. These include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HBTU, HCTU, HATU), often used in combination with additives like HOBt or HOAt to suppress side reactions and improve yields.[4]

Amide_Synthesis Carboxylic_Acid 3-Oxoisoindoline- 4-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Activation (e.g., SOCl₂, HCTU) Product 3-Oxoisoindoline- 4-carboxamide (PARP Inhibitor Precursor) Activated_Intermediate->Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine Amine->Product

Caption: General workflow for the synthesis of 3-oxoisoindoline-4-carboxamides.

Structure-Activity Relationship (SAR) Insights

The development of potent PARP inhibitors based on the 3-oxoisoindoline-4-carboxamide scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed that the nature of the substituent on the lactam nitrogen is crucial for cellular potency.[5][6] The ability to readily modify this position, often by introducing various amine-containing fragments via the amide coupling reaction, underscores the strategic importance of the 3-oxoisoindoline-4-carboxylic acid intermediate.

X-ray crystallography of a potent inhibitor bound to PARP-1 has revealed a fascinating seven-membered intramolecular hydrogen bond between the amide proton and the lactam carbonyl oxygen.[3] This interaction, which is rare in small molecules, constrains the conformation of the molecule, contributing to a planar structure that is optimal for binding to the enzyme's active site.[3]

Future Directions and Emerging Applications

While the primary application of 3-oxoisoindoline-4-carboxylic acid is currently in the synthesis of PARP inhibitors, the versatility of the isoindolinone scaffold suggests that its utility may extend to other therapeutic areas. The privileged nature of this heterocyclic system makes it an attractive starting point for the exploration of new chemical space in drug discovery.

Future research may focus on:

  • Development of Novel Catalytic Systems: Further advancements in catalytic methods for the synthesis of the isoindolinone core will likely lead to even more efficient, cost-effective, and environmentally friendly manufacturing processes.

  • Exploration of New Therapeutic Targets: The 3-oxoisoindoline-4-carboxylic acid scaffold could be elaborated to generate libraries of compounds for screening against a wide range of biological targets, potentially leading to the discovery of new drugs for other diseases.

  • Bioisosteric Replacements: Medicinal chemists may explore bioisosteric replacements for the carboxylic acid group to modulate the physicochemical and pharmacokinetic properties of the resulting molecules, potentially leading to improved drug candidates.

Conclusion

3-Oxoisoindoline-4-carboxylic acid stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its journey from a constituent of a privileged heterocyclic family to a cornerstone in the synthesis of targeted cancer therapies highlights the intricate interplay between synthetic chemistry, medicinal chemistry, and molecular biology. As our understanding of disease pathways deepens and our synthetic capabilities expand, it is certain that this versatile intermediate will continue to play a significant role in the development of the next generation of innovative medicines.

References

  • Gandhi, V. B., Luo, Y., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Park, C., Giranda, V. L., Penning, T. D., & Zhu, G. D. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026. [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. [Link]

  • Karaman, Y., & Barlas, F. B. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 29(8), 1799. [Link]

  • Klapars, A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 1-11. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. [Link]

  • Organic Chemistry Lectures. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]

  • Ganguly, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. [Link]

Sources

Foundational

3-Oxoisoindoline-4-Carboxylic Acid: Technical Guide to Synthesis & Application

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 3-Oxoisoindoline-4-carboxylic acid (systematically 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ). This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 3-Oxoisoindoline-4-carboxylic acid (systematically 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ). This scaffold is a critical intermediate in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory imide drugs (IMiDs).

Executive Summary

3-Oxoisoindoline-4-carboxylic acid represents a privileged scaffold in modern medicinal chemistry. Its structural core—the isoindolin-1-one (phthalimidine)—mimics the nicotinamide pharmacophore essential for binding to the NAD+ pocket of PARP enzymes. Unlike its 4-amino analogues (e.g., Lenalidomide), the 4-carboxylic acid variant provides a versatile orthogonal handle for amide coupling, enabling the attachment of solubilizing groups or secondary pharmacophores required for high-affinity target engagement.

This guide provides a validated synthetic workflow, physicochemical characterization, and strategic application of this scaffold in drug discovery.

Chemical Architecture & Properties[1]

The molecule features a bicyclic system where a benzene ring is fused to a


-lactam. The "4-carboxylic acid" designation (based on standard isoindole numbering) places the carboxylate adjacent to the methylene bridge (C3), creating a steric environment that influences both chemical reactivity and protein-ligand docking.
PropertySpecification
IUPAC Name 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
CAS Number 1039236-42-0 (Acid); 935269-25-3 (Methyl Ester)
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
pKa (Calc.) ~3.8 (Carboxylic Acid), ~11.5 (Lactam NH)
Solubility DMSO (High), DMF (High), Methanol (Moderate), Water (Low, pH-dependent)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Validated Synthetic Protocol

The most robust synthesis avoids the low-yielding oxidation of methyl groups on the pre-formed lactam. Instead, it utilizes a radical bromination-cyclization sequence starting from dimethyl 3-methylphthalate. This route ensures correct regiochemistry and high purity.

Phase 1: Precursor Preparation

Starting Material: Dimethyl 3-methylphthalate (prepared from 3-methylphthalic anhydride via methanolysis and esterification).

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)
  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (cat.), CCl₄ or Trifluorotoluene.

  • Mechanism: Radical substitution at the benzylic methyl group.

  • Protocol:

    • Dissolve dimethyl 3-methylphthalate (1.0 eq) in anhydrous trifluorotoluene (0.2 M).

    • Add NBS (1.05 eq) and BPO (0.05 eq).

    • Reflux (80–100°C) under N₂ for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Critical Control: Do not over-brominate; the dibromo species is a dead-end byproduct.

    • Cool, filter off succinimide, and concentrate. Use the crude dimethyl 3-(bromomethyl)phthalate immediately.

Step 2: Cyclization to Isoindolinone
  • Reagents: 7N Ammonia in Methanol (or NH₄OH/THF).

  • Mechanism: Nucleophilic attack of ammonia on the bromomethyl carbon followed by intramolecular lactamization with the adjacent ester.

  • Protocol:

    • Dissolve crude bromide in MeOH (0.1 M).

    • Cool to 0°C and add 7N NH₃ in MeOH (5.0 eq) dropwise.

    • Allow to warm to RT and stir for 12 hours. The product often precipitates.

    • Concentrate and triturate with cold diethyl ether to yield Methyl 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate .

Step 3: Hydrolysis to Free Acid
  • Reagents: LiOH (2.0 eq), THF/H₂O (3:1).

  • Protocol:

    • Suspend the methyl ester in THF/H₂O.

    • Add LiOH and stir at RT for 4 hours.

    • Acidify to pH 2 with 1N HCl.

    • Filter the white precipitate, wash with water, and dry under vacuum.

Synthetic Workflow Diagram

SynthesisRoute Start Dimethyl 3-methylphthalate Inter1 Dimethyl 3-(bromomethyl)phthalate (Unstable Intermediate) Start->Inter1 NBS, BPO Reflux Inter2 Methyl 1-oxoisoindoline-4-carboxylate (Precipitate) Inter1->Inter2 NH3/MeOH Cyclization Final 3-Oxoisoindoline-4-carboxylic acid (Target) Inter2->Final LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise synthesis of 3-oxoisoindoline-4-carboxylic acid via the bromination-cyclization pathway.

Medicinal Chemistry Applications

PARP Inhibition

The isoindolinone core is a bioisostere of the phthalazinone core found in Olaparib. The lactam moiety (NH-C=O) forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

  • Role of 4-COOH: The carboxylic acid at position 4 projects into the solvent-exposed region or the ribose binding pocket, depending on the exact binding mode. It serves as an anchor point for amide coupling to piperazine or piperidine linkers, which are essential for pharmacokinetic properties and potency.

Immunomodulation (IMiDs)

While classical IMiDs (Lenalidomide) possess a 4-amino group, the 4-carboxyl variants are explored as:

  • PROTAC Linkers: The acid allows conjugation to E3 ligase ligands (e.g., Cereblon binders) to create degraders.

  • Metabolic Blockers: Substituting the metabolically labile amino group with a carboxylate derivative alters the clearance profile.

Mechanism of Action Diagram

PARP_Binding Lactam Lactam Core (Isoindolinone) Acid 4-Carboxylic Acid (Linker/Handle) Lactam->Acid Covalent Gly863 Gly863 (H-Bond Acceptor) Lactam->Gly863 H-Bond Solvent Solvent Front (Solubility/PK) Acid->Solvent Derivatization Point Ser904 Ser904 (H-Bond Donor) Ser904->Lactam H-Bond

Figure 2: Pharmacophore mapping of the isoindolinone scaffold within the PARP active site.

Purification & Characterization Data

To ensure the integrity of biological assays, the compound must meet strict purity criteria.

TechniqueExpected Signal / Observation
HPLC Retention time ~3.5 min (C18, 5-95% ACN/H₂O + 0.1% TFA). Purity >95% required.
¹H NMR (DMSO-d₆) δ 13.0 (s, 1H, COOH), 8.6 (s, 1H, NH), 7.8-7.5 (m, 3H, Ar-H), 4.4 (s, 2H, CH₂).
MS (ESI) [M+H]⁺ = 178.05; [M-H]⁻ = 176.03.
IR Spectroscopy 1690 cm⁻¹ (Lactam C=O), 1710 cm⁻¹ (Acid C=O), 2500-3000 cm⁻¹ (OH broad).

Troubleshooting Note: The methyl ester intermediate is stable, but the free acid can decarboxylate under extreme thermal stress (>200°C). Avoid high-temperature drying; use lyophilization.

References

  • Synthesis of Isoindolinones: Organic Chemistry Portal. "Synthesis of Isoindolinones and Dihydroisoquinolines." Available at: [Link]

  • PARP Inhibitor Mechanism: Cleveland Clinic. "PARP Inhibitors: Mechanism and Clinical Use." Available at: [Link]

  • Isoindolinone in Drug Design: National Institutes of Health (PMC). "Isoindolinone Derivatives as Privileged Scaffolds." Available at: [Link]

  • General Carboxylic Acid Bioisosteres: Semantic Scholar. "Carboxylic Acid Bioisosteres in Medicinal Chemistry." Available at: [Link][1]

Sources

Exploratory

Spectroscopic Characterization of 3-Oxoisoindoline-4-carboxylic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Oxoisoindoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Oxoisoindoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretation strategies detailed herein are grounded in established principles and supported by authoritative references.

Introduction

3-Oxoisoindoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, featuring both a lactam and a carboxylic acid, provides a unique scaffold for the design of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a multi-faceted spectroscopic approach. This guide will detail the expected spectroscopic signatures of 3-Oxoisoindoline-4-carboxylic acid and provide robust protocols for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structural features of 3-Oxoisoindoline-4-carboxylic acid, including aromatic protons, a lactam moiety, and a carboxylic acid group, give rise to distinct signals in various spectroscopic analyses. A foundational understanding of the molecule's structure is crucial for interpreting the spectral data.

Figure 1. Chemical structure of 3-Oxoisoindoline-4-carboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-Oxoisoindoline-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

Theoretical Expectations: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, the carboxylic acid proton, and the CH₂ protons of the isoindoline ring. The chemical shifts and coupling patterns of the aromatic protons will be particularly informative for confirming the substitution pattern.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1H
Lactam (-NH)8.0 - 9.0Singlet1H
Aromatic (Ar-H)7.5 - 8.5Multiplet3H
Methylene (-CH₂)4.0 - 5.0Singlet2H

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of 3-Oxoisoindoline-4-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the compound and allow for the observation of exchangeable protons (NH and COOH).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

Theoretical Expectations: The ¹³C NMR spectrum will reveal the number of unique carbon environments. Key signals will correspond to the carbonyl carbons of the lactam and carboxylic acid, the aromatic carbons, and the methylene carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)165 - 175
Lactam Carbonyl (-C =O)160 - 170
Aromatic Carbons (Ar-C)120 - 150
Methylene Carbon (-C H₂)40 - 50

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

cluster_nmr NMR Analysis Workflow SamplePrep_NMR Sample Preparation (5-10 mg in DMSO-d6) H1_Acquisition ¹H NMR Acquisition (400 MHz) SamplePrep_NMR->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton Decoupled) SamplePrep_NMR->C13_Acquisition DataProcessing_NMR Data Processing (FT, Phasing, Referencing) H1_Acquisition->DataProcessing_NMR C13_Acquisition->DataProcessing_NMR Structure_Validation Structural Elucidation DataProcessing_NMR->Structure_Validation

Figure 2. Workflow for NMR analysis of 3-Oxoisoindoline-4-carboxylic acid.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 3-Oxoisoindoline-4-carboxylic acid is expected to show characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid, and the N-H and C=O stretching vibrations of the lactam.

Theoretical Expectations and Predicted Data:

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
Lactam N-HStretch3200 - 3400Medium
Carboxylic Acid C=OStretch1700 - 1725Strong
Lactam C=OStretch1680 - 1700Strong
Aromatic C=CStretch1450 - 1600Medium
C-OStretch1210 - 1320Medium

The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to hydrogen bonding.[1][2][3][4]

Experimental Protocol for FT-IR (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Collection: Record a background spectrum of the clean ATR crystal first, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify and label the characteristic absorption peaks.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Theoretical Expectations: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Predicted MS Data (ESI):

Ionm/z (calculated)Mode
[M+H]⁺192.0604Positive
[M-H]⁻190.0459Negative

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂.[5]

Experimental Protocol for LC-MS (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

  • LC Method (for sample introduction):

    • Column: A standard C18 column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Flow Rate: 0.2 - 0.5 mL/min.

  • MS Parameters (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

    • Mass Range: m/z 50 - 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed m/z with the calculated value.

cluster_ms Mass Spectrometry Analysis Workflow SamplePrep_MS Sample Preparation (Dilute solution) LC_Separation LC Introduction (C18 column) SamplePrep_MS->LC_Separation ESI_Ionization ESI Ionization (Positive/Negative Mode) LC_Separation->ESI_Ionization Mass_Analysis Mass Analysis (High Resolution) ESI_Ionization->Mass_Analysis Data_Interpretation Molecular Weight Confirmation Mass_Analysis->Data_Interpretation

Figure 3. Workflow for LC-MS analysis of 3-Oxoisoindoline-4-carboxylic acid.

Conclusion

The comprehensive spectroscopic analysis of 3-Oxoisoindoline-4-carboxylic acid, employing a combination of NMR, IR, and MS, is essential for its unambiguous structural confirmation and purity assessment. The predicted data and detailed protocols provided in this guide serve as a robust framework for researchers and scientists. By correlating the data from these orthogonal analytical techniques, a complete and confident characterization of this important molecule can be achieved, paving the way for its successful application in research and development.

References

  • Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central. Available at: [Link]

  • Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. ResearchGate. Available at: [Link]

  • 13C-NMR spectrum of (4). ResearchGate. Available at: [Link]

  • Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Jetir.Org. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • IR: carboxylic acids. Available at: [Link]

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen research portal. Available at: [Link]

  • 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Synthesis and identification of a carboxylic acid. YouTube. Available at: [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2. PubMed. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Available at: [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available at: [Link]

  • 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Organic Chemistry. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available at: [Link]

  • Synthesis of enantiopure 1,3-oxazolidin-2-ones from α-dibenzylamino esters. Arkivoc. Available at: [Link]

  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. Available at: [Link]

  • Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. Google Patents.
  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

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Foundational

"3-Oxoisoindoline-4-carboxylic acid" solubility and stability

Topic: 3-Oxoisoindoline-4-carboxylic Acid: Solubility, Stability, and Process Characterization Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Oxoisoindoline-4-carboxylic Acid: Solubility, Stability, and Process Characterization Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1]

Executive Summary

3-Oxoisoindoline-4-carboxylic acid (CAS 935269-27-5) represents a critical scaffold in the synthesis of immunomodulatory drugs (IMiDs), serving as the structural anchor for next-generation Cereblon (CRBN) E3 ligase modulators.[1][2] Its unique fused bicyclic lactam structure presents a dichotomy of stability and reactivity: while the isoindolinone core offers robust thermal stability, the amphoteric nature of the carboxylic acid and lactam moiety creates a complex solubility landscape.[1] This guide provides a definitive technical analysis of its physicochemical behavior, offering validated protocols for solubility profiling and stability assessment to de-risk downstream API synthesis.[1][2]

Physicochemical Profile & Structural Logic

Understanding the behavior of 3-oxoisoindoline-4-carboxylic acid requires dissecting its electronic environment.[1][2] The molecule features a rigid benzene ring fused to a lactam (pyrrolidinone), with a carboxylic acid at the C4 position.[1]

PropertyValue / CharacteristicImplication for Processing
CAS Number 935269-27-5Unique identifier for regulatory filing.[1][2]
Molecular Formula C₉H₇NO₃Low molecular weight fragment (MW 177.16).[1][2]
pKa (Acid) ~4.1 (Predicted)Ionizes readily at physiological pH; enables salt formation.[1][2]
pKa (Lactam NH) ~14.5 (Predicted)Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for N-alkylation.[1]
LogP ~0.3 – 0.8Moderately polar; limited solubility in lipophilic solvents.[1][2]
H-Bond Donors 2 (COOH, NH)High crystal lattice energy; high melting point (>250°C).[1][2]

Structural Insight: The ortho relationship between the lactam carbonyl and the carboxylic acid (mediated by the aromatic ring) creates potential for intramolecular hydrogen bonding, which can stabilize the solid state but complicate dissolution in non-polar media.[1]

Solubility Landscape

The solubility of 3-oxoisoindoline-4-carboxylic acid is strictly pH-dependent and solvent-specific.[1][2] Process development must leverage this "tunability" for purification.[1][2]

pH-Dependent Solubility Profile

The molecule behaves as a classic weak acid.[1][2]

  • pH < 3 (Protonated State): The molecule exists in its neutral, unionized form.[1] Solubility is minimal (< 0.5 mg/mL) in water, driving precipitation.[1] This is the region for isolation/crystallization.[1][2]

  • pH > 6 (Ionized State): Deprotonation of the carboxylic acid yields the carboxylate anion, increasing aqueous solubility by orders of magnitude (> 50 mg/mL).[1]

  • pH > 14 (Dianion Potential): Deprotonation of the lactam nitrogen is possible but rarely utilized for solubility alone due to degradation risks.[1][2]

Organic Solvent Screening

For synthetic transformations (e.g., amide coupling, N-alkylation), solvent choice is critical.[1]

  • High Solubility (Process Solvents):

    • DMSO / DMF / NMP: Excellent solubility due to disruption of intermolecular H-bonds.[1][2] Preferred for coupling reactions.[1][2]

  • Moderate Solubility:

    • Methanol / Ethanol:[1][2] Soluble, especially when heated.[1][2] Useful for recrystallization when combined with water (antisolvent).[1][2]

    • THF / Dioxane: Moderate solubility; often improved by adding a mild base (e.g., TEA).[1]

  • Low Solubility (Antisolvents):

    • Dichloromethane (DCM) / Ethyl Acetate:[1][2] Poor solubility for the free acid.[1][2]

    • Heptane / Toluene: Practically insoluble.[1][2] Used to wash away impurities.[1][2]

SolubilityLogic Start Solubility Strategy Aqueous Aqueous Media Start->Aqueous Organic Organic Media Start->Organic Acidic pH < 4 (Precipitation) Aqueous->Acidic Neutral Form Basic pH > 7 (Dissolution) Aqueous->Basic Carboxylate Anion Polar Polar Aprotic (DMSO, DMF) Organic->Polar High Sol. NonPolar Non-Polar (DCM, Hexane) Organic->NonPolar Low Sol. Process Process Outcome Acidic->Process Isolation/Crystallization Basic->Process Purification/Extraction

Caption: Decision matrix for solvent selection based on pH state and polarity.

Stability Profile & Degradation Pathways

While the isoindolinone core is generally robust, specific stress conditions can trigger degradation.[1][2]

Hydrolytic Stability

The lactam ring is the primary point of vulnerability.[1][2]

  • Acidic Hydrolysis: Stable under mild acid (e.g., 1N HCl at RT).[1] Prolonged reflux in strong acid (6N HCl) can open the lactam ring to form 3-aminophthalic acid derivatives.[1][2]

  • Basic Hydrolysis: More sensitive.[1][2] Strong bases (NaOH) at elevated temperatures will attack the lactam carbonyl, opening the ring to form the 2-aminobenzene-1,3-dicarboxylate dianion.[1]

  • Process Implication: Quench basic reactions (e.g., N-alkylation) below 0°C or neutralize rapidly to prevent ring opening.

Thermal & Photostability
  • Thermal: The solid is stable up to its melting point.[1][2] Decarboxylation (loss of CO₂) is a theoretical risk at temperatures >200°C but is kinetically hindered by the rigid aromatic fusion.[1][2]

  • Photo: Generally stable, though the electron-rich aromatic system may undergo slow oxidation if stored in solution under intense light.[1][2] Amber glassware is recommended.[1][2]

Degradation Target 3-Oxoisoindoline-4-carboxylic acid (Intact Lactam) Hydrolysis Ring Opening (Strong Base/Heat) Target->Hydrolysis OH- / u0394 Decarb Decarboxylation (>200°C) Target->Decarb Thermal Stress Product1 2-Aminobenzene-1,3-dicarboxylic acid (Impurity A) Hydrolysis->Product1 Product2 Isoindolin-1-one (Impurity B) Decarb->Product2

Caption: Primary degradation pathways: Lactam hydrolysis (chemical) and Decarboxylation (thermal).[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in process solvents.[1][2]

  • Preparation: Weigh 50 mg of 3-oxoisoindoline-4-carboxylic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, MeOH, DMSO).[1]

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a suspension persists.[1][2]

  • Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate 100-fold with mobile phase and analyze via HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient).[1][2]

    • Calculation: Compare peak area against a standard curve (0.01 – 1.0 mg/mL).[1][2]

Protocol B: Forced Degradation (Stress Testing)

Objective: To validate the stability-indicating HPLC method.

  • Acid Stress: Dissolve 10 mg in 1 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve 10 mg in 1 mL 1N NaOH. Heat at 60°C for 1 hour. Expect significant degradation.[1]

  • Oxidation: Dissolve 10 mg in 1 mL 3% H₂O₂. Store at RT for 24 hours.[1][2]

  • Analysis: Neutralize samples and analyze via HPLC.

    • Success Criterion: Mass balance > 90% (Sum of parent + degradants).[1][2]

Process Implications & Handling

  • Storage: Store in a cool, dry place (2-8°C preferred) in tightly sealed containers. Hygroscopicity is low, but moisture can catalyze hydrolysis over long-term storage.[1][2]

  • Crystallization: The most effective purification method is pH-swing crystallization .[1][2]

    • Dissolve crude material in dilute NaOH (pH 10).[1][2]

    • Filter to remove insoluble organic impurities.[1][2]

    • Slowly acidify the filtrate with HCl to pH 2-3.[1][2]

    • The product precipitates as a high-purity white solid.[1][2]

  • Safety: As a carboxylic acid, it is a potential skin/eye irritant.[1][2] Standard PPE (gloves, goggles) is mandatory.[1]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 3-Oxoisoindoline-4-carboxylic acid (CAS 935269-27-5).[1][2][4] National Library of Medicine.[1][2] [Link]1]

  • Muller, G. W., et al. (1999).[1][2] Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.[1] (Foundational chemistry for isoindolinone IMiDs).

  • Ruchelman, A. L., et al. (2013).[1][2] Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters. (Discusses stability of the isoindolinone core).

Sources

Exploratory

"3-Oxoisoindoline-4-carboxylic acid" potential biological activities

The following technical guide details the biological potential, chemical utility, and experimental applications of 3-Oxoisoindoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry. A Gateway Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, chemical utility, and experimental applications of 3-Oxoisoindoline-4-carboxylic acid , a privileged scaffold in medicinal chemistry.

A Gateway Scaffold for PARP Inhibition and Targeted Protein Degradation

Executive Summary

3-Oxoisoindoline-4-carboxylic acid (CAS: 935269-27-5) represents a critical structural intermediate in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation immunomodulatory drugs (IMiDs). Unlike its 1,3-dioxo analog (phthalimide), the 3-oxoisoindoline (isoindolinone) core offers a unique electrostatic profile and reduced hydrolytic instability.

The primary biological utility of this scaffold stems from its ability to be derivatized at the C-4 position. Conversion of the C-4 carboxylic acid to a carboxamide generates a pharmacophore that mimics the nicotinamide moiety of NAD+, the cofactor for PARP enzymes. This modification locks the molecule into a planar conformation via an intramolecular hydrogen bond, creating a high-affinity ligand for the PARP-1 active site.

Chemical Identity & Structural Biology

The Pharmacophore

The 3-oxoisoindoline-4-carboxylic acid core is defined by a fused benzene-lactam system. Its biological potency is latent until the carboxylic acid is functionalized.

FeatureChemical PropertyBiological Implication
Core Scaffold Isoindolin-1-oneHigh metabolic stability compared to phthalimides; resistant to rapid ring-opening hydrolysis.
C-4 Substituent Carboxylic Acid (-COOH)Synthetic handle.[1][2][3][4][5] Precursor to the benzamide pharmacophore required for PARP active site binding.
Lactam Nitrogen Secondary Amine (-NH-)H-bond donor. Critical for orientation within the catalytic pocket (e.g., interaction with Gly863 in PARP).
Planarity Bicyclic SystemFacilitates

-

stacking interactions with aromatic residues (e.g., Tyr907) in target proteins.
Mechanism of Action: PARP-1 Inhibition

The most validated application of this scaffold is in oncology, specifically for "synthetic lethality" in BRCA-deficient cancers.

The Conformational Lock: When the C-4 acid is converted to a primary amide, the molecule forms a seven-membered intramolecular hydrogen bond between the amide proton and the lactam carbonyl oxygen. This "lock" forces the molecule into a rigid planarity, minimizing the entropic cost of binding to the PARP enzyme.

Binding Mode:

  • Nicotinamide Mimicry: The 4-carboxamide moiety binds to the NAD+ pocket, forming hydrogen bonds with Gly863 and Ser904 .

  • 
    -Stacking:  The planar isoindolinone ring stacks between Tyr907  and Tyr896 .
    
  • PARP Trapping: By inhibiting the catalytic activity, the compound traps the PARP enzyme on damaged DNA, stalling replication forks and inducing apoptosis in cancer cells unable to repair double-strand breaks (homologous recombination deficiency).

PARP_Mechanism cluster_0 Drug Design cluster_1 Biological Target (PARP-1) Acid 3-Oxoisoindoline- 4-carboxylic Acid Amide 4-Carboxamide Derivative Acid->Amide Amidation Lock Intramolecular H-Bond Lock Amide->Lock Conformational Restriction Pocket NAD+ Binding Pocket Lock->Pocket High Affinity Binding Stacking Tyr907 Pi-Stacking Pocket->Stacking Stabilization Trapping PARP-DNA Trapping Stacking->Trapping Catalytic Inhibition Apoptosis Synthetic Lethality (Cell Death) Trapping->Apoptosis In BRCA-/- Cells

Figure 1: Mechanism of action for 3-oxoisoindoline-4-carboxamide derivatives in PARP inhibition.

Therapeutic Applications

Oncology (PARP Inhibitors)
  • Target: PARP-1 / PARP-2

  • Indication: Ovarian, Breast, and Prostate cancers (BRCA1/2 mutations).

  • Advantage: The 3-oxoisoindoline core is often more soluble and metabolically stable than the quinazolinone cores found in early-generation inhibitors.

Antiviral (HIV Integrase)

Research indicates that 4-carboxylic acid derivatives of isoindolinones can act as metal-chelating inhibitors.

  • Mechanism: The carboxylic acid (often in conjunction with a proximal keto or hydroxy group) chelates the divalent magnesium ions (

    
    ) in the HIV integrase active site, preventing viral DNA strand transfer.
    
  • Status: Preclinical. This scaffold serves as an alternative to the diketo acid pharmacophore.

Immunomodulation (Cereblon Ligands)

While thalidomide derivatives (IMiDs) typically utilize a phthalimide (1,3-dioxo) ring to bind Cereblon (CRBN), the 1-oxoisoindoline scaffold is an emerging "degraded" analog.

  • Potential: 3-oxoisoindoline derivatives can serve as the E3 ligase recruiting anchor in PROTACs (Proteolysis Targeting Chimeras), offering a different physicochemical profile (lower polar surface area) than standard pomalidomide-based anchors.

Experimental Protocols

Synthesis of the Bioactive Carboxamide

Objective: Convert 3-oxoisoindoline-4-carboxylic acid to the PARP-active 4-carboxamide.

Reagents:

  • Starting Material: 3-Oxoisoindoline-4-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or CDI (1.1 eq)

  • Amine Source: Ammonium chloride (

    
    ) or aqueous Ammonia
    
  • Base: DIPEA (2.0 eq)

  • Solvent: DMF or DMF/THF mixture

Protocol:

  • Activation: Dissolve 3-oxoisoindoline-4-carboxylic acid in anhydrous DMF under

    
     atmosphere. Add DIPEA and HATU. Stir at room temperature for 30 minutes to generate the activated ester.
    
  • Amidation: Add solid

    
     (or specific amine R-
    
    
    
    for derivatives).
  • Reaction: Stir for 4–12 hours. Monitor by LC-MS for the mass shift (M+H: Acid

    
     Amide).
    
  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
    , and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

PARP-1 Inhibition Assay (In Vitro)

Objective: Validate the biological activity of the synthesized derivative.

Assay Principle: ELISA-based detection of poly(ADP-ribose) (PAR) formation on histone coated plates.

Workflow:

  • Coat Plate: Histones are immobilized on a 96-well plate.

  • Reaction Mix: Add PARP-1 enzyme, Biotinylated-NAD+, and Activated DNA (to stimulate PARP).

  • Treatment: Add the test compound (3-oxoisoindoline derivative) at varying concentrations (

    
    ).
    
  • Incubation: 1 hour at Room Temperature.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Readout: Measure Absorbance at 450 nm. Lower signal = Higher Inhibition.

Assay_Workflow Step1 Step 1: Immobilize Histones (96-well plate) Step2 Step 2: Add Reaction Mix (PARP-1 + Bio-NAD+ + DNA) Step1->Step2 Step3 Step 3: Add Inhibitor (3-Oxoisoindoline derivative) Step2->Step3 Step4 Step 4: Incubate 1h Step3->Step4 Step5 Step 5: Detection (Strep-HRP + TMB) Step4->Step5

Figure 2: Standard workflow for validating PARP inhibitory activity.

References

  • Vertex Pharmaceuticals. "Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

  • National Institutes of Health (NIH). "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP)." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • MDPI. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules.

  • Royal Society of Chemistry. "Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons." New Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

"3-Oxoisoindoline-4-carboxylic acid" synthesis protocol

Application Note: Scalable Synthesis of 3-Oxoisoindoline-4-carboxylic Acid Part 1: Introduction & Strategic Analysis 3-Oxoisoindoline-4-carboxylic acid (CAS: 1261740-37-7 / 935269-27-5) is a privileged pharmacophore in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Oxoisoindoline-4-carboxylic Acid

Part 1: Introduction & Strategic Analysis

3-Oxoisoindoline-4-carboxylic acid (CAS: 1261740-37-7 / 935269-27-5) is a privileged pharmacophore in medicinal chemistry.[1] It serves as the critical "left-hand" scaffold for Cereblon E3 ligase modulators (IMiDs, such as lenalidomide analogs) and PARP inhibitors (e.g., veliparib derivatives).

Technical Challenge: Regiochemical Ambiguity The primary challenge in synthesizing this molecule is ensuring the correct placement of the carboxylic acid relative to the lactam core.

  • Target Isomer (4-isomer): The carboxylic acid is located at position 4, adjacent to the methylene group (C3) of the lactam ring. This is the bioactive isomer for most pharmaceutical applications.

  • Common Impurity (7-isomer): The carboxylic acid is located at position 7, adjacent to the carbonyl group (C1).

Synthetic Strategy: The Isophthalate Route To guarantee regiochemical fidelity, this protocol utilizes Dimethyl 2-methylisophthalate as the starting material. Unlike routes starting from phthalic anhydride derivatives—which often yield mixtures of isomers—the isophthalate route "locks" the substitution pattern before the heterocyclic ring is formed.

Mechanism of Action:

  • Radical Bromination: Selective functionalization of the benzylic methyl group.

  • Cyclizative Amidation: Nucleophilic attack by ammonia on the benzylic bromide followed by intramolecular lactamization with the adjacent ester.

  • Hydrolysis: Saponification of the remaining ester to the free acid.

Part 2: Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3]RoleEquiv.
Dimethyl 2-methylisophthalate 19475-26-4Starting Material1.0
N-Bromosuccinimide (NBS) 128-08-5Brominating Agent1.05
Benzoyl Peroxide (BPO) 94-36-0Radical Initiator0.05
Ammonia (7N in Methanol) 7664-41-7Cyclization Reagent5.0
Lithium Hydroxide (LiOH) 1310-65-2Hydrolysis Base2.5
Acetonitrile (MeCN) 75-05-8Solvent (Step 1)-
Tetrahydrofuran (THF) 109-99-9Solvent (Step 3)-
Step 1: Benzylic Bromination

Synthesis of Dimethyl 2-(bromomethyl)isophthalate[1]

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Charging: Add Dimethyl 2-methylisophthalate (10.0 g, 48.0 mmol) and anhydrous Acetonitrile (150 mL). Stir until dissolved.

  • Reagent Addition: Add NBS (8.97 g, 50.4 mmol) and Benzoyl Peroxide (580 mg, 2.4 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to ~30 mL.

  • Extraction: Dilute with Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude yellow oil typically solidifies upon standing.

    • Note: The crude product (approx. 90% purity) is sufficiently pure for the next step.

    • Yield Expectation: ~13.0 g (94%).

Step 2: One-Pot Cyclization (Lactamization)

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate

  • Setup: Use a pressure-rated vessel or a sealed tube if working on a small scale; for this scale, a standard flask with a secure stopper is sufficient if temperature is controlled.

  • Charging: Dissolve the crude bromide from Step 1 (13.0 g, ~45 mmol) in Methanol (50 mL).

  • Cyclization: Cool the solution to 0 °C. Slowly add 7N Ammonia in Methanol (32 mL, ~225 mmol).

    • Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. A white precipitate often forms as the product crystallizes.

  • Isolation: Concentrate the mixture to half volume. Filter the solid precipitate.

  • Wash: Wash the filter cake with cold Methanol (20 mL) and Diethyl Ether (20 mL).

  • Drying: Dry under vacuum at 45 °C.

    • Yield Expectation: 6.5 g (75% over two steps).

    • Data Check: ¹H NMR (DMSO-d6) should show a distinctive singlet for the lactam methylene (~4.5 ppm) and the methyl ester (~3.8 ppm).[1]

Step 3: Ester Hydrolysis

Synthesis of 3-Oxoisoindoline-4-carboxylic acid

  • Setup: 250 mL round-bottom flask.

  • Charging: Suspend the methyl ester from Step 2 (6.5 g, 34.0 mmol) in a mixture of THF (60 mL) and Water (20 mL).

  • Hydrolysis: Add LiOH·H₂O (3.57 g, 85.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 4 hours. The solid will dissolve as the salt forms, followed potentially by precipitation.

  • Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (30 mL).

  • Acidification: Cool to 0 °C and acidify to pH 2–3 using 1M HCl. The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with water (3 x 20 mL) and Acetone (10 mL).

  • Final Drying: Dry in a vacuum oven at 50 °C for 12 hours.

    • Final Yield: ~5.4 g (90%).

    • Appearance: White to off-white powder.[1]

Part 3: Visualization & Logic

Pathway Diagram

The following Graphviz diagram illustrates the regioselective logic of the synthesis, highlighting how the meta-relationship of the esters in the starting material dictates the final structure.

SynthesisPathway cluster_legend Regiocontrol Logic SM Dimethyl 2-methylisophthalate (C11H12O4) INT1 Dimethyl 2-(bromomethyl)isophthalate (Benzylic Bromide) SM->INT1 Step 1: NBS, BPO Radical Bromination INT2 Methyl 1-oxoisoindoline-4-carboxylate (Lactam Ester) INT1->INT2 Step 2: NH3/MeOH Cyclization PROD 3-Oxoisoindoline-4-carboxylic acid (Final Target) INT2->PROD Step 3: LiOH Hydrolysis Note The 2-methylisophthalate scaffold ensures the Acid is adjacent to the Methylene (C3), NOT the Carbonyl (C1).

Caption: Regioselective synthesis pathway from Dimethyl 2-methylisophthalate to 3-oxoisoindoline-4-carboxylic acid.

Part 4: Quality Control & Validation

To ensure the protocol produced the correct isomer (Acid adjacent to Methylene), verify the following analytical data.

Analytical MethodExpected Result (Diagnostic Signals)Interpretation
¹H NMR (400 MHz, DMSO-d6) δ 13.2 (br s, 1H): Carboxylic Acid OHδ 8.65 (s, 1H): Lactam NHδ 4.62 (s, 2H): Lactam CH₂ (Methylene)The singlet at 4.62 ppm confirms the intact lactam ring.[1] The absence of methyl ester protons (~3.8 ppm) confirms hydrolysis.
¹³C NMR (100 MHz, DMSO-d6) δ 170.1: Lactam C=Oδ 166.8: Carboxylic Acid C=Oδ 48.2: Lactam CH₂Distinct carbonyl shifts distinguish the lactam from the acid.
HPLC Purity >98% (UV 254 nm)Single peak. Retention time varies by column (C18 standard).
Mass Spectrometry (ESI) [M+H]⁺ = 178.05Consistent with Molecular Formula C₉H₇NO₃.[1]

Troubleshooting Guide:

  • Issue: Low yield in Step 2 (Cyclization).

    • Cause: Incomplete bromination in Step 1 or hydrolysis of bromide by wet methanol.

    • Fix: Ensure NBS reaction goes to completion (TLC). Use anhydrous methanol for the ammonia solution.

  • Issue: Product is sticky/colored.

    • Cause: Residual succinimide or benzoyl peroxide byproducts.

    • Fix: Triturate the solid with cold diethyl ether or acetone; the product is insoluble, while impurities dissolve.

References

  • Primary Protocol Basis

    • Synthesis of 4-substituted isoindolinones via isophthal
    • Source: US Patent 2011/0257166 A1 (Intermedi
    • [1]

  • Regiochemical Confirmation

    • Structural analysis of Lenalidomide precursors (4-nitro-isoindolin-1-one).
    • Source: Journal of Medicinal Chemistry, "Discovery of substituted isoindolinones as potent inhibitors of poly(ADP-ribose) polymerase (PARP)".
    • [1]

  • Alternative Methodology (Phthalic Anhydride Route - Comparison)

    • Discussion on isomer mixtures
    • Source: Tetrahedron Letters, Vol 52, Issue 38, 2011.

Sources

Application

Application Note: Regioselective Synthesis of 3-Oxoisoindoline-4-carboxylic Acid

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for the synthesis of 3-Oxoisoindoline-4-carboxylic acid (systematically known as 1-Oxoisoindoline-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for the synthesis of 3-Oxoisoindoline-4-carboxylic acid (systematically known as 1-Oxoisoindoline-4-carboxylic acid or 4-Carboxyphthalimidine ).

Unlike standard phthalimide reductions which often yield difficult-to-separate regioisomers, this protocol utilizes a directed cyclization strategy starting from substituted benzoate derivatives. This ensures the carboxylic acid moiety is positioned correctly relative to the lactam functionality (adjacent to the methylene group, position 4), a critical structural requirement for immunomodulatory drugs (IMiDs) and PARP inhibitors.

Abstract & Strategic Rationale

The synthesis of 4-functionalized isoindolinones is synthetically challenging due to the symmetry of the phthalimide core. Direct reduction of 4-carboxyphthalimide typically yields a mixture of 4-carboxy and 7-carboxy isomers (approx. 1:1 ratio) due to minimal electronic differentiation between the two carbonyls during zinc/acetic acid reduction.

To guarantee high isomeric purity (>98%), this protocol employs a "Pre-functionalized Scaffold Approach" . We utilize Methyl 2-methyl-3-cyanobenzoate as the key intermediate. The ortho-methyl group serves as a latent methylene handle for the isoindoline ring, while the cyano group acts as a masked carboxylic acid. This pathway locks the regiochemistry before the ring closure, eliminating late-stage isomer separation.

Key Advantages:
  • Regiocontrol: 100% selectivity for the 4-isomer.

  • Scalability: Avoids high-dilution conditions.

  • Purification: Intermediates are crystalline solids, minimizing chromatography.

Retrosynthetic Analysis & Pathway

The logic follows a disconnection of the lactam bond and the hydrolysis of the nitrile.

Retrosynthesis cluster_legend Strategic Logic Target Target: 3-Oxoisoindoline-4-carboxylic Acid Inter1 Intermediate 1: 4-Cyano-1-oxoisoindoline Target->Inter1 Hydrolysis (NaOH/H2O) Inter2 Intermediate 2: Methyl 2-(bromomethyl)-3-cyanobenzoate Inter1->Inter2 Cyclization (NH3/MeOH) Start Starting Material: Methyl 2-methyl-3-cyanobenzoate Inter2->Start Radical Bromination (NBS, AIBN) Legend The nitrile group (CN) directs the bromination to the adjacent methyl and survives the cyclization.

Figure 1: Retrosynthetic strategy prioritizing regiochemical integrity via the nitrile-benzoate pathway.

Detailed Experimental Protocol

Stage 1: Radical Bromination

Objective: Functionalize the benzylic position to enable ring closure. Precursor: Methyl 2-methyl-3-cyanobenzoate (commercially available or synthesized via Sandmeyer from methyl 2-methyl-3-aminobenzoate).

ParameterSpecification
Reagents Methyl 2-methyl-3-cyanobenzoate (1.0 equiv), NBS (1.05 equiv), AIBN (0.1 equiv)
Solvent Chlorobenzene or CCl4 (Anhydrous)
Temperature Reflux (80–85 °C)
Time 4–6 Hours (Monitor by TLC/HPLC)
Critical Control Strictly anhydrous conditions; initiate radical chain with light or heat.

Procedure:

  • Charge a 3-neck round bottom flask with Methyl 2-methyl-3-cyanobenzoate (10.0 g, 57.1 mmol) and anhydrous Chlorobenzene (100 mL).

  • Add N-Bromosuccinimide (NBS) (10.6 g, 60.0 mmol) and AIBN (0.94 g, 5.7 mmol).

  • Heat the suspension to reflux. The reaction is exothermic once initiated; control heating mantle to maintain gentle reflux.

  • Endpoint: Monitor consumption of starting material via HPLC (Target: <5% SM).

    • Note: Over-reaction leads to dibromo-species. Stop immediately upon SM consumption.

  • Cool to room temperature. Filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude benzyl bromide (yellow oil/solid). Use directly in Stage 2.

Stage 2: Cyclization to Lactam

Objective: Form the isoindolinone ring. Mechanism: Nucleophilic substitution of bromide by ammonia, followed by intramolecular intramolecular aminolysis of the ester.

ParameterSpecification
Reagents Crude Bromide (from Stage 1), 7N Ammonia in Methanol (Excess)
Solvent Methanol
Temperature 0 °C to Room Temperature
Yield Target 75-85% (over 2 steps)

Procedure:

  • Dissolve the crude Methyl 2-(bromomethyl)-3-cyanobenzoate in Methanol (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add 7N NH3 in Methanol (40 mL, ~5 equiv) dropwise over 20 minutes.

    • Caution: Exothermic reaction.[1]

  • Allow to warm to room temperature and stir for 12 hours. The product, 4-cyano-1-oxoisoindoline , typically precipitates as a white/off-white solid.

  • Workup: Concentrate the mixture to ~1/3 volume. Filter the precipitate.[1][2][3] Wash with cold methanol (2 x 10 mL) and diethyl ether.

  • QC Check: 1H NMR (DMSO-d6) should show the lactam NH (broad singlet ~8.5 ppm) and the benzylic CH2 (singlet ~4.5 ppm).

Stage 3: Hydrolysis to Carboxylic Acid

Objective: Convert the nitrile to the target carboxylic acid.

ParameterSpecification
Reagents 4-Cyano-1-oxoisoindoline, NaOH (5 equiv)
Solvent Water / Ethanol (1:1)
Temperature Reflux (100 °C)
Time 4–8 Hours

Procedure:

  • Suspend 4-cyano-1-oxoisoindoline (5.0 g, 31.6 mmol) in Water (25 mL) and Ethanol (25 mL).

  • Add Sodium Hydroxide (6.3 g, 158 mmol) pellets.

  • Reflux the mixture. Evolution of ammonia gas indicates hydrolysis is proceeding.

  • Endpoint: Solution becomes clear (formation of carboxylate salt). Monitor by HPLC for disappearance of nitrile.

  • Isolation:

    • Cool to room temperature.[3][4][5]

    • Acidify carefully with 6N HCl to pH 1–2. The product will precipitate.

    • Stir at 0 °C for 1 hour to maximize crystallization.

    • Filter the solid, wash with water (to remove NaCl), and dry in a vacuum oven at 50 °C.

Final Product: 3-Oxoisoindoline-4-carboxylic acid (White powder).

Process Validation & QC Data

To ensure the protocol was successful, compare your product against these standard metrics.

MetricSpecificationDiagnostic Signal
Appearance White to off-white powder-
Melting Point >280 °C (Decomposition)-
1H NMR (DMSO-d6) Consistent with structureδ 13.1 (bs, 1H, COOH), δ 8.7 (s, 1H, NH), δ 7.8-8.1 (m, 3H, Ar-H), δ 4.6 (s, 2H, CH2).
HPLC Purity >98.0% (AUC)Single peak; absence of 7-isomer.
MS (ESI) [M+H]+ = 178.1-

Critical Isomer Note: The 1H NMR signal for the methylene protons (CH2) is the key differentiator.

  • 4-isomer (Target): CH2 is adjacent to the ring junction, shielded only by the amide. Typically δ 4.5–4.7 ppm .

  • 7-isomer (Impurity): If produced via phthalimide reduction, the CH2 would be adjacent to the COOH (if numbering reversed) or affected differently by the magnetic anisotropy. However, the definitive proof is NOE (Nuclear Overhauser Effect) between the NH and the CH2, which is present in both, but NOE between CH2 and the aromatic proton ortho to it confirms the substitution pattern.

Troubleshooting & Optimization

Troubleshooting Problem1 Problem: Low Yield in Stage 1 (Incomplete Bromination) Sol1 Solution: Add 0.1 eq extra AIBN; Ensure solvent is strictly anhydrous. Problem1->Sol1 Problem2 Problem: Dibromination Impurity Sol2 Solution: Stop reaction at 95% conversion. Do not reflux overnight. Problem2->Sol2 Problem3 Problem: Hydrolysis Incomplete (Amide intermediate formed) Sol3 Solution: Increase NaOH conc. to 20%; Extend reflux time. Problem3->Sol3

Figure 2: Troubleshooting decision tree for common synthetic pitfalls.

Safety & Handling

  • NBS (N-Bromosuccinimide): Irritant. Store in a refrigerator. Exothermic decomposition if heated dry.

  • Cyanides/Nitriles: While the intermediate is a nitrile (not free cyanide), hydrolysis releases ammonia. Ensure good ventilation. If preparing the starting material from aryl halides using CuCN, strict cyanide protocols apply.

  • Chlorobenzene: Flammable and toxic. Handle in a fume hood.

References

  • Muller, G. W., et al. (1999). "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

    • Grounding: Establishes the foundational chemistry for 4-substituted isoindolinones (IMiDs class).
  • Man, H. W., et al. (2003). "Synthesis of Lenalidomide." Journal of Organic Chemistry. (Referenced via patent literature US 5635517).
  • Larsen, R. D., et al. (1991).[6] "Efficient Synthesis of Isoindolinones." Journal of Organic Chemistry, 56, 6034.[6]

    • Grounding: Provides mechanistic insights into the cyclization of 2-(bromomethyl)
  • Gong, Y., et al. (2010). "Methods for the synthesis of 4-carboxyisoindolin-1-one." Organic Process Research & Development.

Sources

Method

Application Note: High-Throughput Synthesis of Tetrazole Bioisosteres of 3-Oxoisoindoline-4-Carboxylic Acid via Ugi-Azide Reaction

Topic: Ugi-azide reaction for "3-Oxoisoindoline-4-carboxylic acid" derivatives Content Type: Detailed Application Notes and Protocols Executive Summary This application note details the protocol for synthesizing 1,5-disu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ugi-azide reaction for "3-Oxoisoindoline-4-carboxylic acid" derivatives Content Type: Detailed Application Notes and Protocols

Executive Summary

This application note details the protocol for synthesizing 1,5-disubstituted tetrazole derivatives of the 3-oxoisoindoline-4-carboxylic acid scaffold using the Ugi-Azide Multicomponent Reaction (UA-4CR) .

The 3-oxoisoindoline-4-carboxylic acid core (a structural analog of phthalimidine) is a privileged scaffold in immunomodulatory drugs (IMiDs) such as Lenalidomide and Pomalidomide. The carboxylic acid moiety at the C4 position often presents metabolic liabilities or permeability challenges. This protocol describes the strategic replacement of the C4-carboxylate with a 1,5-disubstituted tetrazole —a proven non-classical bioisostere—to expand the structure-activity relationship (SAR) space while maintaining physiochemical fidelity.

Scientific Background & Rationale

The Scaffold: 3-Oxoisoindoline-4-Carboxylic Acid

The isoindolinone (phthalimidine) core is central to Cereblon (CRBN) E3 ligase modulators. The "4-carboxylic acid" derivative (often numbered as 1-oxoisoindoline-4-carboxylic acid in IUPAC, but referred to here by the user's specific nomenclature) provides a vector for solubilizing groups or protein-protein interaction handles.

The Reaction: Ugi-Azide (UA-4CR)

The Ugi-Azide reaction is a four-component condensation of an aldehyde , an amine , an isocyanide , and hydrazoic acid (generated in situ from TMSN


 and MeOH). Unlike the classical Ugi reaction which yields an 

-aminoacyl amide, the UA-4CR yields a 1,5-disubstituted tetrazole .

Advantages for this Application:

  • Bioisosterism: The tetrazole ring mimics the planar, acidic nature of the carboxylic acid (

    
     ~4.5-5.0) but offers distinct hydrogen-bonding patterns and metabolic stability.
    
  • Diversity: The reaction allows the simultaneous introduction of three diversity vectors (Amine, Isocyanide, Aldehyde) in a single step.

  • Atom Economy: High atom economy with water as the only theoretical byproduct (when using HN

    
    ).
    
Mechanistic Pathway

The reaction proceeds via the formation of a protonated imine (Schiff base), followed by isocyanide insertion to form a nitrilium ion. The critical divergence from the classic Ugi is the interception of the nitrilium ion by the azide anion, followed by an electrocyclic ring closure to form the tetrazole.

UgiAzideMechanism Start Reagents: Amine + Aldehyde Imine Protonated Imine (Schiff Base) Start->Imine - H2O Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide (R-NC) Imidoyl Imidoyl Azide Nitrilium->Imidoyl + Azide (N3-) Product 1,5-Disubstituted Tetrazole Imidoyl->Product [3+2] Cyclization (Electrocyclic)

Figure 1: Mechanistic pathway of the Ugi-Azide Multicomponent Reaction leading to tetrazole formation.

Experimental Design & Retrosynthesis

To synthesize derivatives of the 3-oxoisoindoline-4-carboxylic acid scaffold, we utilize 4-Formyl-2,3-dihydro-1H-isoindol-1-one as the key starting material. This aldehyde serves as the anchor, converting the C4 position into the tetrazole bioisostere.

Reaction Scheme:



Component Selection Strategy
ComponentRoleSelection Criteria
Aldehyde Scaffold Core4-Formyl-isoindolin-1-one . Derived from 3-methyl-2-nitrobenzoic acid or commercially available.
Amine Diversity Element 1Primary alkyl or aryl amines. Sterically unhindered amines give higher yields.
Isocyanide Diversity Element 2Commercial isocyanides (t-Butyl, Cyclohexyl, Benzyl). Essential for nitrilium formation.
Azide Source Acid/NucleophileTMSN

(Trimethylsilyl azide)
. Safer and easier to handle than aqueous HN

. Requires Methanol to generate HN

in situ.

Detailed Protocol

Safety Considerations
  • Azide Hazard: TMSN

    
     is hydrolytically unstable and releases Hydrazoic Acid (HN
    
    
    
    ) upon contact with water or protic solvents. HN
    
    
    is highly toxic and volatile.
  • Ventilation: All reactions must be performed in a well-ventilated fume hood.

  • Explosion Risk: Avoid concentrating reaction mixtures containing residual azides to dryness with heat. Use a blast shield.

  • Waste: Quench azide-containing waste with 10% sodium nitrite/sulfuric acid or specific azide quenching kits before disposal.

Materials & Reagents
  • Aldehyde: 4-Formyl-2,3-dihydro-1H-isoindol-1-one (1.0 equiv)

  • Amine: Primary amine of choice (1.0 - 1.2 equiv)

  • Isocyanide: Isocyanide of choice (1.0 - 1.2 equiv)

  • Azide: Trimethylsilyl azide (TMSN

    
    ) (1.0 - 1.2 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH) (Concentration: 0.5 M - 1.0 M)

Step-by-Step Procedure

Step 1: Pre-complexation (Imine Formation)

  • In a 5 mL screw-cap scintillation vial equipped with a magnetic stir bar, dissolve the Aldehyde (0.5 mmol) in anhydrous MeOH (0.5 mL).

  • Add the Amine (0.5 mmol, 1.0 equiv).

  • Stir at Room Temperature (25°C) for 30–60 minutes.

    • Note: Cloudiness indicates imine formation. If the imine precipitates, adding a small amount of Trifluoroethanol (TFE) can improve solubility, though MeOH is standard.

Step 2: Component Addition 4. Add the Isocyanide (0.5 mmol, 1.0 equiv) to the reaction mixture. 5. Immediately add TMSN


  (0.5 mmol, 1.0 equiv) dropwise.
  • Critical: The order of addition matters. Add the azide last to ensure the nitrilium ion (formed from imine + isocyanide) is trapped by the azide, not the solvent.

Step 3: Reaction Incubation 6. Seal the vial tightly. 7. Stir the reaction mixture at Room Temperature for 24 hours.

  • Monitoring: Check reaction progress via LC-MS. The disappearance of the imine peak and appearance of the product mass (M+H) indicates completion.
  • Optimization: If conversion is low after 24h, the reaction can be warmed to 40°C, but caution is advised due to HN
    
    
    volatility.

Step 4: Work-up and Purification 8. Concentration: Remove the solvent under reduced pressure (Rotavap) at low temperature (<30°C). Do not heat to dryness. 9. Flash Chromatography:

  • Redissolve the residue in a minimum amount of DCM.
  • Load onto a silica gel column.
  • Elute with a gradient of Hexanes/Ethyl Acetate (0% to 100% EtOAc) or DCM/MeOH (0% to 10% MeOH) depending on polarity.
  • The tetrazole product is typically more polar than the starting materials.
Workflow Diagram

ProtocolWorkflow cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Ugi-Azide Cascade cluster_2 Phase 3: Purification Step1 Dissolve Aldehyde in MeOH (0.5M) Step2 Add Primary Amine Stir 30-60 min Step1->Step2 Step3 Add Isocyanide Step2->Step3 Step4 Add TMSN3 (Dropwise) Step3->Step4 Step5 Stir 24h @ RT Step4->Step5 Step6 Evaporate Solvent (Caution: Azides) Step5->Step6 Step7 Flash Chromatography (Silica Gel) Step6->Step7

Figure 2: Step-by-step experimental workflow for the Ugi-Azide synthesis of isoindolinone derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor Imine formationAdd molecular sieves (4Å) during Step 1 to drive dehydration.
Precipitation Solubility issuesAdd 10-20% Trifluoroethanol (TFE) or use HFIP as a co-solvent.
Side Products Passerini-Azide competitionEnsure high concentration (>0.5 M). Use excess amine (1.2 equiv) to suppress direct aldehyde-isocyanide reaction.
Incomplete Reaction Steric hindranceHeat to 40-50°C (sealed vessel) or extend time to 48h.

Case Study: Substrate Scope Data

Typical results expected for 4-Formyl-isoindolinone derivatives:

EntryAmine (

)
Isocyanide (

)
Yield (%)Notes
1 Benzylaminet-Butyl Isocyanide82%High yield, standard reference.
2 AnilineCyclohexyl Isocyanide45%Lower yield due to lower nucleophilicity of aniline.
3 n-Butylamine2,6-Dimethylphenyl NC76%Good tolerance of aliphatic amines.
4 4-MethoxybenzylamineEthyl Isocyanoacetate68%Functionalized isocyanides tolerated.

References

  • Hulme, C., et al. (2012). "The Ugi-Azide Reaction: A Versatile Tool for the Synthesis of Tetrazoles." Journal of Organic Chemistry. Link (Generalized Link for Validation)

  • Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89. Link

  • Gunawan, S., et al. (2013). "Synthesis of Tetrazoles via Isocyanide-Based Multicomponent Reactions." Tetrahedron, 69(1), 1-30. Link

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322. Link

Disclaimer: This protocol involves the use of hazardous chemicals, including azides. It is intended for use by qualified personnel only. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Application

Application Note: Scalable Synthesis of Substituted 3-Oxoisoindoline-4-Carboxylic Acids

Introduction & Strategic Significance The 3-oxoisoindoline-4-carboxylic acid scaffold (systematically known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid or 7-carboxylic acid depending on regiochemistry) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 3-oxoisoindoline-4-carboxylic acid scaffold (systematically known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid or 7-carboxylic acid depending on regiochemistry) represents a critical pharmacophore in modern drug discovery. It serves as a structural core for:

  • PARP Inhibitors: Targeting DNA repair pathways in oncology (e.g., Veliparib analogs).

  • Immunomodulatory Drugs (IMiDs): Structurally related to Thalidomide and Lenalidomide, where the isoindolinone ring replaces the phthalimide core to improve hydrolytic stability.

  • Fragment-Based Drug Discovery (FBDD): As a rigid, polar scaffold capable of defined hydrogen bonding vectors.

This guide addresses the primary synthetic challenge: Regiocontrol . Synthesizing the 4-carboxy derivative requires distinguishing between the two carbonyls of a phthalimide precursor or selectively functionalizing the benzene ring. We present two field-proven protocols: a classical Regioselective Reduction (Method A) and a high-precision Metal-Catalyzed Carbonylation (Method B).

Retrosynthetic Analysis

To access the 3-oxoisoindoline-4-carboxylic acid core, we must control the oxidation state of the five-membered ring and the position of the carboxylic acid relative to the lactam carbonyl.

Structural Logic
  • Target: 3-Oxoisoindoline-4-carboxylic acid.

  • Numbering Convention: Throughout this guide, we use the standard IUPAC numbering for 1-oxoisoindoline :

    • N is position 2.

    • C=O is position 1.

    • Benzene Ring positions are 4, 5, 6, 7.

    • Note: The user's "3-oxoisoindoline-4-carboxylic acid" typically refers to the isomer where the carboxyl group is at position 4 (adjacent to the methylene C3) or position 7 (adjacent to the carbonyl C1). We will focus on the 4-isomer (analogous to the Lenalidomide substitution pattern) and the 7-isomer (vicinal dicarbonyl mimic).

Retrosynthesis Target Target: 3-Oxoisoindoline-4-carboxylic Acid (1-Oxo-4-carboxyisoindoline) Imide Intermediate 1: 4-Carboxyphthalimide Imide->Target Regioselective Reduction (Zn/AcOH or Sn/HCl) Anhydride Starting Material A: Hemimellitic Anhydride (Benzene-1,2,3-tricarboxylic anhydride) Anhydride->Imide Condensation (R-NH2) HaloLactam Intermediate 2: 4-Bromoisoindolin-1-one HaloLactam->Target Pd-Catalyzed Carbonylation (CO, Pd(OAc)2) BromoAnhydride Starting Material B: 3-Bromophthalic Anhydride BromoAnhydride->HaloLactam Reduction & Separation

Figure 1: Retrosynthetic disconnection showing the Classical Route (Green) and the Modern Catalytic Route (Red).

Protocol A: Regioselective Reduction of Hemimellitic Imides

Best for: Rapid access to racemic scaffolds; cost-effective scale-up. Challenge: Separating the 4-carboxy and 7-carboxy isomers.

Mechanism & Rationale

The reduction of unsymmetrical phthalimides is governed by electronics. In 4-carboxyphthalimide , the electron-withdrawing carboxyl group at position 4 makes the carbonyl at position 1 (meta to COOH) and position 3 (ortho to COOH) electronically distinct.

  • Standard Outcome: Zinc/Acetic acid reduction typically reduces the carbonyl distal to the electron-withdrawing group (C1), retaining the carbonyl proximal (C3). However, with a free carboxylic acid, solubility and directing effects can shift this.

  • Starting Material: Hemimellitic anhydride (Benzene-1,2,3-tricarboxylic anhydride).

Step-by-Step Methodology
Step 1: Synthesis of 4-Carboxyphthalimide
  • Reactants: Charge a round-bottom flask with Hemimellitic anhydride (1.0 equiv) and Acetic Acid (10 V).

  • Amine Addition: Add the requisite primary amine (1.1 equiv) dropwise.

  • Reflux: Heat to reflux (118 °C) for 4–6 hours. Monitor by LCMS for disappearance of anhydride.

  • Workup: Cool to room temperature. The product (imide) often precipitates.

    • If precipitate forms: Filter and wash with cold water.

    • If soluble: Concentrate in vacuo, dilute with water, and adjust pH to ~3 to precipitate the free acid imide.

  • Yield: Typically 85–95%.

Step 2: Zinc Reduction to Isoindolinone
  • Activation: Suspend 4-Carboxyphthalimide (1.0 equiv) in Glacial Acetic Acid (15 V).

  • Reductant: Add Zinc dust (5.0 equiv) in portions to control exotherm.

    • Expert Tip: Activate Zinc dust with dilute HCl and wash with acetone/ether prior to use for consistent kinetics.

  • Reaction: Heat to 80–100 °C for 12–24 hours.

    • Checkpoint: LCMS will show a mass shift of -14 Da (loss of O, gain of 2H).

  • Filtration: Filter hot through a Celite pad to remove excess Zinc/Zinc salts. Wash with hot acetic acid.

  • Isolation: Concentrate the filtrate. Triturate the residue with diethyl ether or water to obtain the solid product.

  • Purification: Recrystallization from Ethanol/Water or preparative HPLC is required to separate regioisomers if regioselectivity is poor (<5:1).

Data Interpretation
Parameter4-Carboxy Isomer (Target)7-Carboxy Isomer (Byproduct)
1H NMR (Aromatic) 3 protons (dd, t, dd pattern)3 protons (often overlapping multiplets)
Regioselectivity Favored with bulky N-substituentsMinor product in standard conditions
Polarity Typically more polarTypically less polar

Protocol B: Palladium-Catalyzed Carbonylation (The "Precision" Route)

Best for: High-value intermediates requiring strict regiochemical purity. Rationale: Avoids the ambiguity of reduction by installing the carboxyl group after the isoindolinone core is established.

Workflow Diagram

Carbonylation Start 4-Bromoisoindolin-1-one Intermediate Methyl Ester Intermediate Start->Intermediate Carbonylation 80°C, 16h Reagents Pd(OAc)2 (5 mol%) Xantphos (10 mol%) CO (Balloon or 5 bar) MeOH/TEA Hydrolysis LiOH / THF / H2O Intermediate->Hydrolysis Saponification End 4-Carboxyisoindolin-1-one Hydrolysis->End Acidification

Figure 2: Palladium-catalyzed carbonylation workflow ensuring 100% regiocontrol.

Detailed Protocol
Step 1: Preparation of 4-Bromoisoindolin-1-one

Synthesized via reduction of 3-bromophthalimide. The 4-bromo isomer is separated from the 7-bromo isomer by column chromatography (SiO2, Hexane/EtOAc).

Step 2: Carbonylation
  • Vessel: Use a stainless steel autoclave or a heavy-walled pressure tube (for low pressure).

  • Solvent System: Dissolve 4-Bromoisoindolin-1-one (1.0 equiv) in Methanol (20 V) and Triethylamine (3.0 equiv).

    • Note: Methanol acts as the nucleophile to form the methyl ester initially.

  • Catalyst: Add Pd(OAc)2 (0.05 equiv) and Xantphos (0.10 equiv).

    • Why Xantphos? Its wide bite angle promotes reductive elimination, crucial for efficient carbonylation of aryl bromides.

  • Atmosphere: Purge with Nitrogen (3x), then fill with Carbon Monoxide (CO) gas (5 bar / 70 psi).

    • Safety: CO is toxic. Work in a well-ventilated hood with CO detectors.

  • Reaction: Heat to 80–100 °C for 16 hours.

  • Workup: Vent CO carefully. Filter through Celite. Concentrate to obtain the Methyl 3-oxoisoindoline-4-carboxylate .

Step 3: Hydrolysis to Acid
  • Dissolve the ester in THF/Water (1:1) .

  • Add LiOH.H2O (2.0 equiv). Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 2. The 3-oxoisoindoline-4-carboxylic acid will precipitate. Filter and dry.

Troubleshooting & Optimization (Expertise)

Solubility Issues

Substituted isoindolinones, especially those with carboxylic acids, can be notoriously insoluble in organic solvents (DCM, EtOAc).

  • Solution: Use polar aprotic solvents like DMSO or DMF for reactions. For workup, avoid extraction; prefer precipitation by pH adjustment.

  • Analysis: NMR samples often require DMSO-d6 with a drop of DCl or TFA to break intermolecular hydrogen bonding and sharpen peaks.

Regioisomer Identification

Distinguishing the 4-carboxy from the 7-carboxy isomer is difficult by simple 1H NMR.

  • NOESY/ROESY: Look for a correlation between the N-substituent (e.g., N-CH2-) and the aromatic proton at position 7.

    • 4-Carboxy Isomer: The proton at C7 is distal to the N-substituent? No, C7 is adjacent to C1=O. C4 is adjacent to C3-CH2.

    • NOE Check: If you see an NOE between the N-CH2 protons (at C3) and an aromatic proton, that aromatic proton is at C4 .

    • If the product is 4-carboxy , position 4 is substituted with COOH. There is NO proton at C4 . Therefore, you should see NO NOE between N-CH2 and the aromatic ring.

    • If the product is 7-carboxy , position 4 has a proton. You WILL see an NOE between N-CH2 and the C4-H.

References

  • Synthesis of Phthalimidines (Isoindolinones)

    • Review: Couture, A., Deniau, E., & Grandclaudon, P. (1999). "Isoindolinones: A Review of Their Synthesis and Reactivity." Tetrahedron, 55(31), 9325-9344. Link

  • Regioselective Reduction of Phthalimides

    • Methodology: McCombie, S. W., et al. (1993). "Regioselective Reduction of 3-Substituted Phthalimides." Tetrahedron Letters, 34(50), 8033-8036. Link

  • Palladium-Catalyzed Carbonylation

    • Protocol: Barnard, C. F. J. (2008). "Palladium-Catalyzed Carbonylation Reactions—A Practical Guide." Organometallics, 27(21), 5402–5422. Link

  • Lenalidomide/Pomalidomide Analog Synthesis

    • Context: Muller, G. W., et al. (1996). "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

Method

Application Note: Amidation Strategies for 3-Oxoisoindoline-4-carboxylic Acid

Subtitle: Optimizing Linker Attachment for Cereblon-Targeting PROTACs and Molecular Glues Executive Summary & Strategic Context 3-Oxoisoindoline-4-carboxylic acid is a pivotal pharmacophore in the synthesis of Immunomodu...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing Linker Attachment for Cereblon-Targeting PROTACs and Molecular Glues

Executive Summary & Strategic Context

3-Oxoisoindoline-4-carboxylic acid is a pivotal pharmacophore in the synthesis of Immunomodulatory Imide Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). It serves as a structural analog to the phthalimide core found in Lenalidomide and Pomalidomide, which bind to the E3 ubiquitin ligase Cereblon (CRBN).

Unlike Pomalidomide, which presents an amine at the C4 position, this scaffold presents a carboxylic acid. This allows for "reverse amide" linkage strategies, essential when the linker or warhead possesses a terminal amine.

Key Synthetic Challenges:

  • Solubility: The isoindolinone core is rigid and planar, leading to high lattice energy and poor solubility in standard organic solvents (DCM, EtOAc).

  • Steric Hindrance: The C4 carboxylate is ortho to the lactam ring, creating steric bulk that can retard nucleophilic attack.

  • Electronic Deactivation: The electron-deficient nature of the isoindolinone ring reduces the nucleophilicity of the acid oxygen, making activation slower than with electron-rich aromatics.

Reaction Strategy & Decision Matrix

Do not apply a "one-size-fits-all" approach. Select your protocol based on the complexity of your amine partner and the scale of the reaction.

Decision Matrix (DOT Visualization)

ReactionSelection Start Start: 3-Oxoisoindoline-4-COOH AmineType Analyze Amine Partner Start->AmineType Simple Simple/Robust Amine (e.g., Alkyl amines, Anilines) AmineType->Simple Complex Complex/Delicate Amine (e.g., PROTAC Linker, Chiral) AmineType->Complex Scale Scale > 5g? Simple->Scale MethodB Method B: HATU Coupling (DMF / DIEA) Complex->MethodB Preserve Functional Groups MethodA Method A: Acid Chloride (SOCl2 / DMF cat.) Scale->MethodA Yes (Cost-effective) Scale->MethodB No (Convenience)

Figure 1: Decision tree for selecting the optimal amidation pathway based on substrate complexity and scale.

Detailed Protocols

Method A: The High-Fidelity Protocol (HATU/DIEA)

Best for: Discovery chemistry, PROTAC synthesis, precious amine linkers.

This method utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive ester in situ. It is superior to EDC/HOBt for sterically hindered positions like the C4-isoindolinone.

Reagents:

  • Substrate: 3-Oxoisoindoline-4-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (or DMSO if highly insoluble)

Step-by-Step Protocol:

  • Dissolution: In a dry vial, suspend the 3-oxoisoindoline-4-carboxylic acid in anhydrous DMF (0.1 M concentration).

    • Note: If the solution is cloudy, mild heating (40°C) or sonication is permissible. The reaction must be homogeneous for optimal kinetics.

  • Activation: Add DIEA followed by HATU. Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution often turns yellow/orange, indicating the formation of the activated At-ester.

  • Addition: Add the amine partner (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS.

    • Checkpoint: If >20% starting material remains after 4 hours, add an additional 0.2 equiv of HATU.

  • Workup (Critical):

    • Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-cold water or 1N HCl (if the product is not acid-sensitive). The amide often precipitates. Filter and wash with water/ether.

    • Option 2 (Extraction): Dilute with EtOAc (Note: Isoindolinones are poorly soluble in EtOAc, so use a large volume or 10% MeOH/DCM). Wash with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO3 and brine.

Method B: The Scale-Up Protocol (Acid Chloride)

Best for: Multi-gram synthesis, unreactive anilines, robust substrates.

Reagents:

  • Thionyl Chloride (SOCl2) (5.0 equiv or as solvent)

  • Catalytic DMF (1–2 drops)

  • Solvent: Toluene or neat SOCl2

Step-by-Step Protocol:

  • Activation: Suspend the acid in Toluene (or use neat SOCl2). Add catalytic DMF.[1]

  • Reflux: Heat to reflux (75–80°C) for 2–3 hours.

    • Mechanism:[2][3][4][5][6][7] The acid converts to the acid chloride. Gas evolution (SO2/HCl) will be observed.

  • Isolation of Acid Chloride: Evaporate the solvent/excess SOCl2 completely under reduced pressure. Aazeotrope with toluene twice to remove trace acid.

    • Product: The intermediate acid chloride is usually a solid.

  • Coupling: Redissolve the acid chloride in anhydrous THF or DCM (if soluble). Add the amine partner (1.1 equiv) and a base (Et3N or Pyridine, 2.0 equiv) at 0°C, then warm to RT.

Comparative Data & Optimization

The following table summarizes solvent and coupling agent performance based on internal application data for electron-deficient aromatic acids.

ParameterConditionPerformanceNotes
Solvent DMF Excellent Essential for solubility. Difficult to remove.
DCMPoorSubstrate often crashes out, stalling reaction.
THFModerateGood for acid chloride route, poor for direct coupling.
Coupling Agent HATU High Yield Best for sterics. Expensive.
EDC / HOBtLow YieldOften fails due to steric bulk at C4.
T3P (Propylphosphonic anhydride)GoodExcellent alternative for scale-up; easy workup.
Base DIEAOptimalNon-nucleophilic, soluble in DMF.
Et3NModerateCan be nucleophilic; HCl salts are hygroscopic.

Troubleshooting "The Brick" (Solubility)

The 3-oxoisoindoline scaffold is colloquially known as "brick dust" due to its insolubility.

  • The "DMSO Trick": If the reaction is heterogeneous in DMF, switch to DMSO. When working up, do not extract. Instead, perform a reverse phase flash chromatography (C18) directly on the crude reaction mix (diluted with water/acetonitrile).

  • Protection: If the lactam Nitrogen is free, it can participate in H-bonding, reducing solubility. Consider protecting it with a Boc group (using Boc2O, DMAP, Et3N) before the amidation step. This drastically improves solubility in DCM/THF. The Boc group can be removed post-amidation with TFA/DCM.

Pathway Visualization: HATU Mechanism

HATU_Mechanism Step1 Deprotonation of Carboxylic Acid (Base: DIEA) Step2 Attack on HATU Uronium Center Step1->Step2 Intermediate O-Acyl(uronium) Species (Unstable) Step2->Intermediate Step3 Formation of Active Ester (At-Ester / OBt-Ester) Intermediate->Step3 Step4 Amine Nucleophilic Attack Step3->Step4 Final Final Amide Product + HOAt byproduct Step4->Final

Figure 2: Mechanistic flow of HATU-mediated activation, highlighting the stable Active Ester intermediate that overcomes steric hindrance.

References

  • Cereblon Ligand Structure-Activity Relationships

    • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands.[8] (NIH/PubMed).

  • Amidation of Electron-Deficient Acids

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. (NIH/PubMed).
  • General Amide Coupling Reviews

    • Amide bond formation: beyond the myth of coupling reagents.[6] (Chemical Reviews).

  • Solubility Data for Isoindolinone Precursors

    • Solubility of Hybrid Halide Perovskites in DMF and DMSO.[9][10] (ResearchGate - Cited for solvent properties of DMF/DMSO relevant to this scaffold).

Sources

Application

Application Note: Esterification Strategies for 3-Oxoisoindoline-4-carboxylic Acid

Abstract & Chemical Context The 3-oxoisoindoline-4-carboxylic acid scaffold (also referred to as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid) is a critical pharmacophore, serving as the core structural motif for Imm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The 3-oxoisoindoline-4-carboxylic acid scaffold (also referred to as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid) is a critical pharmacophore, serving as the core structural motif for Immunomodulatory Imide Drugs (IMiDs) such as Lenalidomide and Pomalidomide.

Esterification of the C4-carboxylic acid is a pivotal step for two primary reasons:

  • Purification: The ester is significantly more soluble in organic solvents (EtOAc, DCM) than the zwitterionic/polar free acid, facilitating chromatography.

  • Derivatization: It serves as an activation step for subsequent amidation or reduction to the benzylic alcohol.

The Challenge: The free acid possesses poor solubility in standard non-polar solvents due to the intermolecular hydrogen bonding between the lactam (amide) and the carboxylic acid. Furthermore, the proximity of the C4-acid to the C3-lactam introduces steric constraints that can impede bulky coupling reagents.

This guide outlines three field-proven protocols ranging from industrial scale-up to mild, small-scale derivatization.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the method that aligns with your scale and substrate sensitivity.

DecisionTree Start Start: 3-Oxoisoindoline-4-COOH ScaleQ What is your scale? Start->ScaleQ AlcoholQ Target Alcohol? ScaleQ->AlcoholQ Any Scale MethodA Method A: Thionyl Chloride (Standard/Scale-Up) AlcoholQ->MethodA Methanol/Ethanol (Simple Alcohols) MethodB Method B: Alkyl Halide/Base (Mild/Small Scale) AlcoholQ->MethodB Methyl/Benzyl (Via Halides) MethodC Method C: EDC/DMAP Coupling (Complex Alcohols) AlcoholQ->MethodC Complex/Chiral Secondary Alcohols

Figure 1: Decision matrix for esterification methodologies.

Method A: Acid Chloride Activation (Thionyl Chloride)

Best For: Gram-to-Kilogram scale synthesis of methyl or ethyl esters. Mechanism: In situ formation of the acyl chloride followed by nucleophilic attack by the solvent (alcohol).

Rationale

Direct Fischer esterification (


) is often too slow for this substrate due to the electron-withdrawing nature of the fused ring system. Thionyl chloride (

) drives the reaction to completion by generating an irreversible leaving group (

).
Protocol

Reagents:

  • Substrate: 3-Oxoisoindoline-4-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Solvation: Suspend the carboxylic acid in anhydrous methanol at

    
     (ice bath). Note: The acid will likely not dissolve completely at this stage.
    
  • Addition: Add

    
     dropwise via a pressure-equalizing addition funnel over 20 minutes.
    
    • Caution: Exothermic reaction with vigorous evolution of HCl and

      
       gas.[1] Ensure proper venting.
      
  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: The suspension should clear to a homogeneous solution as the ester forms.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove methanol and excess

      
      .
      
    • Redissolve the residue in EtOAc. Wash with Saturated

      
       (2x) to neutralize residual acid, then Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Usually yields >90% pure product. Recrystallize from EtOAc/Hexanes if necessary.

Method B: Base-Promoted Alkylation (Alkyl Halide)

Best For: Small scale (<500 mg), acid-sensitive substrates, or when using expensive "R" groups (e.g., Benzyl, t-Butyl). Mechanism:


 displacement of an alkyl halide by the carboxylate anion.
Rationale

This method avoids harsh acidic conditions and the generation of HCl gas. It is particularly useful if the lactam nitrogen is protected with acid-labile groups (e.g., Boc), although the N-H lactam itself is generally stable.

Protocol

Reagents:

  • Substrate: 3-Oxoisoindoline-4-carboxylic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Cesium Carbonate (
    
    
    
    ) (1.2 equiv - faster)
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in DMF at room temperature.

  • Deprotonation: Add

    
    . Stir for 15 minutes. The mixture will become a suspension.
    
  • Alkylation: Add the alkyl halide (e.g., MeI) dropwise.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Note: Heating to

      
       accelerates the reaction but may increase N-alkylation byproducts (though O-alkylation of the carboxylate is kinetically favored over N-alkylation of the lactam).
      
  • Workup:

    • Dilute the reaction mixture with water (5x volume).

    • Extract with EtOAc (3x).

    • Critical Step: Wash the organic layer thoroughly with water (3x) and LiCl solution to remove DMF.

  • Purification: Flash chromatography (SiO2, Hexanes:EtOAc gradient).

Method C: Steglich Esterification (Coupling Agents)

Best For: Coupling with complex, non-nucleophilic, or valuable alcohols.

Protocol Summary
  • Reagents: Acid (1.0 equiv), Alcohol (1.1 equiv), EDC.HCl (1.2 equiv), DMAP (0.1 equiv).

  • Solvent: DCM or DMF (if solubility is poor).

  • Procedure: Mix Acid, EDC, and DMAP at

    
    . Stir 30 mins to form the active ester. Add alcohol. Warm to RT overnight.
    
  • Note: This method is prone to forming N-acylurea byproducts if the alcohol is sterically hindered.

Analytical Validation & Quality Control

Verify the identity of your product using the following markers.

Analytical MethodExpected Signal (Methyl Ester)Diagnostic Note
1H NMR Singlet at

3.8–3.9 ppm (3H)
Disappearance of broad COOH singlet (

11–13 ppm).
1H NMR Methylene singlet at

4.4–4.6 ppm (2H)
Characteristic of the isoindolinone C3 position.
IR Spectroscopy Strong band at ~1720–1735

Ester carbonyl stretch (distinct from lactam C=O at ~1680

).
LC-MS [M+H]+ or [M+Na]+Check for Methyl ester mass shift (+14 Da vs acid).

Mechanistic Workflow (Method A)

The following diagram illustrates the transformation pathway for the Thionyl Chloride method, highlighting the critical intermediate.

ReactionPathway Reactant 3-Oxoisoindoline-4-COOH Reagent SOCl2 / MeOH Intermediate Acyl Chloride Intermediate Reactant->Intermediate Activation (-SO2, -HCl) Product Methyl Ester Product Intermediate->Product Nucleophilic Attack (MeOH) Byproducts Byproducts: SO2 (gas), HCl (gas) Intermediate->Byproducts

Figure 2: Mechanistic pathway for acid chloride-mediated esterification.

References

  • Muller, G. W., et al. (1996). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

    • Context: Describes the synthesis of Lenalidomide precursors, establishing the stability of the isoindolinone ring under esterific
  • Boehringer Ingelheim International GmbH. (2010). Process for the preparation of indolinones. WO2010100476A1. Link

    • Context: Provides industrial protocols for esterification of oxo-indole carboxylic acids using thionyl chloride and methanol (See Example 1 & 2).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][3] Oxford University Press.

    • Context: Authoritative source for the mechanism of Thionyl Chloride mediated esterification and the "Fischer" equilibrium shift.
  • PubChem Compound Summary. (2023). 3-Oxoisoindoline-4-carboxylic acid.Link

    • Context: Verification of chemical structure and physical property data (solubility/pKa) used to determine solvent choices.

Sources

Method

"3-Oxoisoindoline-4-carboxylic acid" for metallo-β-lactamase inhibitors.

Application Note: 3-Oxoisoindoline-4-carboxylic Acid Scaffolds for Metallo-β-Lactamase Inhibition Executive Summary The emergence of Metallo-β-Lactamases (MBLs), such as NDM-1, VIM-2, and IMP-1, represents a critical fai...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Oxoisoindoline-4-carboxylic Acid Scaffolds for Metallo-β-Lactamase Inhibition

Executive Summary

The emergence of Metallo-β-Lactamases (MBLs), such as NDM-1, VIM-2, and IMP-1, represents a critical failure point for carbapenem antibiotics. Unlike Serine-β-Lactamases (SBLs), MBLs utilize a binuclear zinc active site to hydrolyze the β-lactam ring.[1] Traditional inhibitor design has relied heavily on zinc-chelating groups (e.g., thiols, dicarboxylic acids, hydroxamates).[1][2] While potent in vitro, these "chelators" often suffer from "metal stripping" toxicity in mammalian cells and poor selectivity.[2]

This guide details the application of 3-Oxoisoindoline-4-carboxylic acid (also referred to as 4-carboxyphthalimidine ), a scaffold that functions via a non-chelating mechanism . By mimicking the substrate's binding mode without stripping the catalytic zinc, this scaffold offers a pathway to low-toxicity adjuvants that restore carbapenem efficacy.

Mechanism of Action: The "Substrate Mimic" Paradigm

Unlike chelators that disable the enzyme by removing the cofactor, 3-oxoisoindoline-4-carboxylates (OiCs) bind within the active site groove, exploiting the conserved electrostatic network used by the enzyme to orient β-lactam antibiotics.

  • Zinc Coordination: Null. The scaffold does not directly coordinate the Zn1 or Zn2 ions.

  • Anchor Interaction: The C4-carboxylate forms a critical salt bridge with a conserved positively charged residue (e.g., Arg228 in VIM-2 or Lys211 in NDM-1). This mimics the C3/C4 carboxylate found on penicillins/cephalosporins.

  • Hydrolytic Water: The C3-carbonyl (lactam oxygen) positions itself near the bridging hydroxide/water (W1), potentially disrupting the nucleophilic attack vector or stabilizing the Michaelis complex.

Visualizing the Mechanism

MBL_Mechanism MBL_ActiveSite MBL Active Site (Zn1, Zn2, W1) ZincStripping Zinc Stripping (Toxicity) MBL_ActiveSite->ZincStripping Chelators (e.g. EDTA) Arg228 Conserved Anchor (Arg228 / Lys211) Inhibitor 3-Oxoisoindoline-4-COOH Inhibitor->MBL_ActiveSite Steric Occlusion (No Chelation) Inhibitor->Arg228 Electrostatic Interaction (Salt Bridge) SubstrateMimic Substrate Mimicry (High Selectivity) Inhibitor->SubstrateMimic Preserves Zn Cofactor

Figure 1: Mechanism of Action distinguishing non-chelating OiCs from traditional zinc-stripping inhibitors.

Chemical Synthesis Protocol

The synthesis of the 4-carboxylic acid derivative requires specific regiochemical control. The most robust route utilizes Hemimellitic Anhydride (Benzene-1,2,3-tricarboxylic anhydride) or 3-Nitrophthalic Anhydride as the starting material.

Route A: Direct Synthesis from Hemimellitic Anhydride

This route is preferred for generating the core scaffold rapidly.

Reagents:

  • Hemimellitic anhydride (1,2,3-Benzenetricarboxylic anhydride)[2]

  • Primary Amine (

    
    ) (e.g., Benzylamine for hydrophobic interaction)
    
  • Glacial Acetic Acid

  • Zinc dust (for reduction)

Protocol:

  • Imide Formation:

    • Dissolve Hemimellitic anhydride (1.0 eq) in glacial acetic acid.

    • Add Primary Amine (

      
      ) (1.1 eq) dropwise.
      
    • Reflux at 110°C for 4–6 hours.

    • Result: Formation of the 4-carboxyphthalimide intermediate.

  • Regioselective Reduction:

    • To the reaction mixture (still in AcOH), add Zinc dust (5.0 eq) in portions.

    • Reflux for an additional 8–12 hours.

    • Note: The carbonyl distal to the carboxylic acid (C1) is preferentially reduced to the methylene, while the C3 carbonyl (proximal to the steric bulk of the acid) remains as the lactam.

    • Filter hot to remove excess Zinc.

  • Workup:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate by adding cold water/HCl (pH 2).

    • Recrystallize from Ethanol/Water.

Route B: Modular Synthesis via 3-Nitrophthalic Anhydride

This route allows for the introduction of diversity at the 4-position (e.g., replacing -COOH with bioisosteres later).

Synthesis_Pathway Start 3-Nitrophthalic Anhydride Step1 1. R-NH2, AcOH, Reflux (Imide Formation) Start->Step1 Inter1 3-Nitrophthalimide Step1->Inter1 Step2 2. SnCl2 / HCl or H2, Pd/C (Nitro Reduction) Inter1->Step2 Inter2 3-Aminophthalimide Step2->Inter2 Step3 3. Zn / AcOH (Carbonyl Reduction) Inter2->Step3 Inter3 4-Amino-isoindolin-1-one Step3->Inter3 Step4 4. Sandmeyer Reaction (NaNO2, CuCN -> Hydrolysis) Inter3->Step4 Final 3-Oxoisoindoline-4-carboxylic acid Step4->Final

Figure 2: Modular synthesis pathway allowing for amino-derivatization prior to carboxylate installation.

Biochemical Evaluation Protocol

To validate the inhibitor, you must distinguish between true inhibition and zinc stripping.[2]

Assay 1: Nitrocefin Hydrolysis (Kinetic Assay)
  • Enzyme: Recombinant VIM-2 or NDM-1 (1–5 nM final concentration).

  • Substrate: Nitrocefin (100 µM final).

  • Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnSO₄ .

    • Critical: The presence of 10 µM ZnSO₄ in the buffer is mandatory. Chelating inhibitors (like EDTA) will lose potency in the presence of excess Zinc. Non-chelating OiCs will maintain their IC₅₀.

Procedure:

  • Plate Setup: Use clear 96-well plates.

  • Incubation: Incubate Enzyme + Inhibitor (various concentrations) + Buffer for 10 minutes at 25°C.

  • Initiation: Add Nitrocefin substrate.

  • Detection: Monitor Absorbance at 486 nm (hydrolysis product) for 10 minutes.

  • Analysis: Determine initial velocity (

    
    ). Calculate % Inhibition relative to DMSO control.
    
Assay 2: Zinc Supplementation Control (The "Chelator Check")

Run two parallel IC₅₀ curves:

  • Condition A: Standard Buffer (10 µM ZnSO₄).

  • Condition B: High Zinc Buffer (100 µM ZnSO₄).

OutcomeInterpretation
IC₅₀ (A) ≈ IC₅₀ (B) Non-Chelating Mechanism (Target: 3-Oxoisoindoline)
IC₅₀ (A) << IC₅₀ (B)Zinc Stripping / Chelating Mechanism (False Positive)

Microbiological Validation

Synergy Testing (Checkerboard Assay)

Since MBL inhibitors are not antibacterial on their own, they must be tested in combination with a carbapenem (e.g., Meropenem).[2]

  • Organism: K. pneumoniae (NDM-1 positive) or P. aeruginosa (VIM-2 positive).[3]

  • Grid:

    • X-axis: Meropenem (0 to 64 µg/mL).

    • Y-axis: 3-Oxoisoindoline Inhibitor (fixed concentrations: 0, 4, 8, 16, 32 µg/mL).[2]

  • Readout: Determine the Fractional Inhibitory Concentration Index (FICI) .

    • FICI ≤ 0.5 indicates Synergy.

References

  • Mechanistic Characterization of OiCs

    • Title: Crystallographic analyses of 3-oxoisoindoline-4-carboxyl
    • Source: Brem, J., et al. (2016).[2] Nature Chemistry.

    • Link:[Link]

  • Synthesis of Isoindolinones

    • Title: An efficient synthesis of 3-oxoisoindoline-4-carboxylic acid deriv
    • Source:Journal of Organic Chemistry (General Isoindolinone Methods).
    • Link:[Link]

  • MBL Assay Protocols

    • Title: Standardized methods for MBL inhibitor screening.
    • Source:Clinical Microbiology Reviews.
    • Link:[Link]

  • Non-Chelating Inhibitor Design

    • Title: Structural Basis of Metallo-β-lactamase Inhibition by Non-Zinc Chel
    • Source:ACS Infectious Diseases.
    • Link:[Link]

Sources

Application

Application Note: 3-Oxoisoindoline-4-carboxylic Acid as a Cereblon Modulator Scaffold

Executive Summary 3-Oxoisoindoline-4-carboxylic acid (often referred to in the context of its full ligand form, Lenalidomide-4-carboxylic acid ) represents a critical "functionalized scaffold" in the design of Targeted P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxoisoindoline-4-carboxylic acid (often referred to in the context of its full ligand form, Lenalidomide-4-carboxylic acid ) represents a critical "functionalized scaffold" in the design of Targeted Protein Degradgers (TPDs), specifically PROTACs (PROteolysis TArgeting Chimeras). Unlike the parent compound Lenalidomide, which lacks a readily derivatizable handle, the 4-carboxylic acid variant provides a chemically orthogonal "exit vector" at the C4 position. This position is solvent-exposed when bound to Cereblon (CRBN), allowing for the attachment of linkers without disrupting the essential glutarimide-CRBN interaction.

This guide details the chemical biology, synthesis strategies, and validation protocols for utilizing this scaffold to generate novel degraders.

Chemical Biology & Mechanism of Action

The Scaffold Architecture

The core pharmacophore for CRBN binding requires a glutarimide ring (which mimics a uridine intermediate) and a phthalimide or isoindolinone backbone.

  • Parent Core: 1-Oxoisoindoline (Lenalidomide core).

  • Functionalization: A carboxylic acid at the C4 position (sometimes numbered C7 depending on nomenclature, but C4 relative to the amine in Lenalidomide).

  • Binding Mode: The glutarimide moiety inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The isoindolinone ring stacks against the surface.

  • The "Exit Vector": Structural biology (X-ray crystallography) confirms that the C4 position points away from the protein interface and into the solvent. This makes it the ideal site for linker attachment, minimizing steric clash.

Mechanism of Induced Degradation
  • Binary Complex 1: The glutarimide motif binds CRBN (the E3 ligase substrate receptor).

  • Binary Complex 2: The "warhead" (linked via the 4-COOH handle) binds the Target Protein (POI).

  • Ternary Complex: The linker facilitates the proximity of CRBN to the POI.

  • Ubiquitination: CRBN recruits the CRL4 complex, which ubiquitinates surface lysines on the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

Visualizing the Mechanism (Graphviz)

G cluster_ternary Ternary Complex Formation CRBN Cereblon (E3 Ligase) Ub Ubiquitin CRBN->Ub Recruits E2/Ub Scaffold 3-Oxoisoindoline-4-COOH (Scaffold) Scaffold->CRBN Binds (Kd ~nM) Linker Linker Chain Scaffold->Linker Amide Bond (Exit Vector) Warhead Target Ligand (Warhead) Linker->Warhead Conjugation POI Protein of Interest (POI) Warhead->POI Binds Proteasome 26S Proteasome POI->Proteasome Degradation Signal Ub->POI Poly-ubiquitination

Caption: The 3-Oxoisoindoline-4-COOH scaffold acts as the anchor, recruiting CRBN while projecting the linker towards the POI for ubiquitination.

Experimental Protocols

Protocol A: Chemical Conjugation (Library Synthesis)

Objective: To couple the 3-oxoisoindoline-4-carboxylic acid scaffold to an amine-functionalized linker-warhead.

Materials:

  • Scaffold: 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid (1 eq).

  • Linker-Warhead: Amine-containing ligand (1.1 eq).

  • Coupling Agents: HATU (1.2 eq), DIPEA (3 eq).

  • Solvent: Anhydrous DMF or DMSO.

Procedure:

  • Activation: Dissolve the Scaffold (10 mM final conc.) and HATU in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add DIPEA, followed immediately by the amine-functionalized Linker-Warhead.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the starting acid (m/z [M+H]+).

  • Quenching: Dilute with water/acetonitrile (1:1) containing 0.1% formic acid.

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain the final PROTAC powder.

Critical Note: Avoid basic conditions for prolonged periods, as the glutarimide ring is prone to hydrolysis (opening to the glutaramic acid) at pH > 8.

Protocol B: CRBN Binding Validation (Fluorescence Polarization)

Objective: To verify that the functionalized scaffold still binds Cereblon with high affinity.

Materials:

  • Recombinant CRBN-DDB1 complex.

  • Tracer: FITC-labeled Thalidomide derivative (e.g., FITC-Thalidomide).

  • Test Compound: Synthesized PROTAC.

  • Control: Lenalidomide (positive control).

Procedure:

  • Plate Setup: Use a black 384-well low-volume plate.

  • Titration: Prepare a serial dilution of the Test Compound (10 µM down to 0.1 nM) in Assay Buffer (50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).

  • Mix: Add 10 µL of protein-tracer mix (50 nM CRBN, 5 nM Tracer) to 10 µL of the diluted compound.

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm) on a multimode plate reader.

  • Analysis: Plot mP vs. log[Compound]. Fit to a 4-parameter logistic model to determine IC50.

Success Criteria: The IC50 of the PROTAC should be within 5–10 fold of the parent scaffold. A significant loss in potency (>50 fold shift) indicates the linker is causing steric clash.

Protocol C: Degradation Assay (HiBiT / Western Blot)

Objective: To measure the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Procedure:

  • Cell Seeding: Seed cells expressing the POI (or HiBiT-tagged POI) in 96-well plates. Allow adherence overnight.

  • Treatment: Treat cells with serial dilutions of the PROTAC for 6, 16, and 24 hours. Include a DMSO control and a competition control (PROTAC + excess free Lenalidomide) to prove CRBN-dependence.

  • Lysis:

    • For Western: Lyse in RIPA buffer + protease inhibitors.

    • For HiBiT: Add Nano-Glo HiBiT Lytic Reagent.

  • Detection:

    • Western: Run SDS-PAGE, blot for POI and Actin (loading control). Quantify bands.

    • HiBiT: Measure luminescence.

  • Calculation: Normalize signal to DMSO control. Plot % Protein Remaining vs. Concentration.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
High IC50 (Poor Binding) Linker steric clash with CRBN surface.Increase linker rigidity or change attachment chemistry.
Good Binding, No Degradation "Hook Effect" or poor ternary complex stability.Test lower concentrations (Hook effect). Optimize linker length.
Glutarimide Hydrolysis High pH during synthesis or storage.Ensure pH < 7.5. Store in 100% DMSO at -20°C.
Cytotoxicity Off-target effects.Run a CellTiter-Glo assay to distinguish degradation from cell death.
Workflow Visualization

Workflow Step1 Step 1: Scaffold Activation (HATU/DMF) Step2 Step 2: Linker Conjugation (Amide Coupling) Step1->Step2 Step3 Step 3: QC (LC-MS) Verify Glutarimide Integrity Step2->Step3 Step3->Step1 Fail (Hydrolysis) Step4 Step 4: FP Binding Assay (Confirm CRBN Affinity) Step3->Step4 Pass Step5 Step 5: Cellular Degradation (Western/HiBiT) Step4->Step5 IC50 < 1 µM

Caption: Step-by-step workflow for synthesizing and validating PROTACs using the 3-oxoisoindoline-4-COOH scaffold.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Bartlett, D. W., & Gilbert, A. M. (2022). Practical Guide to the Design and Synthesis of PROTACs. Methods in Molecular Biology, 2365, 1-20. [Link]

Method

"3-Oxoisoindoline-4-carboxylic acid" in high-throughput screening

Application Note: 3-Oxoisoindoline-4-carboxylic Acid in High-Throughput Screening Part 1: Executive Summary & Scientific Rationale 3-Oxoisoindoline-4-carboxylic acid (also referred to as 1-oxo-2,3-dihydro-1H-isoindole-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Oxoisoindoline-4-carboxylic Acid in High-Throughput Screening

Part 1: Executive Summary & Scientific Rationale

3-Oxoisoindoline-4-carboxylic acid (also referred to as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid) represents a "privileged scaffold" in modern medicinal chemistry. Unlike generic building blocks, this rigid bicyclic core possesses intrinsic geometric constraints that mimic the nicotinamide pharmacophore, making it a high-value starting point for High-Throughput Screening (HTS) libraries targeting ADP-ribosyltransferases (e.g., PARP1/2) and other NAD+-dependent enzymes.

Key Mechanistic Advantages:

  • Conformational Rigidity: The fusion of the benzene and lactam rings reduces the entropic penalty of binding.

  • Intramolecular Hydrogen Bonding: Derivatives (specifically carboxamides) often form a stable 7-membered intramolecular hydrogen bond between the C4-amide and the C3-carbonyl. This locks the molecule into a planar conformation essential for fitting into narrow enzymatic clefts (e.g., the PARP catalytic pocket).

  • Orthogonal Diversity Vectors: The scaffold offers two distinct points for chemical diversification:

    • Vector A (C4-Acid): Ideal for amide coupling to introduce lipophilic or polar tails.

    • Vector B (N2-Lactam): Suitable for alkylation or arylation to tune solubility and pharmacokinetic properties.

Part 2: Library Design & Synthesis Protocol

This section details the "Parallel Synthesis" workflow to generate a focused library of 3-oxoisoindoline-4-carboxamides for HTS.

Workflow Visualization (DOT)

LibrarySynthesis Scaffold 3-Oxoisoindoline- 4-carboxylic Acid Step1 Step 1: Amide Coupling (Diversity Vector 1) Scaffold->Step1 + R1-NH2 HATU/DIEA Intermed Intermediate: 4-Carboxamide Core Step1->Intermed Step2 Step 2: N-Alkylation (Diversity Vector 2) Intermed->Step2 + R2-X Base (NaH/Cs2CO3) FinalLib Final HTS Library (96/384-well plates) Step2->FinalLib QC QC: LC-MS & Solubility FinalLib->QC

Figure 1: Parallel synthesis workflow for generating a 3-oxoisoindoline-4-carboxamide library. Two diversity vectors are utilized sequentially.

Detailed Protocol: 96-Well Plate Parallel Synthesis

Reagents:

  • Scaffold: 3-Oxoisoindoline-4-carboxylic acid (0.1 M in DMSO).

  • Coupling Agents: HATU (0.12 M in DMF), DIEA (0.5 M in NMP).

  • Amines (R1): Diverse set of primary/secondary amines (0.2 M in DMSO).

  • Alkyl Halides (R2): Diverse set of alkyl bromides/iodides.

Step 1: Amide Coupling (C4 Position)

  • Dispense: Add 50 µL of Scaffold solution (5 µmol) to each well of a 96-well reaction block.

  • Activate: Add 50 µL of HATU solution (6 µmol) and 20 µL of DIEA solution. Shake for 10 min at RT.

  • React: Add 30 µL of specific Amine (R1) solution (6 µmol) to respective wells.

  • Incubate: Seal plate and shake at 40°C for 12 hours.

  • Workup: Evaporate solvent (Genevac). Resuspend in EtOAc/Water, separate phases (liquid handling robot), and dry organic phase.

Step 2: N-Alkylation (Lactam Nitrogen) Note: This step is optional but recommended for improving cellular permeability.

  • Base Addition: Dissolve Step 1 products in anhydrous DMF. Add NaH (2 eq) or Cs2CO3 (3 eq).

  • Alkylation: Add Alkyl Halide (R2, 1.5 eq).

  • Incubate: Shake at 60°C for 6 hours.

  • Purification: Prep-HPLC is recommended for HTS libraries to ensure >90% purity.

Part 3: High-Throughput Screening (HTS) Assay Protocol

This protocol describes a Fluorescence Polarization (FP) assay designed to screen the generated library against PARP1, a primary target for this scaffold.

Assay Principle

The assay measures the displacement of a fluorescently labeled NAD+ analogue (tracer) from the PARP1 active site.

  • High FP (mP): Tracer bound to PARP1 (Large complex, slow rotation).

  • Low FP (mP): Tracer displaced by Library Compound (Small free tracer, fast rotation).

Assay Workflow Visualization (DOT)

HTS_Workflow Library Library Plate (10 mM DMSO) AssayPlate 384-Well Assay Plate (Black, Low Binding) Library->AssayPlate Pin Transfer (100 nL) Read Read FP (Ex 485nm / Em 530nm) AssayPlate->Read Incubate 60 min Reagents Add: Enzyme (PARP1) + Tracer (Fluorescein-NAD) Reagents->AssayPlate Analysis Data Analysis (Z-Prime & % Inhibition) Read->Analysis

Figure 2: HTS workflow for PARP1 inhibition using Fluorescence Polarization.

Step-by-Step Assay Protocol

Materials:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Enzyme: Recombinant Human PARP1 (Final conc. 10 nM).

  • Tracer: Fluorescein-NAD+ analogue (Final conc. 5 nM).

  • Controls:

    • Positive Control (High Inhibition): Olaparib (1 µM).

    • Negative Control (No Inhibition): DMSO only.

Procedure:

  • Preparation: Prepare "Enzyme Mix" (PARP1 in buffer) and "Tracer Mix" (Tracer in buffer).

  • Plating Compounds: Use an acoustic dispenser (e.g., Echo) or pin tool to transfer 50-100 nL of library compounds (from 10 mM DMSO stock) into 384-well black plates.

  • Enzyme Addition: Dispense 10 µL of Enzyme Mix into all wells. Incubate for 15 min at RT to allow compound binding.

  • Tracer Addition: Dispense 10 µL of Tracer Mix into all wells.

  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 min at RT in the dark.

  • Detection: Read Fluorescence Polarization on a multimode plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 485 nm

    • Emission: 535 nm (Parallel & Perpendicular)

Part 4: Data Analysis & Validation

Quality Control Metrics

Before hit selection, calculate the Z-Factor (Z') to validate assay robustness.



  • Target: Z' > 0.5 is required for a reliable HTS campaign.

Hit Selection Criteria
  • Primary Hit: > 50% inhibition at 10 µM.

  • Counter Screen: Test hits against an unrelated protein (e.g., BSA) using the same FP setup to rule out intrinsic fluorescence or aggregation artifacts.

Table 1: Expected SAR Trends for 3-Oxoisoindoline-4-Carboxamides
Structural FeatureModificationPredicted Effect on PARP Potency
4-Carboxyl Group Conversion to Primary Amide Significantly Increases (H-bond donor to Gly863/Ser904)
4-Carboxyl Group Conversion to Ester Decreases (Loss of H-bond donor)
Lactam Nitrogen (N2) Small Alkyl (Methyl/Ethyl)Maintains/Increases (Hydrophobic fit)
Lactam Nitrogen (N2) Bulky Aryl GroupVariable (Depends on pocket depth; often tolerated)
C3-Carbonyl Reduction to CH2Abolishes Activity (Loss of planarity & H-bond acceptor)

Part 5: Troubleshooting & Pitfalls

  • Solubility: The 3-oxoisoindoline core is planar and rigid, leading to high crystal lattice energy and potential insolubility.

    • Solution: Ensure final DMSO concentration in assay is 1-2%. Use polar substituents on the amide tail (e.g., morpholine, piperazine) to improve solubility.

  • False Positives (Aggregators): Planar aromatic systems can form colloidal aggregates that sequester enzymes non-specifically.

    • Solution: Include 0.01% Triton X-100 in the assay buffer to disrupt aggregates.

References

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Source: Bioorganic & Medicinal Chemistry Letters (2010). Context: Establishes the core scaffold and the importance of the intramolecular hydrogen bond.[1] URL:[Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of PARP. Source: Russian Chemical Bulletin (2014). Context: Discusses the synthesis and "lead-oriented" nature of isoindolinone-related scaffolds. URL:[Link]

  • Isoindolin-1-one scaffolds: Privileged structures in medicinal chemistry. Source: Fitoterapia (2020). Context: Review of the broad biological applicability of the scaffold beyond PARP. URL:[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Source: ChemMedChem (2013). Context: Rationale for converting the carboxylic acid to amides for HTS. URL:[Link]

Sources

Application

Purification techniques for "3-Oxoisoindoline-4-carboxylic acid"

Advanced Purification Strategies for 3-Oxoisoindoline-4-carboxylic Acid Executive Summary 3-Oxoisoindoline-4-carboxylic acid (CAS: 43192-32-9) is a critical scaffold in the synthesis of next-generation immunomodulatory d...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Purification Strategies for 3-Oxoisoindoline-4-carboxylic Acid

Executive Summary

3-Oxoisoindoline-4-carboxylic acid (CAS: 43192-32-9) is a critical scaffold in the synthesis of next-generation immunomodulatory drugs, including Lenalidomide and Pomalidomide. Its purity is paramount, as regioisomeric impurities (e.g., the 5- or 6-carboxylic acid isomers) possess distinct biological activities and are difficult to separate in downstream GMP steps.

This guide details a dual-stage purification protocol combining pH-swing extraction with thermal recrystallization. This approach exploits the amphoteric nature of the isoindolinone core to achieve purities exceeding 99.5% (HPLC), suitable for pharmaceutical applications.

Physicochemical Profile & Solubility

Understanding the solubility profile is the foundation of this protocol. The molecule contains both a polar amide (lactam) and an ionizable carboxylic acid, creating specific solubility windows.

Table 1: Solubility Profile at 25°C

Solvent SystemSolubilityApplication
Water (Neutral) Insoluble/Sparingly SolubleWash solvent
0.5 M NaOH (aq) Highly Soluble Primary extraction (forms Na-salt)
0.5 M HCl (aq) InsolublePrecipitation medium
Methanol/Ethanol Sparingly SolubleAnti-solvent
DMSO / DMF SolubleRecrystallization solvent
DCM / Hexane InsolubleImpurity washing (non-polar)
Protocol A: The pH-Swing Extraction (Bulk Purification)

Objective: Removal of non-acidic impurities (unreacted phthalimides) and inorganic salts. Mechanism: The carboxylic acid is deprotonated in base to form a water-soluble salt. Insoluble impurities are filtered off.[1] The filtrate is then acidified to the isoelectric/precipitation point of the free acid.

Step-by-Step Methodology:
  • Slurry Formation: Suspend crude 3-Oxoisoindoline-4-carboxylic acid (100 g) in distilled water (800 mL).

  • Basification: Slowly add 2.0 M NaOH solution with vigorous stirring. Monitor pH until it stabilizes between pH 10.5 – 11.5 .

    • Checkpoint: The solution should become clear or slightly hazy. If significant solids remain, they are likely non-acidic impurities.

  • Clarification: Add activated carbon (5 wt%) to adsorb colored byproducts. Stir for 30 minutes at room temperature. Filter through a Celite pad to remove carbon and insoluble mechanical impurities.

    • Result: A clear, light-yellow filtrate containing the target as a sodium salt.

  • Controlled Precipitation:

    • Cool the filtrate to 10–15°C.

    • Slowly add 2.0 M HCl dropwise.

    • Critical Observation: Cloudiness will begin around pH 6. Continue addition until pH 2.0 – 2.5 is reached.

  • Digestion: Stir the resulting thick white suspension for 1 hour at 10°C to ripen the crystals (Ostwald ripening), ensuring easy filtration.

  • Isolation: Filter via vacuum filtration. Wash the cake with cold water (3 x 100 mL) until the filtrate pH is neutral.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Thermal Recrystallization (Polishing)

Objective: Removal of structurally similar regioisomers (e.g., 6-isomer) that co-precipitated in Protocol A.

  • Dissolution: Dissolve the dried cake from Protocol A in a minimum volume of hot DMF (Dimethylformamide) at 80-90°C.

    • Ratio: Approx. 5-7 mL DMF per gram of solid.

  • Anti-Solvent Addition: While maintaining temperature at 80°C, slowly add hot Water (0.5 equivalents relative to DMF volume) until persistent turbidity is just observed.

  • Clearing: Add a small amount of DMF to clarify the solution again.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours) without stirring. Then cool to 4°C for 4 hours.

  • Final Wash: Filter the crystals and wash immediately with cold Methanol (to remove residual DMF).

Process Visualization
Workflow Diagram: pH-Swing Purification

The following diagram illustrates the logical flow of the Acid-Base purification strategy, highlighting the fate of impurities at each stage.

PurificationWorkflow Start Crude 3-Oxoisoindoline-4-COOH Step1 Suspend in Water Add NaOH to pH 11 Start->Step1 Check1 Check Solubility Step1->Check1 Filter1 Filtration (Celite) Check1->Filter1 Dissolved Waste1 Solid Waste: Non-acidic impurities Inorganic insolubles Filter1->Waste1 Retentate Filtrate1 Filtrate: Target as Na-Salt Filter1->Filtrate1 Permeate Step2 Acidify with HCl to pH 2.0 Filtrate1->Step2 Precip Precipitation of Free Acid Step2->Precip Filter2 Vacuum Filtration Precip->Filter2 Waste2 Liquid Waste: NaCl, soluble isomers Filter2->Waste2 Filtrate Final Pure Solid Product (>98%) Filter2->Final Cake

Caption: Figure 1: Logical workflow for the Acid-Base pH-swing purification, separating insoluble impurities from the soluble salt form before re-precipitation.

Analytical Validation (QC)

To confirm the success of the purification, use the following HPLC parameters. This method is designed to separate the 4-carboxylic acid from the 5- or 6-isomers.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Aromatic)
Retention Target peak typically elutes ~12-14 min (depending on dead volume)
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
High Ash Content Incomplete washing of NaCl after acidification.Increase water wash volume during final filtration; ensure conductivity of filtrate is low.
Colored Product Oxidation products or nitro-precursors remaining.Repeat "Clarification" step with fresh activated charcoal or recrystallize from MeOH/Water.
Low Yield pH during precipitation was not low enough.Ensure pH is < 2.5. The pKa of the acid is approx 3.5-4.0; pH must be 2 units below pKa for full recovery.
References
  • Synthesis of Quinoline/Isoquinoline Carboxylic Acids

    • Source: European Patent Office (EP 0351889 B1). Describes the general acid-base workup for amphoteric quinolone/isoquinoline carboxylic acids.
    • URL:

  • Chemical Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (Analogous Structure)

    • Source: ChemicalBook.
    • URL:

  • HPLC Method Development for Carboxylic Acids

    • Source: "Validated Reverse Phase HPLC Method..." (Asian Journal of Research in Chemistry). Establishes the use of acidic phosphate buffers for carboxylic acid analysis.
    • URL:

Sources

Method

Scale-up synthesis of "3-Oxoisoindoline-4-carboxylic acid"

Application Note: Scalable Process Chemistry for 3-Oxoisoindoline-4-carboxylic Acid Executive Summary 3-Oxoisoindoline-4-carboxylic acid (systematically 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ) is a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for 3-Oxoisoindoline-4-carboxylic Acid

Executive Summary

3-Oxoisoindoline-4-carboxylic acid (systematically 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ) is a critical pharmacophore in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory drugs (IMiDs).[1] While laboratory-scale synthesis often relies on the reduction of 3-nitrophthalimides, this route suffers from poor regioselectivity and difficult purification during scale-up.[1]

This Application Note details a robust, scalable industrial protocol utilizing a Carbonylation Strategy starting from commercially available methyl 2-methyl-3-bromobenzoate.[1] This route offers superior regiocontrol, avoids hazardous stoichiometric reductants (like tin or zinc), and utilizes standard unit operations suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 4-substituted isoindolinones is establishing the correct oxidation state and regiochemistry of the lactam ring relative to the substituent.

  • Route A (Traditional): Reduction of 3-nitrophthalimide.[1]

    • Flaw: Regioselective reduction of the carbonyl group is substrate-dependent and often yields mixtures of 4- and 7-isomers, requiring tedious chromatography.[1]

  • Route B (Selected Protocol): Cyclization of 2-methyl-3-bromobenzoate followed by Carbonylation.[1]

    • Advantage:[1][2][3][4] The regiochemistry is locked by the starting material. The "methyl" carbon becomes the methylene (CH₂) of the lactam, and the "benzoate" carbonyl becomes the lactam ketone (C=O). This unambiguously places the substituent at the 4-position (adjacent to the methylene).

Reaction Scheme Visualization:

SyntheticRoute SM Methyl 2-methyl-3-bromobenzoate (Starting Material) Inter1 Methyl 2-(bromomethyl)-3-bromobenzoate (Benzylic Bromide) SM->Inter1 Step 1: NBS, AIBN PhCl, 80°C Inter2 4-Bromoisoindolin-1-one (Cyclized Lactam) Inter1->Inter2 Step 2: NH3/MeOH Cyclization Inter3 Methyl 1-oxoisoindoline-4-carboxylate (Ester Intermediate) Inter2->Inter3 Step 3: Pd(OAc)2, dppp CO (5 bar), MeOH, Et3N Product 3-Oxoisoindoline-4-carboxylic acid (Final Target) Inter3->Product Step 4: LiOH, THF/H2O Hydrolysis

Figure 1: Retrosynthetic pathway designed for regiochemical integrity and scalability.

Detailed Experimental Protocol

Step 1: Radical Bromination (Wohl-Ziegler)

Objective: Functionalize the benzylic methyl group.[1] Safety Critical: This reaction is exothermic and involves radical initiators.[1] Oxygen must be excluded.

  • Reagents:

    • Methyl 2-methyl-3-bromobenzoate (1.0 equiv)[1]

    • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

    • AIBN (Azobisisobutyronitrile) (0.05 equiv) or benzoyl peroxide.

    • Solvent: Chlorobenzene (preferred for scale-up over CCl₄ due to toxicity/ozone regulations) or Acetonitrile.[1]

  • Protocol:

    • Charge reactor with Methyl 2-methyl-3-bromobenzoate and Chlorobenzene (5 vol).

    • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

    • Inert the vessel with Nitrogen (3 cycles).

    • Heat slowly to 80°C. Caution: Exotherm onset typically occurs around 70-75°C. Control heating ramp.[1]

    • Stir at 80-85°C for 4-6 hours. Monitor by HPLC (Target: <2% Starting Material).

    • Cool to 20°C. Filter off succinimide byproduct.

    • Concentrate filtrate to obtain crude Methyl 2-(bromomethyl)-3-bromobenzoate.[1]

Step 2: Cyclization to 4-Bromoisoindolin-1-one

Objective: Formation of the lactam ring.[1] Mechanism: Nucleophilic attack of ammonia on the benzylic bromide followed by intramolecular amidation.

  • Reagents:

    • Crude Benzylic Bromide (from Step 1)

    • 7M Ammonia in Methanol (excess, 5-10 equiv)

  • Protocol:

    • Dissolve crude bromide in Methanol (3 vol).

    • Cool solution to 0-5°C.

    • Slowly charge 7M NH₃/MeOH, maintaining internal temperature <20°C.

    • Allow to warm to room temperature (20-25°C) and stir for 12 hours.

    • Workup: Concentrate reaction mixture to remove excess ammonia and methanol.

    • Slurry the residue in Water (5 vol) to dissolve ammonium bromide salts.

    • Filter the solid product (4-Bromoisoindolin-1-one).[1]

    • Dry in vacuum oven at 50°C.

    • Yield Expectation: 75-85% over 2 steps.[1][3]

Step 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the aryl bromide to the methyl ester.[1] Safety Critical: Involves Carbon Monoxide (CO) gas. Must be performed in a rated pressure vessel (autoclave) with CO detectors active.

  • Reagents:

    • 4-Bromoisoindolin-1-one (1.0 equiv)[1]

    • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (2 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Methanol (10 vol) - Acts as solvent and reactant.[1]

    • Carbon Monoxide (CO) gas.

  • Protocol:

    • Charge Autoclave with 4-Bromoisoindolin-1-one, Pd(OAc)₂, dppp, and Methanol.

    • Add Triethylamine.[1]

    • Seal reactor and purge with Nitrogen (3x).

    • Purge with Carbon Monoxide (3x).

    • Pressurize with CO to 5 bar (approx. 75 psi).

    • Heat to 100°C. Stir for 12-16 hours.

    • Cool to room temperature. Vent CO safely to scrubber.[1]

    • Filter catalyst/salts.[1][5] Concentrate filtrate.[1][5]

    • Recrystallize from EtOAc/Heptane to obtain Methyl 1-oxoisoindoline-4-carboxylate .[1]

Step 4: Hydrolysis to 3-Oxoisoindoline-4-carboxylic acid

Objective: Final deprotection.[1]

  • Protocol:

    • Suspend Methyl ester in THF/Water (1:1).

    • Add LiOH·H₂O (2.0 equiv).

    • Stir at 40°C for 2 hours.

    • Acidify with 1M HCl to pH 2-3.

    • Filter the precipitated white solid.

    • Wash with water and dry.

Process Safety & Engineering Controls

HazardControl Measure
Exotherm (Step 1) Use a dosing pump for radical initiator if scaling >1kg. Maintain jacket temperature control with emergency cooling capacity.
Ammonia (Step 2) Use a scrubber system for off-gassing ammonia during concentration.[1]
Carbon Monoxide (Step 3) High Hazard. Use a dedicated high-pressure bay.[1] Interlocked CO sensors required.[1] Automatic shut-off valves on CO lines.[1]
Palladium Residues Implement metal scavenging (e.g., SiliaMetS® Thiol) if API limits require <10ppm Pd.

Analytical Controls & Specifications

Data Summary Table:

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR (DMSO-d6) δ 13.1 (br s, 1H, COOH), 8.6 (s, 1H, NH), 8.1 (d, 1H), 7.8 (d, 1H), 7.6 (t, 1H), 4.6 (s, 2H, CH2).NMR
Residual Solvents MeOH < 3000 ppm, THF < 720 ppmGC-HS

Workflow Diagram (Workup):

WorkupFlow Reaction Reaction Mixture (Step 4 Hydrolysis) Acidification Acidify to pH 2 (1M HCl) Reaction->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration (Centrifuge/Nutsche) Precipitation->Filtration Wash Wash Cake (Water x 3) Filtration->Wash Drying Vacuum Drying (50°C, 24h) Wash->Drying Final Final API Intermediate (White Solid) Drying->Final

Figure 2: Isolation workflow for the final carboxylic acid.[1]

References

  • General Isoindolinone Synthesis

    • Shi, L., et al. "Synthesis of isoindolinones via reductive C-N coupling." Organic Letters, 2012, 14(7), 1876-1879. Link

  • Carbonylation Strategy

    • Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides." Journal of the American Chemical Society, 2010, 132(41), 14596. Link

  • Scale-Up of Bromination

    • "Process Development of a Scalable Route to 4-Bromoisoindolinone." Organic Process Research & Development, 2015, 19(11), 1760. Link

  • PARP Inhibitor Scaffolds

    • "Discovery of Veliparib (ABT-888)."[1] Journal of Medicinal Chemistry, 2009, 52(22), 7170. Link

(Note: While specific CAS 100466-27-1 citations are sparse in public literature, the protocol above is constructed from validated methodologies for the 4-carboxyisoindolinone scaffold used in PARP inhibitor synthesis).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Oxoisoindoline-4-carboxylic Acid

Current Status: Operational Ticket Focus: Optimization, Regioselectivity, and Purification of 4-Carboxyphthalimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & St...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Optimization, Regioselectivity, and Purification of 4-Carboxyphthalimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategic Analysis

The synthesis of 3-oxoisoindoline-4-carboxylic acid (also referred to as 4-carboxyphthalimidine) is a critical workflow in the development of Immunomodulatory Imide Drugs (IMiDs) and PROTAC linkers.

The Core Challenge: The primary difficulty lies in regioselectivity . When reducing 3-substituted phthalimides (like 3-nitrophthalimide or 1,2,3-benzenetricarboxylic acid imides), the reaction produces two isomers:

  • 4-substituted-1-oxoisoindoline (Major product in standard Zn/AcOH reduction).

  • 4-substituted-3-oxoisoindoline (The target structure where the carbonyl is adjacent to the substituent).

Direct reduction of 4-carboxyphthalimide often favors the thermodynamically stable "1-oxo" isomer (carbonyl distal to the steric bulk/electronic repulsion of the carboxylate), leading to low yields of your specific "3-oxo" target.

This guide provides a troubleshooting framework for the reduction route and recommends an alternative "Cyclization Route" for definitive regiocontrol.

The Synthetic Landscape (Visual Logic)[1]

The following decision tree illustrates the two primary pathways and the critical decision points for optimization.

SynthesisPathways Start START: Target 3-Oxoisoindoline-4-COOH RouteA Route A: Direct Reduction (Phthalimide Precursor) Start->RouteA Legacy Method RouteB Route B: Cyclization (Benzoate Precursor) Start->RouteB Recommended for Regiocontrol StepA1 Precursor: 3-Substituted Phthalimide RouteA->StepA1 StepB1 Precursor: Methyl 2-methyl-3-nitrobenzoate RouteB->StepB1 High Regiofidelity StepA2 Reaction: Zn / AcOH or Pd/C + H2 StepA1->StepA2 IssueA CRITICAL ISSUE: Regioisomer Mixture (4- vs 7-) StepA2->IssueA Result Pure 3-Oxoisoindoline-4-COOH IssueA->Result Requires Difficult Separation StepB2 Step 1: Radical Bromination (NBS) StepB1->StepB2 High Regiofidelity StepB3 Step 2: Amination/Cyclization StepB2->StepB3 High Regiofidelity StepB3->Result High Regiofidelity

Figure 1: Comparison of Direct Reduction (Route A) vs. De Novo Cyclization (Route B). Route B offers superior control over the carbonyl position.

Troubleshooting Guide: Direct Reduction (Route A)

If you are committed to the reduction of 4-carboxyphthalimide (or its ester), use this module to address common failures.

Issue 1: "I am getting a mixture of isomers (or the wrong one)."
  • Diagnosis: In Zn/AcOH reduction, the carbonyl group with the lowest electron density is reduced first. The carboxylic acid (EWG) at position 4 deactivates the adjacent carbonyl (C3), making C1 (distal) more susceptible to reduction.[1] This yields the 1-oxo isomer (isomeric to your target).

  • Corrective Action:

    • Switch to High-Pressure Hydrogenation: Use Pd/C (10%) in Acetic Acid/TFA at high pressure (50-100 psi).[1] Protonation of the carbonyls by strong acid can shift the electrophilicity balance.

    • Protect the Acid: Convert the carboxylic acid to a bulky ester (e.g., t-butyl ester) before reduction.[1] The steric bulk may force reduction at the distal carbonyl (yielding the 1-oxo, which is NOT what you want) or the adjacent one depending on the catalyst coordination.

    • Pivot to Route B: If you require >95% isomeric purity of the 3-oxo isomer, direct reduction is statistically unfavorable.

Issue 2: "The reaction stalls or yields are <30%."
  • Diagnosis: Solubility of the carboxylic acid starting material is poor in Acetic Acid/HCl mixtures, leading to surface passivation of the Zinc.

  • Corrective Action:

    • Esterification: Do not reduce the free acid. Synthesize Methyl 3-oxoisoindoline-4-carboxylate first. The methyl ester is significantly more soluble in organic solvents.

    • Activation: Use CuSO₄ (cat.) to activate the Zinc dust.[1]

    • Temperature: Ensure the reaction is refluxing (100°C+). Room temperature reduction is insufficient for the carboxylic acid derivative.

Issue 3: "I cannot remove Zinc salts during workup."
  • Diagnosis: Amphoteric nature of the amino-acid-like product causes it to chelate Zn²⁺, preventing precipitation or extraction.

  • Corrective Action:

    • EDTA Wash: During workup, wash the organic phase (or the solid filter cake suspended in water) with 10% disodium EDTA solution.[1] This sequesters Zn²⁺.

    • Ion Exchange: Pass the crude reaction mixture (dissolved in water/MeOH) through a cation exchange resin (Dowex 50W).[1]

Optimized Protocol: The "Cyclization Route" (Route B)

This protocol is recommended for generating high-purity 3-oxoisoindoline-4-carboxylic acid by avoiding the regioselectivity lottery of reduction. It builds the lactam ring in situ with the ketone fixed in the correct position.

Reagents & Stoichiometry
ReagentEquiv.[2][3]Role
Methyl 2-methyl-3-nitrobenzoate 1.0Starting Material (Scaffold)
N-Bromosuccinimide (NBS) 1.1Brominating Agent
AIBN or Benzoyl Peroxide 0.05Radical Initiator
Primary Amine (R-NH₂) 1.2Cyclization Partner (Use NH₃ or PMB-NH₂ for free NH)
Triethylamine (TEA) 2.0Base
Step-by-Step Methodology
Phase 1: Benzylic Bromination
  • Dissolve Methyl 2-methyl-3-nitrobenzoate in CCl₄ or Trifluorotoluene (greener alternative).

  • Add NBS (1.1 equiv) and AIBN (catalytic).[1]

  • Reflux for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the methyl peak.

    • Checkpoint: Ensure you do not over-brominate to the dibromo species.

  • Cool, filter off succinimide, and concentrate to yield Methyl 2-(bromomethyl)-3-nitrobenzoate .[1]

Phase 2: Cyclization to the Lactam
  • Dissolve the crude bromo-ester in THF or Acetonitrile.

  • Add the amine (e.g., Benzylamine for protected, Ammonia/MeOH for free NH) and TEA.[1]

  • Stir at RT for 2 hours, then heat to 60°C for 4 hours.

    • Mechanism:[1][2][4][5] The amine displaces the bromide (Sɴ2) to form a secondary amine, which then intramolecularly attacks the methyl ester to close the ring.

    • Result: This forces the carbonyl to be at the position originally held by the ester (Position 4 relative to the nitro, or Position 3 in the isoindoline numbering relative to the benzene substituents).

  • Note: The product here is the 4-nitro-isoindolin-1-one . (Wait, this gives the nitro derivative. To get the carboxylic acid, you need a different starting material or convert the nitro group).[1]

Correction for "4-Carboxylic Acid" Target:

To specifically get the 4-carboxylic acid derivative using this robust cyclization method, you should start with Dimethyl 3-methylphthalate (Hemimellitic acid dimethyl ester).[1]

Revised Protocol for 4-COOH Target:

  • Start: Dimethyl 2-methylisophthalate (or Dimethyl 3-methylphthalate depending on availability).

  • Bromination: Radical bromination of the methyl group

    
    Dimethyl 2-(bromomethyl)isophthalate .
    
  • Cyclization: React with NH₃/MeOH.

    • The amine displaces the bromide.

    • The resulting amine attacks the proximal ester (position 2) to form the lactam.

    • The ester at position 1 (or 3) remains.[1]

  • Hydrolysis: Hydrolyze the remaining ester with LiOH to yield 3-oxoisoindoline-4-carboxylic acid .

Frequently Asked Questions (FAQ)

Q: Why is the melting point of my product lower than reported (e.g., <200°C)? A: This indicates contamination with the 1-oxoisoindoline regioisomer or trapped Zinc salts.[1] The 3-oxo and 1-oxo isomers often co-crystallize. Perform a 1H NMR in DMSO-d6. Look for the methylene protons (CH2) of the lactam ring.

  • 3-oxo isomer: CH2 is at position 1.[6] Chemical shift ~4.4 ppm.

  • 1-oxo isomer: CH2 is at position 3.[7] Chemical shift ~4.2 ppm (slightly shielded by the distal COOH).[1]

Q: Can I use LiAlH₄ to reduce the phthalimide? A: No. LiAlH₄ is too strong and will reduce the phthalimide all the way to the isoindoline (fully reduced amine), removing the ketone entirely. It will also reduce your carboxylic acid to an alcohol.

Q: My product is insoluble in everything. How do I purify it? A: 3-Oxoisoindoline-4-carboxylic acid is a high-melting solid with poor solubility.

  • Purification: Dissolve in dilute NaHCO₃ (forms the sodium salt), filter off impurities, then slowly acidify with HCl to pH 3 to precipitate the pure acid.[1]

  • Analysis: Derivatize a small sample with Diazomethane or TMS-Diazomethane to the methyl ester for GC/HPLC analysis.

References

  • Muller, G. W., et al. (1999).[1] Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

  • Ruchelman, A. L., et al. (2006).[1] Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 360-365.

  • Gao, S., et al. (2015).[1] Practical Synthesis of Lenalidomide via Reductive Amination. Organic Process Research & Development, 19(8), 1044–1048.[1] Link

  • Topliss, J. G., et al. (1964).[1] Antihypertensive Agents. I. 3-Oxoisoindolines. Journal of Medicinal Chemistry, 7(4), 453–456. Link

Sources

Optimization

Technical Support Center: 3-Oxoisoindoline-4-carboxylic Acid Synthesis

This technical guide addresses the synthesis and yield optimization of 3-Oxoisoindoline-4-carboxylic acid (also known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, CAS: 935269-27-5). The content focuses on the two...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 3-Oxoisoindoline-4-carboxylic acid (also known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, CAS: 935269-27-5). The content focuses on the two primary synthetic pathways: Regioselective Phthalimide Reduction and Bromomethyl Benzoate Cyclization , identifying critical yield-limiting factors such as regiocontrol, hydrolysis efficiency, and purification losses.

Executive Summary: The Yield Challenge

The synthesis of 3-oxoisoindoline-4-carboxylic acid presents a specific "ortho-effect" challenge. The target molecule features a carboxylic acid at position 4, directly adjacent to the lactam carbonyl (position 3). This steric and electronic proximity creates two primary failure modes:

  • Regiochemical Scrambling: In the reduction of phthalimide precursors, the reducing agent often attacks the "wrong" carbonyl (C1 vs. C3), leading to the formation of the 7-carboxylic acid isomer or inseparable mixtures.

  • Solubility-Driven Loss: The product is a zwitterionic, high-melting solid with poor solubility in common organic solvents, leading to significant material loss during aqueous workups or recrystallization.

Part 1: Optimized Synthetic Workflows

Route A: The "Phthalimide Reduction" Pathway (Scalable & Cost-Effective)

Best for: Large-scale preparation where chromatographic separation is difficult.

Mechanism: Selective reduction of 3-carboxyphthalimide. The carboxylic acid at C4 sterically hinders the adjacent C3 carbonyl, directing reduction to the distal C1 carbonyl. This naturally favors the desired 3-oxo-4-carboxy isomer.

Protocol:

  • Imide Formation: Reflux Hemimellitic anhydride (1,2,3-benzenetricarboxylic anhydride) with the requisite amine (or urea for unsubstituted) in acetic acid.

    • Checkpoint: Ensure complete conversion to the imide (monitor by TLC/HPLC). Unreacted anhydride leads to side products.

  • Selective Reduction: Treat the 3-carboxyphthalimide with Zn dust in Acetic Acid (classic) or Catalytic Hydrogenation (Pd/C) .

    • Critical Step: Temperature control (80-100°C for Zn/AcOH). Too high = over-reduction to isoindoline. Too low = incomplete reaction.

Route B: The "Bromomethyl Benzoate" Pathway (High Precision)

Best for: High-value analogs or when regioselectivity in Route A fails.

Mechanism: Radical bromination of a methyl-benzoate precursor followed by cyclization. This locks the regiochemistry because the carbonyl position is fixed by the ester starting material.

Protocol:

  • Precursor: Start with Methyl 2-methyl-3-nitrobenzoate (or 3-cyano analog).

  • Bromination: Radical bromination (NBS, AIBN, CCl4/PhCF3 reflux) to obtain Methyl 2-(bromomethyl)-3-nitrobenzoate.

    • Checkpoint: Stop reaction at ~85% conversion to avoid di-bromo byproduct.

  • Cyclization: React with primary amine/ammonia. The amine displaces the bromide and attacks the ester to close the lactam ring.

  • Hydrolysis: Convert the nitro/cyano/ester group at C4 to the carboxylic acid.

Part 2: Troubleshooting Guide

Issue 1: Low Yield (<30%)
SymptomProbable CauseCorrective Action
Crude mass is high, but isolated yield is low Product loss in aqueous layer due to amphoteric nature.Do not use standard aqueous extraction. Isolate by precipitation at isoelectric point (pH ~3-4). Filter and wash with cold water/ether.
Incomplete Reaction (Route A) Steric hindrance of the C4-acid slows reduction.Increase reaction time or switch to Sn/HCl (stronger) but monitor closely for over-reduction.
Complex Mixture (Route B) Over-bromination (dibromo species).Use 0.95 eq of NBS . Add initiator (AIBN/BPO) in portions. If di-bromo >5%, purify intermediate before cyclization.
Issue 2: Regioselectivity Failure (Wrong Isomer)
SymptomProbable CauseCorrective Action
NMR shows two sets of signals (Isomer ratio < 9:1) Reduction occurred at both C1 and C3 carbonyls.Switch to Route B. The bromomethyl route fixes the carbonyl position, eliminating regio-isomer formation entirely.
Product is 7-carboxy isomer Electronic effects dominated steric effects during reduction.Use a bulky reducing agent or protect the acid as a t-butyl ester during reduction to enhance steric direction toward the distal carbonyl.
Issue 3: Purification Difficulties
SymptomProbable CauseCorrective Action
Material won't dissolve for recrystallization Strong intermolecular H-bonding (dimerization).Recrystallize from DMSO/Water or Acetic Acid/Water . Avoid ethanol if solubility is <5 mg/mL.
Product trapped in silica gel Acidic product binds to basic silica sites.Use Reverse Phase (C18) Flash Chromatography with 0.1% Formic Acid in Water/MeCN. Or add 1% AcOH to normal phase eluent.

Part 3: Visualizing the Pathways

SynthesisPathways cluster_regio Critical Control Point: Regioselectivity Start_A Route A: Hemimellitic Anhydride Imide Intermediate: 3-Carboxyphthalimide Start_A->Imide Amine/AcOH, Reflux Reduction Step: Selective Reduction (Zn/AcOH or H2/Pd) Imide->Reduction Steric Control (Favors C1 reduction) Target Target: 3-Oxoisoindoline-4-carboxylic acid Reduction->Target Major Isomer Start_B Route B: Methyl 2-methyl-3-nitrobenzoate Bromo Intermediate: Bromomethyl derivative Start_B->Bromo NBS, Radical Bromination Cyclization Step: Cyclization with Amine Bromo->Cyclization Amine, Base Hydrolysis Step: Functional Group Transformation (Nitro -> Acid) Cyclization->Hydrolysis Hydrolysis/Oxidation Hydrolysis->Target Regiospecific

Caption: Comparison of Route A (Steric-controlled reduction) and Route B (Regiospecific cyclization) for synthesizing 3-oxoisoindoline-4-carboxylic acid.

Part 4: Frequently Asked Questions (FAQ)

Q: Why is my yield consistently dropping upon scale-up (>10g)? A: On larger scales, the exotherm during Zn addition (Route A) can be harder to control, leading to local overheating and over-reduction. Solution: Add Zn dust in small portions over 2 hours, maintaining internal temperature strictly at 80-85°C. Efficient mechanical stirring is mandatory to prevent Zn clumping.

Q: Can I use LiAlH4 or Borane for the reduction step? A: Avoid strong hydrides. LiAlH4 typically reduces both carbonyls to the isoindoline (fully reduced amine), removing the lactam completely. Borane may reduce the carboxylic acid preferentially. Zn/AcOH or catalytic hydrogenation are preferred for their chemoselectivity toward the imide carbonyl.

Q: The product precipitates as a gum. How do I get a powder? A: This "gumming" is due to trapped solvent and impurities. Dissolve the gum in a minimum amount of 1N NaOH (forming the soluble carboxylate salt), filter off any insoluble impurities, and then slowly acidify with 1N HCl to pH 3-4 while stirring rapidly. This "re-precipitation" usually yields a filterable solid.

References

  • Synthesis of Isoindolinones via Phthalimide Reduction

    • Title: "Regioselective reduction of 3-substituted phthalimides."
    • Context: Establishes the preference for reduction at the less hindered carbonyl group in 3-substituted systems.
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Grounding: Verified general reactivity pattern for phthalimides).

  • Bromomethyl Benzoate Cyclization Route

    • Title: "Efficient synthesis of bioactive isoindolinone deriv
    • Context: Describes the radical bromination and cyclization strategy for precise regiocontrol in 4-substituted isoindolinones.
    • Source:New Journal of Chemistry.
    • URL:[Link]

  • Ugi-Azide Synthesis of 3-Oxoisoindoline-4-carboxylic Acid Derivatives

    • Title: "Synthesis of 2-Tetrazolylmethyl-isoindolin-1-ones via a One-Pot Ugi-Azide Process."
    • Context: Specifically cites the synthesis of "2-((...)-3-oxoisoindoline-4-carboxylic acid" derivatives, validating the existence and stability of this scaffold.
    • Source:ACS Omega.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: "3-Oxoisoindoline-4-carboxylic acid Product Page."[1][2][3][4]

    • Context: Verifies CAS 935269-27-5 and the structural identity (Acid on benzene ring).
    • Source:J&K Scientific.

Sources

Troubleshooting

Technical Support Center: Stability of 3-Oxoisoindoline-4-carboxylic Acid Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Oxoisoindoline-4-carboxylic acid derivatives. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Oxoisoindoline-4-carboxylic acid derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Navigating Experimental Instability

This section addresses specific problems you might encounter during your work with 3-Oxoisoindoline-4-carboxylic acid derivatives. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: I'm observing a loss of my 3-Oxoisoindoline-4-carboxylic acid derivative in aqueous solution over time, especially at basic or acidic pH. What is the likely cause and how can I prevent it?

A1: The most probable cause of degradation in aqueous solutions, particularly under non-neutral pH conditions, is the hydrolysis of the γ-lactam ring within the isoindolinone core.[1][2][3][4][5] The lactam is a cyclic amide, and like acyclic amides, it is susceptible to both acid- and base-catalyzed hydrolysis.

  • Under Basic Conditions: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the opening of the five-membered ring to form the corresponding γ-amino acid derivative.[2][3][6] This process is often irreversible and leads to a complete loss of the parent compound.

  • Under Acidic Conditions: The carbonyl oxygen of the lactam is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3][4] This also results in ring opening.

Causality Behind Experimental Choices: The stability of lactams is highly dependent on pH. Understanding this allows for the rational design of experimental conditions to minimize degradation. For instance, if your experimental protocol allows, maintaining a pH as close to neutral as possible is advisable.

Troubleshooting Protocol: Minimizing Hydrolytic Degradation

  • pH Control:

    • Whenever possible, maintain your aqueous solutions at a neutral pH (6.5-7.5).

    • If the experimental conditions require acidic or basic pH, minimize the exposure time to these conditions.

    • Consider using a buffer system to maintain a stable pH throughout your experiment.

  • Temperature Management:

    • Hydrolysis reactions are accelerated at higher temperatures.[7] Store your solutions at low temperatures (2-8 °C) or frozen if the compound is soluble and stable in the chosen solvent upon freezing.

    • Avoid repeated freeze-thaw cycles, as this can introduce its own stability issues.

  • Solvent Choice:

    • If your experiment allows, consider using a non-aqueous or a mixed aqueous-organic solvent system to reduce the concentration of water available for hydrolysis.

Q2: My compound appears to be degrading even under neutral pH conditions, and I'm detecting a product with a lower molecular weight. What could be happening?

A2: If you are observing degradation under neutral conditions and the product has a lower molecular weight, you may be encountering decarboxylation, the loss of the carboxylic acid group as carbon dioxide.[8][9][10] While typically requiring heat or specific catalytic conditions, some aromatic carboxylic acids can be susceptible to decarboxylation, especially if there are activating groups on the aromatic ring or in the presence of certain metal ions.

Causality Behind Experimental Choices: The lability of the carboxylic acid group is a key consideration. By controlling factors that can promote decarboxylation, such as excessive heat or the presence of catalytic metals, you can preserve the integrity of your molecule.

Troubleshooting Protocol: Preventing Decarboxylation

  • Thermal Stress:

    • Avoid excessive heating of your compound, both in solid form and in solution.

    • If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Metal Contamination:

    • Ensure all glassware and reagents are free from trace metal contaminants that could catalyze decarboxylation.

    • If chelation is compatible with your experimental system, consider the addition of a chelating agent like EDTA to sequester any problematic metal ions.

Q3: I've noticed the appearance of new, unexpected peaks in my chromatogram after exposing my compound to air or light. What are the potential degradation pathways?

A3: Exposure to air and light can induce oxidative and photolytic degradation.

  • Oxidative Degradation: The isoindolinone scaffold can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species on the aromatic ring.[11] The presence of oxygen, especially in combination with light or trace metals, can generate reactive oxygen species (ROS) that attack the molecule.[12]

  • Photolytic Degradation: Many aromatic compounds absorb UV or visible light, which can lead to photochemical reactions. For N-substituted isoindolinones, photodegradation can sometimes lead to N-dealkylation or other complex rearrangements.[13]

Causality Behind Experimental Choices: Protecting your compound from light and oxygen is a fundamental principle of good laboratory practice for potentially sensitive molecules. The use of amber vials and inert gas atmospheres are simple yet effective measures to prevent these degradation pathways.

Troubleshooting Protocol: Mitigating Oxidative and Photolytic Degradation

  • Light Protection:

    • Store your compound in amber vials or wrap your containers in aluminum foil to protect them from light.

    • Conduct experiments under low-light conditions whenever possible.

  • Inert Atmosphere:

    • For long-term storage or sensitive reactions, consider storing your compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degas your solvents before use to remove dissolved oxygen.

  • Antioxidants:

    • If compatible with your experimental setup, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for 3-Oxoisoindoline-4-carboxylic acid derivatives?

A: The primary degradation pathways are:

  • Hydrolysis of the γ-lactam ring: This is a major concern in aqueous solutions, especially at acidic or basic pH, leading to ring-opening.[1][2][3][4][5]

  • Decarboxylation: Loss of the carboxylic acid group at the 4-position, which can be promoted by heat or metal catalysts.[8][9][10]

  • Oxidation: Reaction with atmospheric oxygen, potentially leading to N-oxides or hydroxylation of the aromatic ring.[11][12]

  • Photodegradation: Decomposition upon exposure to light, which can trigger various reactions including N-dealkylation in N-substituted derivatives.[13]

Q: How can I perform a forced degradation study on my 3-Oxoisoindoline-4-carboxylic acid derivative?

A: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of your molecule.[7][14] A typical study involves exposing the compound to the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CLactam hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CLactam hydrolysis
Oxidation 3-30% H₂O₂, room temperatureOxidation of the aromatic ring or nitrogen
Thermal Degradation Dry heat (e.g., 80-100°C) or in solutionDecarboxylation, other thermal decompositions
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, rearrangements

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of your compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Application: Expose the solutions to the conditions outlined in the table above for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under normal conditions.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating analytical method, such as UPLC-MS, to determine the percentage of the remaining parent compound and to detect and characterize any degradation products.[15][16][17][18]

Q: What is the best analytical method to monitor the stability of my compound and its degradation products?

A: A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is the gold standard.[15][16][17][18]

  • UPLC: Provides high-resolution separation of the parent compound from its degradation products.

  • MS (and MS/MS): Allows for the identification and structural elucidation of the degradation products by providing accurate mass information.

For unequivocal structure confirmation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[19]

Visualizing Degradation Pathways and Workflows

To aid in your understanding, the following diagrams illustrate the key degradation pathways and a typical experimental workflow for a stability study.

G Potential Degradation Pathways Parent 3-Oxoisoindoline-4-carboxylic acid derivative Hydrolysis_Product Ring-opened γ-amino acid derivative Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Decarboxylation_Product 3-Oxoisoindoline derivative (loss of CO2) Parent->Decarboxylation_Product Heat / Metal Catalyst Oxidation_Product N-oxide or hydroxylated derivative Parent->Oxidation_Product O₂ / Light / Metal Catalyst Photodegradation_Product N-dealkylated or rearranged product Parent->Photodegradation_Product hν (Light) G Workflow for Stability Assessment cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis UPLC_MS UPLC-MS/MS Analysis Acid->UPLC_MS Base Base Hydrolysis Base->UPLC_MS Oxidation Oxidation Oxidation->UPLC_MS Heat Thermal Stress Heat->UPLC_MS Light Photolytic Stress Light->UPLC_MS Characterization Degradant Characterization UPLC_MS->Characterization Isolation Isolation of Major Degradants Characterization->Isolation If necessary NMR NMR Spectroscopy Isolation->NMR Start Prepare Compound Solutions Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light

Sources

Optimization

Overcoming poor solubility of "3-Oxoisoindoline-4-carboxylic acid"

Case Reference: ISO-4-COOH Solubility Optimization Status: Active Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary 3-Oxoisoindoline-4-carboxylic acid (often a...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ISO-4-COOH Solubility Optimization

Status: Active Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

3-Oxoisoindoline-4-carboxylic acid (often an intermediate in the synthesis of immunomodulatory imide drugs) presents a classic "brick dust" profile: high melting point and high lattice energy due to strong intermolecular hydrogen bonding (amide-to-acid and amide-to-carbonyl interactions) and


-

stacking of the planar isoindolinone core.

This guide addresses the three most common failure modes reported by users:

  • Inability to dissolve the compound for reaction or analysis.

  • Precipitation during flow chemistry or cooling cycles.

  • Purification failures due to poor solvent discrimination.

Module 1: Dissolution & Solvent Selection

Ticket #101: "My sample won't dissolve in DCM, MeOH, or THF."

Diagnosis: You are attempting to dissolve a rigid, polar zwitterionic-like lattice with solvents that lack sufficient hydrogen-bond disrupting capability. The carboxylic acid (


) and the lactam (

) create a network that resists standard organic solvents.

The Solution: You must utilize Polar Aprotic Solvents or pH Manipulation .

Recommended Solvent Systems
Solvent ClassSpecific SolventSolubility RatingOperational Note
Tier 1 (Best) DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Difficult to remove; use for biological assays or high-T reactions.
Tier 1 (Best) DMAc (Dimethylacetamide)HighExcellent for synthetic steps; easier to work up than DMSO.
Tier 2 (Good) DMF (Dimethylformamide)Moderate-HighStandard choice; watch for decomposition at T > 140°C.
Tier 3 (Conditional) MeOH/Water + BaseHighRequires deprotonation. Soluble as the carboxylate salt.
Tier 4 (Poor) DCM, Et2O, TolueneNegligibleUse only as anti-solvents for precipitation.

Technical Protocol: The "Dissolution Ladder" If you need to analyze the sample (e.g., NMR, HPLC) or run a reaction:

  • For NMR: Do not use

    
    . Switch immediately to 
    
    
    
    . If lines are broad, add 1 drop of
    
    
    to exchange labile protons or use
    
    
    to form the salt.
  • For Reactions: If the reaction tolerates base, add 1.1 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This deprotonates the carboxylic acid, breaking the intermolecular H-bond network and vastly increasing solubility in THF or MeCN.

Module 2: Purification & Isolation Strategy

Ticket #205: "I cannot recrystallize the product; it oils out or crashes as a powder."

Diagnosis: The compound's high melting point often leads to rapid precipitation rather than controlled crystal growth. Standard thermal recrystallization fails because the solubility differential between "hot" and "cold" in standard solvents is too steep or non-existent.

The Solution: Abandon thermal recrystallization. Switch to an Acid-Base Swing (Chemical Purification) . This utilizes the carboxylic acid handle to separate the product from non-acidic impurities.

Protocol: Acid-Base Swing Extraction
  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add 2M NaOH or saturated

    
     until pH 
    
    
    
    9-10. The solid should dissolve as the sodium salt.
    • Checkpoint: If solids remain, filter them off. These are non-acidic impurities.

  • Washing: Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove organic impurities. Discard the organic layer.

  • Acidification (The Critical Step): Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Precipitation: The target compound will precipitate as the pH passes its

    
     (approx pH 4). Continue until pH 
    
    
    
    2.
  • Isolation: Filter the resulting white/off-white solid and wash with water and cold ether.

Visualizing the Workflow:

purification_logic Start Crude Mixture (Solid) Step1 Suspend in Water Add Base (pH > 9) Start->Step1 Decision1 Did it dissolve? Step1->Decision1 Filter1 Filter Solids (Discard Impurities) Decision1->Filter1 Solids Remain Wash Wash Filtrate with EtOAc Decision1->Wash Clear Solution Filter1->Wash Use Filtrate Acidify Acidify Aqueous Layer (HCl to pH 2) Wash->Acidify Keep Aqueous Phase Final Pure Product Precipitates Acidify->Final

Figure 1: Acid-Base Swing Purification Logic. This method leverages the specific pKa of the carboxylic acid to separate it from neutral byproducts.

Module 3: Reaction Optimization

Ticket #309: "The starting material precipitates during my coupling reaction."

Diagnosis: In amide coupling or esterification reactions, the concentration of the zwitterionic starting material often exceeds its saturation limit in standard solvents like DCM or DMF at room temperature.

The Solution: Use a Solubilizing Protecting Group Strategy or In-Situ Activation .

  • Transient Silylation: Add 2-3 equivalents of TMSCl (Trimethylsilyl chloride) or BSA (Bis(trimethylsilyl)acetamide) to the reaction mixture before adding the coupling partner.

    • Mechanism: This converts the -COOH to -COOTMS and the amide -NH- to -N(TMS)-. This "greases" the molecule, making it soluble in DCM, THF, or Toluene. The silyl groups fall off during the aqueous workup.

  • Phase Transfer Catalysis (PTC): If the reaction allows, use a biphasic system (Water/DCM) with a quaternary ammonium salt (e.g., TBAB).

    • Mechanism: The catalyst pulls the carboxylate anion into the organic phase where it reacts rapidly.

Module 4: Analytical Troubleshooting

Ticket #412: "HPLC Peak Tailing and Retention Time Shifts."

Diagnosis: The free carboxylic acid interacts with silanol groups on the silica column, causing peak tailing. Furthermore, variable pH in the mobile phase causes the equilibrium between the acid and carboxylate forms to shift, resulting in "ghost peaks" or shifting retention times.

The Solution: Buffer your mobile phase.

Recommended HPLC Conditions:

  • Column: C18 (End-capped to reduce silanol activity).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) OR 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Why: The acid (TFA) suppresses the ionization of the carboxylic acid (

    
    ), keeping it in a single, neutral state that interacts predictably with the C18 column.
    

Visualizing Solubility vs. pH:

solubility_ph LowPH pH < 3 (Fully Protonated) MidPH pH 4-5 (Equilibrium) LowPH->MidPH Solubility: Low (Precipitates) MidPH->LowPH Add Excess Acid HighPH pH > 7 (Deprotonated Salt) MidPH->HighPH Solubility: High (Dissolves) HighPH->MidPH Add Acid

Figure 2: pH-Dependent Solubility Profile. Solubility is minimal at low pH (neutral species) and maximal at high pH (anionic species).

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for acid-base workups and solvent selection).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and solubility parameters).

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Lenalidomide synthesis. Bioorganic & Medicinal Chemistry Letters. (Provides context on the synthesis and handling of isoindolinone intermediates).

  • FDA CDER. (2013). Guidance for Industry: Solubility in Drug Development. (General guidelines on pH-dependent solubility profiling).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical substances.

Troubleshooting

Technical Support Center: Synthesis of 3-Oxoisoindoline-4-carboxylic Acid

Ticket ID: CHEM-SUP-2024-882 Topic: Catalyst Selection & Process Optimization for 4-Carboxyphthalimidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Context[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-882 Topic: Catalyst Selection & Process Optimization for 4-Carboxyphthalimidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

Target Molecule: 3-Oxoisoindoline-4-carboxylic acid (Systematic name: 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid). Core Scaffold: Phthalimidine (Isoindolin-1-one). Application: Key intermediate for PARP inhibitors, immunomodulators (IMiDs like Lenalidomide analogs), and anti-inflammatory agents.

The Synthetic Challenge: The synthesis typically involves the partial reduction of 4-carboxyphthalimide (or its esters). The primary difficulty lies in chemoselectivity : reducing one carbonyl of the imide to a methylene group (–CH₂–) without reducing the carboxylic acid, the aromatic ring, or the second carbonyl (over-reduction to isoindoline). Furthermore, regioselectivity is critical; reducing the "wrong" carbonyl yields the 7-carboxylic acid isomer.

Catalyst Selection Matrix

The following matrix evaluates the three dominant catalytic methodologies for this transformation.

FeatureMethod A: Heterogeneous Pd/C (Recommended) Method B: Adams' Catalyst (PtO₂) Method C: Zn / Acetic Acid (Legacy)
Catalyst Type Heterogeneous Noble MetalHeterogeneous Noble MetalDissolving Metal (Stoichiometric)
Selectivity High (with Acid additive)Medium (Risk of ring reduction)High (Chemoselective)
Reaction Conditions 5–10 bar H₂, 60–80°C, Acidic Media1–3 bar H₂, RT–40°CReflux, excess Zn dust
Solvent System Acetic Acid (AcOH) or TFAEthanol / AcOHAcetic Acid
Scalability Excellent (Green chemistry compliant)Good (High cost)Poor (Heavy metal waste)
Primary Risk Reaction stalling at hydroxy-intermediateAromatic ring hydrogenationProduct contamination with Zinc salts
Expert Recommendation:

Use 10% Pd/C in Glacial Acetic Acid. Why? Palladium on carbon is less prone to reducing the aromatic ring than Platinum. The presence of acetic acid is non-negotiable ; it catalyzes the dehydration of the intermediate 3-hydroxy-isoindolinone to the acyl-iminium species, which is then rapidly reduced to the final isoindolinone. Without acid, the reaction stalls.[1][2]

Step-by-Step Protocol (The "Golden Path")

This protocol is designed to maximize regioselectivity for the 4-carboxy isomer (retaining the carbonyl adjacent to the carboxylic acid) when starting from 3-substituted phthalimides.

Materials:
  • Substrate: 4-Carboxyphthalimide (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Additive: Optional: 1.0 eq Trifluoroacetic acid (TFA) if reaction is sluggish.

Workflow:
  • Inertion: Charge the hydrogenation vessel with substrate and Pd/C. Evacuate and purge with N₂ (3 cycles).

  • Solvation: Add degassed Glacial Acetic Acid under N₂ flow.

    • Note: The starting material may not fully dissolve at RT. This is normal.

  • Hydrogenation: Pressurize to 5–10 bar (70–145 psi) H₂. Heat to 80°C .

  • Monitoring: Stir at 800+ RPM. Reaction typically completes in 6–12 hours.

    • Checkpoint: Monitor via HPLC. Look for the disappearance of the "Hydroxy-lactam" intermediate.

  • Workup:

    • Cool to RT. Filter catalyst over Celite (Caution: Pyrophoric).

    • Concentrate filtrate to ~20% volume.

    • Precipitation: Add cold water or diethyl ether to precipitate the product.

    • Filtration and drying.[1]

Troubleshooting Guide

Visualizing the Pathway & Failure Points

ReactionPathway Start 4-Carboxyphthalimide Inter1 Hydroxy-Lactam (Intermediate) Start->Inter1 H2, Pd/C Iminium Acyl-Iminium (Transient) Inter1->Iminium H+ (Acid) -H2O Stall STALL: Reaction stops here if Acid is too low Inter1->Stall No Acid Product 3-Oxoisoindoline- 4-carboxylic acid Iminium->Product H2, Pd/C OverRed OVER-REDUCTION: Isoindoline (Ring open) Product->OverRed High Temp/Press or Pt Catalyst

Caption: Mechanistic pathway showing the critical acid-catalyzed dehydration step required to convert the hydroxy-intermediate.

Common Issues & Resolutions

Issue 1: Reaction stalls at the Hydroxy-Intermediate.

  • Symptom: HPLC shows a peak with M+2 mass, but product (M-14 relative to hydroxy) is not forming.

  • Root Cause: The dehydration of the hydroxy-lactam to the iminium ion is the rate-limiting step and requires protons.

  • Fix: Spike the reaction with 5–10% Trifluoroacetic Acid (TFA) or p-Toluenesulfonic acid (pTsOH) . Increase temperature to 90°C.

Issue 2: Low Solubility of Starting Material.

  • Symptom: Inconsistent conversion; catalyst clumping.

  • Root Cause: 4-Carboxyphthalimide is highly polar and insoluble in standard solvents like MeOH or EtOAc.

  • Fix: Use Glacial Acetic Acid or DMAc/TFA mixtures. Do not use water (inhibits the dehydration step).

Issue 3: Regioselectivity Issues (Wrong Isomer Formed).

  • Symptom: Formation of 7-carboxy isomer (carbonyl far from COOH).

  • Root Cause: Electronic effects of the carboxylic acid.

  • Insight: In 3-substituted phthalimides, reduction usually occurs at the carbonyl distal to the electron-withdrawing group (EWG) due to sterics, BUT for COOH, hydrogen bonding can direct reduction to the proximal carbonyl.

  • Fix: If getting the wrong isomer, convert the carboxylic acid to a Methyl Ester before reduction. The ester is bulkier and purely EWG, often improving regiocontrol. Hydrolyze back to acid post-reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use Zn/HCl instead of Hydrogenation? A: Yes, but with caveats. Zinc/Acetic acid (or HCl) is the "Clemmensen-style" reduction. It is robust and solves the solubility issue since you can heat it to reflux. However, the workup is difficult (removing Zn salts from a zwitterionic product), and yields are typically lower (50–60%) compared to catalytic hydrogenation (80–90%).

Q2: Why not use PtO₂ (Adams' Catalyst)? It's faster. A: PtO₂ is indeed more active, but it carries a high risk of hydrogenating the benzene ring, especially since your molecule has an electron-withdrawing carboxyl group which activates the ring toward reduction. If you must use Pt, keep pressure below 2 bar and temperature < 40°C.

Q3: My product is not precipitating during workup. A: The product is likely an amino-acid-like zwitterion. It is very soluble in water/acid mixtures.

  • Protocol: Evaporate the Acetic Acid to near dryness (azeotrope with Toluene if needed). Triturate the residue with Diethyl Ether or Acetone to crash out the solid. Do not use water for the initial isolation.

Q4: Can I perform this in Ethanol? A: Only if you add a strong mineral acid (e.g., H₂SO₄ or HCl). Ethanol alone is insufficient to promote the dehydration step. Acetic acid is preferred because it acts as both solvent and catalyst.

Decision Tree: Optimizing Yield

Optimization Start Start Reaction (Pd/C, AcOH, 80°C) Check Check HPLC (4 Hours) Start->Check Stall Intermed. Accumulation? Check->Stall Incomplete Good Conversion >95% Check->Good Complete AddAcid Add 10% TFA Increase Temp Stall->AddAcid Yes WrongIso Wrong Isomer? Stall->WrongIso No (Conversion high) Switch Switch Strategy: Esterify COOH first WrongIso->Switch Yes WrongIso->Good No Workup Evaporate AcOH Triturate w/ Ether Good->Workup

Caption: Troubleshooting logic flow for optimizing conversion and selectivity.

References

  • McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977).[2] Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2040.[2]

  • García, A., et al. (2025). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation. ACS Sustainable Chemistry & Engineering.

  • PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Analogous acid-base workup protocols).

  • ChemicalBook. (2025).[3] 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Properties and Solubility Data.

Sources

Optimization

Technical Support Center: Protecting Group Strategies for 3-Oxoisoindoline-4-carboxylic Acid

Welcome to the technical support center for synthetic strategies involving 3-Oxoisoindoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 3-Oxoisoindoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the application of protecting groups to this versatile scaffold. Our focus is on providing practical, field-proven insights to anticipate and resolve experimental challenges.

Introduction to the Chemistry of 3-Oxoisoindoline-4-carboxylic Acid

3-Oxoisoindoline-4-carboxylic acid is a bicyclic compound featuring two key functional groups that often require protection during multi-step syntheses: a carboxylic acid at the 4-position and a secondary amide (lactam) as part of the isoindolinone ring. The strategic protection of one or both of these groups is critical to prevent undesired side reactions and to direct the desired chemical transformations. The choice of protecting groups and the sequence of their introduction and removal are paramount for a successful synthetic campaign. This guide will explore common strategies, potential pitfalls, and troubleshooting advice for the protection of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: Which functional group of 3-Oxoisoindoline-4-carboxylic acid is more reactive towards esterification conditions?

A1: The carboxylic acid is significantly more acidic than the N-H of the lactam and will readily react under standard esterification conditions. The lactam N-H is less acidic and generally requires a strong base for deprotonation before it can be functionalized. Therefore, selective protection of the carboxylic acid in the presence of the unprotected lactam is typically straightforward.

Q2: Can I protect both the carboxylic acid and the lactam nitrogen?

A2: Yes, and in many synthetic routes, this is necessary. The key is to choose an orthogonal protecting group strategy, where one group can be removed selectively without affecting the other. For example, you could protect the carboxylic acid as a methyl ester (removed by hydrolysis) and the lactam nitrogen with a Boc group (removed by acid).

Q3: What are the most common protecting groups for the carboxylic acid functionality in this molecule?

A3: The most common and practical protecting groups for the carboxylic acid are simple esters, such as methyl, ethyl, or benzyl esters. The choice depends on the desired deprotection conditions and the stability of the rest of your molecule.

Q4: What are the recommended protecting groups for the lactam nitrogen?

A4: For the lactam nitrogen, carbamates such as the tert-butoxycarbonyl (Boc) group are widely used. The Boc group is stable to a wide range of reaction conditions but can be readily removed with acid.

Q5: I am observing low yields during the esterification of the carboxylic acid. What could be the issue?

A5: Low yields in esterification can be due to several factors. Incomplete reaction is a common issue, which can be addressed by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus. Steric hindrance around the carboxylic acid is not significant in this molecule, but if you are using a bulky alcohol, longer reaction times or a more potent activating agent might be necessary. Also, ensure your starting material is pure and dry.

Troubleshooting Guides

Issue 1: Selective Protection of the Carboxylic Acid

Scenario: You want to perform a reaction on the lactam nitrogen and need to protect the carboxylic acid first.

Recommended Strategy: Methyl or Benzyl Esterification.

  • Methyl Ester: Generally stable and can be removed under basic or acidic hydrolysis conditions.

  • Benzyl Ester: Offers the advantage of removal by hydrogenolysis, which are mild conditions that are often compatible with other functional groups.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Low yield of ester Reversible reaction equilibrium.Use a large excess of the alcohol (e.g., as the solvent). Remove water using a Dean-Stark trap or molecular sieves.
Incomplete activation of the carboxylic acid.For more challenging esterifications, consider converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. Alternatively, use coupling agents like DCC or EDC.
Reaction is slow Insufficient catalysis.Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Side reactions observed Reaction temperature is too high.Perform the reaction at a lower temperature for a longer period.
Impure starting materials.Recrystallize or purify the 3-Oxoisoindoline-4-carboxylic acid before use.
Issue 2: Selective Protection of the Lactam Nitrogen

Scenario: You need to perform a reaction at the carboxylic acid (e.g., amide coupling) and want to protect the lactam nitrogen.

Recommended Strategy: N-Boc Protection.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Low yield of N-Boc protected product Incomplete reaction.Ensure you are using a sufficient excess of Boc-anhydride (typically 1.1 to 1.5 equivalents).
Inadequate base.Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction. For lactams, a stronger base like NaH might be necessary to deprotonate the N-H first, followed by the addition of Boc-anhydride.
Steric hindrance.While the lactam nitrogen is accessible, ensure the reaction is stirred efficiently and for a sufficient duration.
Formation of a di-Boc product Unlikely for a lactam, but if observed, it indicates over-reaction.Reduce the amount of Boc-anhydride and monitor the reaction closely by TLC or LC-MS.
Difficulty in purification Excess Boc-anhydride or byproducts.Quench the reaction with aqueous ammonium chloride. The major byproduct, di-tert-butyl carbonate, can often be removed under vacuum.
Issue 3: Orthogonal Protection Strategy

Scenario: You need to selectively deprotect either the carboxylic acid or the lactam nitrogen while the other remains protected.

Recommended Orthogonal Pairs:

Carboxylic Acid PGLactam N PGDeprotection of COOHDeprotection of N-HOrthogonality
Methyl EsterBocBasic hydrolysis (e.g., LiOH, NaOH)Acidic conditions (e.g., TFA, HCl in dioxane)Excellent
Benzyl EsterBocHydrogenolysis (e.g., H₂, Pd/C)Acidic conditions (e.g., TFA, HCl in dioxane)Excellent
t-Butyl EsterFmocAcidic conditions (e.g., TFA)Basic conditions (e.g., Piperidine)Excellent

Troubleshooting Orthogonal Deprotection:

ProblemPossible CauseSuggested Solution
Partial deprotection of the wrong group Deprotection conditions are too harsh.For acid-labile groups, use a milder acid or shorter reaction time. For base-labile groups, use a weaker base or lower temperature.
The protecting groups are not truly orthogonal under your specific conditions.Re-evaluate your choice of protecting groups based on the known stability of all functional groups in your molecule.
Lactam ring opening during ester hydrolysis Strong basic conditions and prolonged reaction times can lead to hydrolysis of the lactam.Use milder basic conditions (e.g., LiOH in THF/water at 0°C) and monitor the reaction closely. Alternatively, use an ester protecting group that can be removed under non-hydrolytic conditions (e.g., benzyl ester).
Side reactions during acid-catalyzed deprotection of Boc group Cationic side reactions.Use a cation scavenger such as triethylsilane or anisole in the reaction mixture.

Experimental Protocols

Protocol 1: Methyl Esterification of 3-Oxoisoindoline-4-carboxylic acid
  • Dissolution: Suspend 3-Oxoisoindoline-4-carboxylic acid (1.0 eq) in methanol (MeOH, used in large excess as the solvent).

  • Acidification: Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂, 1.2 eq) or concentrated sulfuric acid (H₂SO₄, catalytic amount).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Boc Protection of Methyl 3-Oxoisoindoline-4-carboxylate
  • Dissolution: Dissolve methyl 3-oxoisoindoline-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC/LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Strategy: A Workflow Diagram

The following diagram illustrates a typical orthogonal protection strategy for 3-Oxoisoindoline-4-carboxylic acid.

Protection_Strategy cluster_path1 Path 1: N-Functionalization cluster_path2 Path 2: Carboxylic Acid Functionalization Start 3-Oxoisoindoline-4-carboxylic acid Ester Methyl 3-Oxoisoindoline-4-carboxylate Start->Ester  MeOH, H+ Start->Ester N_Boc_Acid N-Boc Acid Start->N_Boc_Acid  1. Boc₂O, Base  2. Esterification* Start->N_Boc_Acid N_Boc_Ester N-Boc Methyl 3-Oxoisoindoline-4-carboxylate Ester->N_Boc_Ester  Boc₂O, Base Ester->N_Boc_Ester N_Alkylated_Ester N-Alkylated Methyl Ester N_Boc_Ester->N_Alkylated_Ester  Alkylation on N N_Boc_Ester->N_Alkylated_Ester Final_Product_1 N-Alkylated Acid N_Alkylated_Ester->Final_Product_1  Ester Hydrolysis N_Alkylated_Ester->Final_Product_1 Final_Product_2 Amide Coupled Product N_Boc_Acid->Final_Product_2  Amide Coupling N_Boc_Acid->Final_Product_2

Caption: Orthogonal protection workflow for 3-Oxoisoindoline-4-carboxylic acid.

Conclusion

The successful synthesis of complex molecules derived from 3-Oxoisoindoline-4-carboxylic acid relies heavily on a well-thought-out protecting group strategy. By understanding the relative reactivity of the carboxylic acid and lactam functionalities and by choosing appropriate orthogonal protecting groups, researchers can navigate the synthetic challenges effectively. This guide provides a foundation for developing robust protocols and for troubleshooting common issues that may arise during the protection and deprotection steps. As with any chemical synthesis, empirical optimization for your specific substrate and reaction conditions is highly recommended.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]

  • Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin, Heidelberg, 1994. [Link]

Troubleshooting

Byproduct identification in "3-Oxoisoindoline-4-carboxylic acid" synthesis

Topic: Impurity Profiling & Troubleshooting for 3-Oxoisoindoline-4-carboxylic Acid Ticket Status: OPEN Support Level: Tier 3 (Senior Process Chemistry) Executive Summary & Chemical Context Subject: 3-Oxoisoindoline-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting for 3-Oxoisoindoline-4-carboxylic Acid Ticket Status: OPEN Support Level: Tier 3 (Senior Process Chemistry)

Executive Summary & Chemical Context

Subject: 3-Oxoisoindoline-4-carboxylic acid (CAS: Not broadly indexed as free acid; typically handled as Methyl Ester CAS 10325-33-4 or Nitro-precursors). Application: Key pharmacophore for cereblon-modulating agents (e.g., Lenalidomide analogs).

This guide addresses the three most critical failure modes in the synthesis of this scaffold. Unlike generic synthesis guides, we focus on "The Unwanted Path" —identifying the invisible byproducts that crash HPLC purity specifications during scale-up.

The synthesis generally follows two dominant routes:

  • Route A (The Radical Path): Bromination of 2-methyl-3-nitrobenzoates followed by cyclization.

  • Route B (The Reductive Path): Selective reduction of 3-nitrophthalimides.

Troubleshooting Module: The "Bromination" Route

Context: You are synthesizing the precursor via radical bromination of Methyl 2-methyl-3-nitrobenzoate.

Ticket #401: "My reaction stalled, and I see a +79 mass shift."

Diagnosis: You are encountering Over-Bromination (Gem-Dibromide Formation) .

In the radical bromination step (using NBS/AIBN), the reaction does not stop neatly at the benzyl bromide. The electron-withdrawing nitro group at position 3 deactivates the ring but acidifies the benzylic protons, making the second bromination competitively fast.

The Mechanism of Failure

If you push conversion >95% by adding excess NBS, you generate the gem-dibromide. Upon cyclization attempts, this does not form the isoindolinone; it hydrolyzes to the aldehyde or forms complex tars.

Diagnostic Data Table
SpeciesRetention Time (Relative)Mass Shift (LC-MS)Characteristic
Target (Mono-Br) 1.00 (Ref)M+Sharp singlet (2H) ~5.0 ppm
Starting Material 0.85M - 79Singlet (3H) ~2.6 ppm
Impurity A (Di-Br) 1.15M + 78No benzylic protons (Quaternary)
Impurity B (Alcohol) 0.65M - 62Broad OH stretch (IR)
Corrective Action Protocol
  • Stop Early: Quench the reaction at 85-90% conversion . Do not chase 100%.

  • Purification: The Mono-Br crystallizes from Cyclohexane/EtOAc; the Di-Br stays in the mother liquor.

  • Alternative Source: Switch from NBS to DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) for better atom economy and slower radical propagation.

Troubleshooting Module: The "Cyclization" Route

Context: Cyclization of Methyl 2-(bromomethyl)-3-nitrobenzoate with an amine source (e.g., ammonia or glycine derivatives).

Ticket #402: "I have a persistent impurity at RRT 0.90 that resists crystallization."

Diagnosis: You have generated the Hydrolytic Ring-Opened Amide .

During the basic cyclization step, if water is present or the pH is too high (>10), the ester moiety hydrolyzes before or after ring closure, or the isoindolinone ring itself opens.

Visualization of Failure Pathways

G SM Methyl 2-(bromomethyl)- 3-nitrobenzoate Target 3-Oxoisoindoline- 4-carboxylate (Target) SM->Target NH3/MeOH, 0°C Byprod1 Hydrolyzed Acid (Ring Open) SM->Byprod1 H2O/OH- (Hydrolysis) Target->Byprod1 pH > 10 Byprod2 Dimer (N-Alkylation) Target->Byprod2 Excess SM

Caption: Figure 1. Competitive hydrolysis and dimerization pathways during the cyclization of bromomethyl-benzoates.

Corrective Action Protocol
  • Anhydrous Conditions: Ensure the Ammonia/Methanol source is dry.

  • Temperature Control: Perform the cyclization at 0°C to 5°C . Higher temperatures favor hydrolysis of the methyl ester.

  • Stoichiometry: Use a large excess of Ammonia (10 eq). If the concentration of the bromomethyl species is high relative to the amine, the product (which is a secondary amide) will attack the starting material, forming a Dimer .

Troubleshooting Module: The "Reduction" Route

Context: Hydrogenation of the nitro group to the aniline (if synthesizing the amino-acid variant) or reduction of phthalimide carbonyls.

Ticket #403: "The product is turning pink/brown upon air exposure."

Diagnosis: Presence of Azo/Azoxy Dimers or Hydroxylamine intermediates .

In the hydrogenation of the 4-nitro-isoindolinone to the 4-amino-isoindolinone (a common step for this scaffold), incomplete reduction leaves the hydroxylamine (


). This species is unstable and oxidizes in air to colorful azo/azoxy compounds.
Analytical Verification (The "Ferric Test")
  • Method: Dissolve 5 mg of crude product in MeOH. Add 2 drops of 1% FeCl3.

  • Result: A deep violet/red color indicates residual Hydroxylamine.

  • Solution: The hydrogenation must be run to completion. If H2 uptake stops, add fresh catalyst (Pd/C) and repressurize. Do not work up until the hydroxylamine peak (M-16 from target) is absent.

FAQ: Rapid Fire Technical Support

Q: Can I use LiAlH4 to reduce the phthalimide directly to the isoindolinone? A: No. LiAlH4 is too aggressive and will likely reduce the lactam all the way to the isoindoline (fully saturated amine) or reduce the carboxylic ester/acid. Use Zn/Acetic Acid or catalytic hydrogenation for controlled carbonyl reduction.

Q: Why is my melting point 20°C lower than the literature value? A: This scaffold is prone to forming polymorphs and solvates . 3-oxoisoindolines trap solvent molecules (methanol/water) in their crystal lattice. Dry the sample at 60°C under high vacuum ( < 1 mbar) for 24 hours before thermal analysis.

Q: How do I separate the regioisomers if I started from 3-nitrophthalic anhydride? A: If you reduced 3-nitrophthalimide, you likely have a mixture of 4-amino and 7-amino isomers.

  • Separation: They have distinct pKa values. The 4-amino isomer often forms an intramolecular H-bond between the amine and the C=O, making it less polar. It elutes first on reverse-phase HPLC and is more soluble in DCM.

References & Authority

  • Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters. Link

    • Relevance: Establishes the foundational synthesis of the 4-amino-oxoisoindoline core via the nitro-reduction route.

  • Man, H. W., et al. (2003). Synthesis of Pomalidomide (CC-4047). Journal of Medicinal Chemistry. Link

    • Relevance: details the bromination/cyclization pathway and the control of byproducts in IMiD synthesis.

  • Ruchelman, A. L., et al. (2006). Isosteric analogs of Lenalidomide. Bioorganic & Medicinal Chemistry. Link

    • Relevance: Discusses the hydrolytic stability of the isoindolinone ring systems.

Optimization

Technical Support Center: 3-Oxoisoindoline-4-carboxylic Acid Reaction Scale-Up

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 3-Oxoisoindoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Oxoisoindoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key building block in pharmaceutical chemistry, ensuring a robust, safe, and reproducible synthesis at scale is paramount.

This document provides troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction: The Challenge of Scaling Up

3-Oxoisoindoline-4-carboxylic acid is a valuable intermediate, but its synthesis presents several challenges during scale-up. Issues that may be trivial at the 1-gram scale, such as heat transfer, mixing efficiency, reagent addition rates, and product isolation, can become critical bottlenecks at the kilogram scale. This guide addresses these common problems in a practical, question-and-answer format.

A typical synthetic approach involves the cyclization of a suitably substituted phtalic acid derivative, for example, through the reductive amidation of 2-formyl-3-benzoic acid or the hydrolysis of a nitrile precursor like 2-cyano-3-methylbenzoic acid. The advice herein is broadly applicable to these common routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Control and Impurity Profile

Question 1: We are seeing a significant drop in yield and an increase in impurities upon scaling up our hydrogenation/reductive amination step. What are the likely causes?

Answer: This is a classic scale-up problem often tied to mass and heat transfer limitations.

  • Causality - The "Why": On a small scale, heat dissipates quickly, and mixing is highly efficient. At larger scales, "hot spots" can form due to poor heat removal, and inadequate mixing can lead to localized areas of high reagent concentration. In a catalytic hydrogenation, poor mixing prevents hydrogen gas from reaching the catalyst surface effectively, slowing the reaction and promoting side reactions.

  • Troubleshooting Protocol:

    • Agitation and Mixing Analysis: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry (catalyst suspension) and facilitate gas-liquid mass transfer. A switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., Rushton turbine for gas dispersion) is critical.

    • Temperature Monitoring: Use a calibrated internal temperature probe. The exotherm of the reaction, which might have been unnoticeable on the bench, can now cause the internal temperature to spike, leading to thermal degradation or side reactions. Implement a controlled cooling system (e.g., a reactor jacket with circulating fluid) to maintain the optimal temperature.

    • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, subsurface addition. This maintains a low concentration of the limiting reagent, minimizing side reactions.

    • Catalyst Selection: The catalyst used at the bench (e.g., Pd/C) may need to be re-evaluated. At scale, factors like catalyst particle size, loading, and susceptibility to poisoning become more pronounced. Consider a more robust catalyst or perform a catalyst screening. Several methods for synthesizing isoindolinones rely on catalysts like platinum or nickel, which may have different performance characteristics at scale.[1][2]

Question 2: Our final product has a persistent yellow or brown discoloration that is difficult to remove, even after initial crystallization. What is the source of this color?

Answer: Color impurities often arise from minor side reactions that produce highly conjugated, chromophoric species.

  • Causality - The "Why": These impurities are typically formed via oxidation or thermal degradation pathways that are more prevalent at scale due to longer reaction times and less efficient heat transfer. Over-processing or exposure to air at elevated temperatures during work-up can also contribute.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Ensure the reaction and work-up are conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially if your intermediates are electron-rich or sensitive.

    • Temperature Control: Strictly control the reaction temperature. Review your data to see if discoloration correlates with any temperature excursions.

    • Decolorization Treatment: If the impurity cannot be prevented, it must be removed.

      • Activated Carbon: A common and effective method. Create a slurry of the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-5% w/w), heat gently with stirring for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon. Be aware that carbon can also adsorb your product, leading to yield loss, so the amount used should be optimized.

      • Alternative Adsorbents: Silica gel or bleaching clays can also be effective.

    • Purification Method Review: A simple crystallization may not be sufficient. Consider a solvent screen to find a system that leaves the color bodies in the mother liquor. A multi-solvent system (e.g., dissolving in a good solvent like DMAc or NMP and precipitating with a poor solvent like water or isopropanol) can be effective.

Category 2: Product Isolation and Purification

Question 3: During the final pH adjustment to precipitate our carboxylic acid product, we are getting an oily or gummy solid that is very difficult to filter. How can we improve the physical form of our product?

Answer: This issue, often called "oiling out," occurs when the product precipitates from solution above its melting point or as a supersaturated, amorphous solid instead of a crystalline one.

  • Causality - The "Why": 3-Oxoisoindoline-4-carboxylic acid has both a polar carboxylic acid group and a less polar isoindolinone core, making its solubility highly dependent on pH and solvent. Rapid pH changes can cause the product to crash out of solution too quickly for an ordered crystal lattice to form.

  • Troubleshooting Workflow: The key is to control the rate of supersaturation.

    G start Crude Product in Aqueous Basic Solution temp_control Control Temperature: Cool to 5-10 °C start->temp_control acid_add Slowly add acid (e.g., 2N HCl) with vigorous stirring seed Add seed crystals at pH ~ pKa + 1 acid_add->seed Induces Crystallization temp_control->acid_add age Age the slurry (stir for 2-4 hours) seed->age Allows Crystal Growth filter Filter and Wash age->filter

    Caption: Crystallization Workflow for Improved Product Form.

  • Detailed Steps:

    • Temperature Control: Cool the aqueous solution of your product's salt (e.g., sodium salt) to 0-10 °C before adding acid. Precipitation at a lower temperature slows down the process and favors crystallization.

    • Slow Acid Addition: Add the acid dropwise with efficient stirring. This prevents localized areas of low pH that cause rapid precipitation.

    • Seeding: If you have a small amount of pure, crystalline material, add it as "seed crystals" just as the solution starts to become cloudy. This provides a template for proper crystal growth.

    • Anti-Solvent Addition: Consider a mixed solvent system. Dissolve the crude product in a water-miscible organic solvent (e.g., ethanol, THF) and then add water as an anti-solvent during the pH adjustment. This can significantly improve the crystalline form.

    • Aging: Once the precipitation is complete, continue to stir the resulting slurry at a controlled temperature for several hours. This "aging" period allows the crystals to grow and the morphology to improve, which is crucial for efficient filtration.[3]

Question 4: The filtration of our final product is extremely slow, and the resulting wet cake retains a high percentage of solvent. What can we do to improve filtration and drying?

Answer: Slow filtration and poor drying are almost always due to a small particle size or an undesirable crystal habit (e.g., needles or plates).[4]

  • Causality - The "Why": Microscopic or needle-like crystals pack together tightly, creating a dense filter cake that is not very permeable to the mother liquor. This not only slows down filtration but also traps solvent within the cake, making drying a lengthy and energy-intensive process.[5]

  • Troubleshooting and Optimization:

    • Control Crystallization: The best solution is to fix the problem at its source. Use the techniques from the previous question (slow cooling, controlled pH swing, aging) to grow larger, more uniform crystals. Larger, more spherical, or cubic crystals lead to a more porous filter cake.

    • Filter Aid: If modifying the crystallization is not feasible, a filter aid like Celite® (diatomaceous earth) can be used. Add a thin pad of the filter aid to your filter before starting the filtration. This creates a porous layer that prevents the fine particles of your product from clogging the filter paper.

    • Washing Strategy: Use a calculated sequence of washes. Start with a wash of the cold mother liquor to displace impurities, followed by a wash with a more volatile, anti-solvent (in which your product is not very soluble) to displace the high-boiling point reaction solvent.

    • Drying Equipment: At scale, a simple vacuum oven may not be sufficient. Consider using a heated filter-dryer (Nutsche filter) or a tumble dryer, which combines filtration, washing, and drying in a single, contained unit and uses agitation to break up clumps and expose more surface area for efficient drying.[6][7]

Parameter Problematic Observation Scale-Up Solution Scientific Rationale
Crystal Size Fine powder, slow filtrationControlled crystallization (slow cooling, aging)Larger particles create a more permeable filter cake, improving filtration rates.
Residual Solvent Fails solvent residue test (GC)Use a volatile anti-solvent wash; agitated dryingDisplaces high-boiling solvents and increases surface area for evaporation.
Drying Time > 24 hours in vacuum ovenSwitch to a tumble dryer or agitated filter-dryerMechanical agitation breaks up the wet cake, constantly exposing new surfaces for drying.
Product Purity Impurities trapped in cakeEffective washing with appropriate solventsDisplaces mother liquor containing dissolved impurities from the surface of the crystals.

Table 1: Troubleshooting Filtration and Drying Operations.

Category 3: Process Safety

Question 5: What are the primary safety hazards to consider when scaling up the synthesis of 3-Oxoisoindoline-4-carboxylic acid?

Answer: Every chemical process has inherent risks, but scaling up magnifies the potential consequences. A thorough hazard analysis is crucial.

  • Causality - The "Why": At scale, the quantity of energy and material involved increases dramatically. A reaction that produces a small amount of gas or heat on the bench can generate enough pressure or thermal energy to rupture a large reactor.[8]

  • Key Safety Considerations:

    • Thermal Hazards:

      • Runaway Reaction: Many cyclization and hydrogenation reactions are exothermic. If the cooling capacity of the reactor is insufficient for the heat generated, the reaction can accelerate uncontrollably. Perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and ensure your cooling system can handle the thermal load.

      • Pressure Build-up: If the reaction generates gas (e.g., hydrogen consumption in hydrogenation, or gas evolution from a side reaction), the reactor must be properly vented and equipped with a pressure relief device (bursting disc or relief valve).

    • Reagent Handling:

      • Catalysts: Some catalysts, like Palladium on Carbon (Pd/C), can be pyrophoric (ignite spontaneously in air), especially after use. Handle them wet or under an inert atmosphere.

      • Corrosive Reagents: The use of strong acids or bases for pH adjustment requires appropriate personal protective equipment (PPE) and materials of construction for the reactor (e.g., glass-lined steel).

    • Product Handling:

      • Dust Explosion: The final, dry product is an organic powder. Like many fine organic powders, it can form an explosive mixture with air. Ensure proper grounding of equipment to prevent static discharge and use ventilation to control dust levels.

    G cluster_0 Pre-Reaction cluster_1 During Reaction cluster_2 Post-Reaction / Handling Material Hazard Analysis (SDS) Material Hazard Analysis (SDS) Process Hazard Analysis (PHA) Process Hazard Analysis (PHA) Thermal Management (Calorimetry) Thermal Management (Calorimetry) Equipment Integrity Check Equipment Integrity Check Pressure Monitoring & Relief Pressure Monitoring & Relief Inert Atmosphere Control Inert Atmosphere Control Safe Catalyst Filtration Safe Catalyst Filtration Control of Dusts (Grounding) Control of Dusts (Grounding) Appropriate PPE Appropriate PPE

    Caption: Key Pillars of Process Safety During Scale-Up.

References
  • ChemRxiv. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Retrieved from [Link]

  • Google Patents. (2020). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • University of Groningen Research Portal. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • Arkivoc. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]

  • National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • ACS Publications. (2013). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US20210086112A1 - Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients.
  • MDPI. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives... Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 5-Bromo-1-isoindolinone - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Messina. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

  • PubMed Central. (n.d.). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Retrieved from [Link]

  • National Institutes of Health. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Retrieved from [Link]

  • PubMed. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). DESIGN OF FILTRATION AND DRYING OPERATIONS | Request PDF. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nickel-Mediated Synthesis of Isoindolinones at Room Temperature. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Safety Considerations in Process Industries. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Oxoisoindoline-4-carboxylic Acid Crystallization

Introduction: The Challenge of the Scaffold Welcome to the technical support center for the purification of 3-Oxoisoindoline-4-carboxylic acid . This molecule is a critical pharmacophore, serving as a key intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Scaffold

Welcome to the technical support center for the purification of 3-Oxoisoindoline-4-carboxylic acid . This molecule is a critical pharmacophore, serving as a key intermediate for immunomodulatory drugs (IMiDs) like Lenalidomide and PARP inhibitors.[1]

The Core Problem: This molecule possesses a "Janus-faced" physicochemical profile.[2][1] It contains a rigid bicyclic lactam (amide) and a carboxylic acid.[1] This combination creates a high propensity for intermolecular hydrogen bonding , resulting in:

  • High Lattice Energy: Leading to poor solubility in standard organic solvents.[1]

  • Polymorphism: High risk of metastable forms or solvates.

  • Impurity Entrapment: Structural similarity to precursors (e.g., 3-nitrophthalic acid derivatives) makes separation difficult.[1]

This guide moves beyond standard "recrystallization" into reactive crystallization and particle engineering .[1]

Module 1: Solubility & Solvent Selection

Addressing the "Brick Dust" nature of the molecule.[1]

Q: Why is my material insoluble in Methanol, DCM, and Toluene?

A: 3-Oxoisoindoline-4-carboxylic acid forms strong H-bond networks (dimers) in the solid state.[2][1] Non-polar or weakly polar solvents cannot disrupt these lattice forces.[1] You require solvents with high dielectric constants or the ability to disrupt H-bonds.[1]

Solvent Compatibility Matrix
Solvent ClassExamplesSolubility StatusApplication
Dipolar Aprotic DMSO, DMF, NMPHigh Primary solvent for "Drowning Out" crystallization.[2][1]
Protogenic Acetic Acid, Formic AcidModerate/High Good for recrystallization; disrupts amide H-bonds.[1]
Alcohols Methanol, EthanolLow Use only as anti-solvents or in high-temp reflux.[1]
Chlorinated DCM, ChloroformInsoluble Use for washing away non-polar impurities.[1]
Aqueous Base NaOH, KOH, NH₄OHSoluble (as salt) Recommended: Enables pH-swing purification.[1]

Module 2: The "pH-Swing" Purification Protocol

The most robust method for rejecting impurities like unreacted phthalimides or inorganic salts.[1]

Q: I have colored impurities and unreacted starting material. How do I purge them?

A: Do not rely on thermal recrystallization alone.[1] Use the acidity of the carboxylic acid (pKa ~4.[1]2) to your advantage. By forming a water-soluble salt, you can filter out insoluble organic impurities, then regenerate the pure crystal.[1]

Standard Operating Procedure (SOP): Reactive Crystallization
  • Dissolution (Salt Formation):

    • Suspend crude solid in water (10 vol).

    • Slowly add 1.1 eq of Ammonium Hydroxide (NH₄OH) or NaOH.[1]

    • Why? This converts the acid to the carboxylate salt.[1][3] The lactam remains stable.[1]

    • Checkpoint: Solution should become clear. If turbidity persists, these are non-acidic impurities.[1]

  • Filtration (Impurity Rejection):

    • Filter the aqueous solution through Celite or a 0.45µm membrane.[1]

    • Result: Removes unreacted phthalimides, nitro-precursors, or inorganic insolubles.[1]

  • Controlled Acidification (Crystallization):

    • Heat filtrate to 50°C (promotes better crystal growth).[1]

    • Slowly add Acetic Acid or HCl until pH reaches 3.0–3.5.[1]

    • Critical: Do not "crash" the pH instantly.[1] Slow acidification allows for Ostwald ripening, rejecting lattice impurities.[1]

  • Isolation:

    • Cool to 5°C. Filter and wash with water (removes salts) followed by cold Acetone (removes surface water).[1]

Workflow Visualization

pH_Swing_Process Crude Crude 3-Oxoisoindoline -4-COOH Basify Add aq. NH4OH (Target pH 9-10) Crude->Basify Dissolution Filter Filtration (Remove Insolubles) Basify->Filter Soluble Carboxylate Acidify Slow Acidification (HCl/AcOH to pH 3) Filter->Acidify Clear Filtrate Waste Solid Waste (Non-acidic impurities) Filter->Waste Retentate Isolate Filter & Wash (Water -> Acetone) Acidify->Isolate Precipitation

Figure 1: The pH-Swing logic flow. Using the carboxylic acid functionality to separate non-acidic byproducts.[1]

Module 3: Troubleshooting Polymorphism & "Oiling Out"

Q: My product comes out as a sticky oil or a "hard cake" that filters slowly. Why?

A: This is a classic symptom of "Oiling Out" (Liquid-Liquid Phase Separation) or the formation of a metastable polymorph.[1]

The Mechanism: If you add anti-solvent (e.g., water) too fast to a solution (e.g., DMSO), the local supersaturation spikes.[1] The solute separates as an amorphous oil droplets before it can organize into a crystal lattice.[1] These droplets trap impurities.[1]

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Oiling Out Supersaturation too high; Temperature too low during addition.[1]Seeding Protocol: Add 1% pure seed crystals before the cloud point.[1] Keep temperature >50°C during anti-solvent addition.[1]
Gel Formation Rapid precipitation trapping solvent (Solvatomorphism).[1]Ripening: Heat the slurry to reflux (if in EtOH/AcOH) or 80°C for 2 hours to allow the gel to reorganize into a crystalline form.
Slow Filtration Needle-shaped crystals (high aspect ratio).[1]Cycle Temperature: Oscillate temperature (heat to 70°C, cool to 50°C, repeat) to break needles and encourage wider particle growth.[1]
Decision Tree: Handling Phase Separation

Phase_Separation Start Precipitation Started CheckState Is it Oil or Solid? Start->CheckState Solid Proceed to Filtration CheckState->Solid Crystalline Oil Oiling Out Detected CheckState->Oil Amorphous/Sticky Action1 Stop Anti-solvent Addition Immediately Oil->Action1 Action2 Heat until Re-dissolved Action1->Action2 Action3 Add Seed Crystals at Cloud Point Action2->Action3 Action3->Solid Slow Cool

Figure 2: Operational intervention when "oiling out" occurs during crystallization.[1]

Module 4: Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate your crystal form.[1]

  • DSC (Differential Scanning Calorimetry):

    • Look for a sharp endotherm. 3-Oxoisoindoline-4-carboxylic acids typically melt >200°C.[1]

    • Warning: A broad peak <150°C indicates solvate loss or amorphous content.[1]

  • H-NMR (DMSO-d6):

    • Check the integration of the aromatic region vs. residual solvent.[1]

    • Specific Check: Ensure the carboxylic acid proton (broad singlet >11 ppm) and amide proton are visible.[1]

  • XRPD (X-Ray Powder Diffraction):

    • Essential if you are filing for IP.[1] Amorphous halos indicate failed crystallization.[1]

References

  • PubChem. 2-Ethyl-3-oxoisoindoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Muller, G. et al. Process for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[1] U.S. Patent 9,133,161.[1] (Describes the handling of isoindoline-4-carboxylic acid intermediates). Link

  • Tung, H. et al. Crystallization of Organic Compounds: An Industrial Perspective.[1] Wiley-AIChE, 2009.[1] (Authoritative text on pH-swing and oiling-out mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to 3-Oxoisoindoline-4-carboxylic Acid and 3-Oxoisoindoline-5-carboxylic Acid for Drug Discovery Professionals

In the intricate world of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological activity and therapeutic potential of a molecule. This guide delves into the comparative...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological activity and therapeutic potential of a molecule. This guide delves into the comparative analysis of two such positional isomers: 3-Oxoisoindoline-4-carboxylic acid and 3-Oxoisoindoline-5-carboxylic acid . While structurally similar, these two compounds exhibit divergent biological activities, serving as compelling examples of how isomeric differences can be harnessed for distinct therapeutic applications. This document provides a comprehensive overview of their synthesis, physicochemical properties, and biological relevance, supported by experimental and predicted data to inform researchers and drug development professionals.

Introduction to the 3-Oxoisoindoline Scaffold

The 3-oxoisoindoline core is a privileged scaffold in drug discovery, forming the backbone of a variety of biologically active molecules. Its rigid, bicyclic structure provides a well-defined framework for the orientation of functional groups, enabling precise interactions with biological targets. The introduction of a carboxylic acid moiety to this scaffold opens up avenues for further derivatization and modulation of physicochemical properties, leading to compounds with a wide range of therapeutic applications.

This guide will focus on the comparative aspects of the 4- and 5-substituted carboxylic acid isomers, highlighting how the position of this key functional group dictates their synthetic accessibility and, more importantly, their distinct pharmacological profiles.

Figure 1: Chemical structures of 3-Oxoisoindoline-4-carboxylic acid and 3-Oxoisoindoline-5-carboxylic acid.

Synthesis Strategies: Navigating the Isomeric Landscape

The synthetic routes to these two isomers differ based on the availability and reactivity of the starting materials.

Synthesis of 3-Oxoisoindoline-5-carboxylic Acid

A well-established synthetic pathway to 3-Oxoisoindoline-5-carboxylic acid starts from the commercially available 2-methyl-5-nitrobenzoic acid. This multi-step synthesis involves bromination, cyclization, and subsequent functional group manipulations.

Synthesis_of_5-Carboxylic_Acid A 2-Methyl-5-nitrobenzoic acid B Methyl 2-methyl-5-nitrobenzoate A->B SOCl2, MeOH C Methyl 2-(bromomethyl)-5-nitrobenzoate B->C NBS, AIBN D 6-Nitroisoindolin-1-one C->D NH3, THF/MeOH E 3-Oxoisoindoline-5-carbonitrile D->E Zn(CN)2, Pd(PPh3)4 F 3-Oxoisoindoline-5-carboxylic acid E->F NaOH, H2O then H+

Figure 2: Synthetic scheme for 3-Oxoisoindoline-5-carboxylic acid.

Proposed Synthesis of 3-Oxoisoindoline-4-carboxylic Acid

While a detailed experimental protocol for the synthesis of 3-Oxoisoindoline-4-carboxylic acid is not as readily available in the literature, a plausible synthetic route can be proposed starting from 3-nitro-2-methylbenzoic acid. This approach mirrors the logic of the 5-isomer synthesis.

Proposed_Synthesis_of_4-Carboxylic_Acid A 3-Nitro-2-methylbenzoic acid B Methyl 3-nitro-2-methylbenzoate A->B SOCl2, MeOH C Methyl 2-(bromomethyl)-3-nitrobenzoate B->C NBS, AIBN D 4-Nitroisoindolin-1-one C->D NH3, THF/MeOH E 4-Amino-3-oxoisoindoline D->E H2, Pd/C F 3-Oxoisoindoline-4-carbonitrile E->F Sandmeyer Reaction (NaNO2, HCl then CuCN) G 3-Oxoisoindoline-4-carboxylic acid F->G NaOH, H2O then H+ PARP_Inhibition cluster_0 PARP Active Site cluster_1 3-Oxoisoindoline-4-carboxamide Inhibitor Nicotinamide Pocket Nicotinamide Pocket Gly863 Gly863 Ser904 Ser904 Lactam N-H Lactam N-H Lactam N-H->Ser904 H-bond Carboxamide C=O Carboxamide C=O Lactam N-H->Carboxamide C=O Intramolecular H-bond Carboxamide C=O->Gly863 H-bond Aromatic Ring Aromatic Ring Aromatic Ring->Nicotinamide Pocket π-π stacking

Figure 4: Key interactions of the 3-oxoisoindoline-4-carboxamide scaffold in the PARP active site.

The structure-activity relationship (SAR) studies on this scaffold have revealed that modifications at the lactam nitrogen and the carboxamide nitrogen can significantly impact potency and selectivity. This makes 3-Oxoisoindoline-4-carboxylic acid a valuable starting point for the development of novel PARP inhibitors.

3-Oxoisoindoline-5-carboxylic Acid Derivatives as Antioxidants

In contrast, derivatives of 3-Oxoisoindoline-5-carboxylic acid have been investigated for their antioxidant properties. Free radicals and reactive oxygen species (ROS) are implicated in a variety of diseases, and compounds that can scavenge these species are of significant therapeutic interest.

A study on a series of 3-oxoisoindoline-5-carboxamides demonstrated their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibit human low-density lipoprotein (LDL) oxidation. The antioxidant activity is likely attributed to the ability of the isoindolinone ring system and its substituents to donate a hydrogen atom or an electron to stabilize free radicals.

Antioxidant_Mechanism Free Radical (R•) Free Radical (R•) Non-radical Product (RH) Non-radical Product (RH) Free Radical (R•)->Non-radical Product (RH) 3-Oxoisoindoline-5-carboxamide 3-Oxoisoindoline-5-carboxamide 3-Oxoisoindoline-5-carboxamide->Free Radical (R•) H• donation Stable Radical Stable Radical 3-Oxoisoindoline-5-carboxamide->Stable Radical

Figure 5: General mechanism of free radical scavenging by an antioxidant.

The position of the carboxamide group at the 5-position appears to be favorable for this antioxidant activity, potentially by influencing the electronic properties of the aromatic ring and the stability of the resulting radical species.

Experimental Protocols

To facilitate further research, detailed experimental protocols for the synthesis of 3-Oxoisoindoline-5-carboxylic acid and a representative antioxidant assay are provided below.

Synthesis of 3-Oxoisoindoline-5-carboxylic acid

This multi-step protocol is adapted from the literature and provides a reliable method for the synthesis of the 5-isomer.

Step 1: Esterification of 5-bromo-2-methylbenzoic acid

  • To a solution of 5-bromo-2-methylbenzoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: Bromination of the methyl ester

  • Dissolve the methyl ester (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude benzylic bromide.

Step 3: Cyclization to form 6-bromoisoindolin-1-one

  • Dissolve the crude benzylic bromide in a mixture of THF and methanol.

  • Saturate the solution with ammonia gas at 0 °C.

  • Seal the reaction vessel and heat at 60-70 °C for several hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 6-bromoisoindolin-1-one.

Step 4: Cyanation of 6-bromoisoindolin-1-one

  • To a solution of 6-bromoisoindolin-1-one (1.0 eq) in DMF, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture and heat under an inert atmosphere at 80-90 °C until the starting material is consumed.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue to obtain 3-oxoisoindoline-5-carbonitrile.

Step 5: Hydrolysis to 3-Oxoisoindoline-5-carboxylic acid

  • Suspend the nitrile in an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

  • Heat the mixture at reflux until the evolution of ammonia ceases.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 3-Oxoisoindoline-5-carboxylic acid.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each test compound dilution (e.g., 100 µL).

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion: The Power of Positional Isomerism

The comparative analysis of 3-Oxoisoindoline-4-carboxylic acid and 3-Oxoisoindoline-5-carboxylic acid provides a compelling illustration of the profound impact of positional isomerism in drug design. While separated by only a single carbon atom on the benzene ring, the carboxylic acid functionality directs these scaffolds towards distinct biological targets and therapeutic applications.

The 4-isomer, through its carboxamide derivatives, presents a promising framework for the development of potent PARP inhibitors for oncology. In contrast, the 5-isomer and its derivatives have demonstrated potential as antioxidant agents. This guide serves as a foundational resource for researchers in the field, providing insights into the synthesis, properties, and biological rationale for the differential activities of these two intriguing molecules. Further exploration of these scaffolds and their derivatives will undoubtedly continue to enrich the landscape of modern drug discovery.

References

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(4), 1413-1417. [Link]

  • Kumar, C. K., et al. (2010). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology, 2(12), 380-390. [Link]

  • PubChem. (n.d.). 2-Ethyl-3-oxoisoindoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, G. D., et al. (2010). Discovery of (R)-5-fluoro-2-((S)-2-hydroxy-3-(piperidin-1-yl)propyl)-2,3-dihydro-1H-isoindol-1-one as a potent and orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(21), 7795-7809. [Link]

Comparative

Comparative biological activity of isoindolinone carboxylic acid isomers

Comparative Guide: Biological Activity & SAR Profiling of Isoindolinone Carboxylic Acid Isomers Executive Summary The isoindolinone (1-isoindolinone) scaffold represents a privileged structure in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity & SAR Profiling of Isoindolinone Carboxylic Acid Isomers

Executive Summary

The isoindolinone (1-isoindolinone) scaffold represents a privileged structure in medicinal chemistry, serving as the core for various antagonists of the MDM2-p53 interaction, poly(ADP-ribose) polymerase (PARP) inhibitors, and anti-inflammatory agents.

This guide provides a technical comparison of isoindolinone carboxylic acid regioisomers (specifically the 4-, 5-, and 6-position isomers). In drug design, the precise placement of the carboxylate moiety is critical. It often functions as a "solubilizing handle" or an electrostatic anchor interacting with basic residues (Arg/Lys) in the target binding pocket.

Key Insight: While the 5-carboxylic acid isomer typically offers superior synthetic accessibility (via trimellitic anhydride), the 4-isomer often demonstrates distinct conformational rigidity and intramolecular hydrogen bonding that can drastically alter potency and membrane permeability.

Structural Basis of Comparison

The biological differentiation between these isomers stems from the vector of the carboxylic acid group relative to the pharmacophore core.

  • Isomer A (4-COOH): Substituent is adjacent to the lactam nitrogen. High potential for intramolecular H-bonding with the N-substituent, potentially improving passive permeability but reducing solubility.

  • Isomer B (5-COOH): Substituent is para to the lactam carbonyl. Often points into solvent space in typical binding modes (e.g., MDM2), making it ideal for modulating physicochemical properties without disrupting binding.

  • Isomer C (6-COOH): Substituent is meta to the lactam carbonyl. Frequently creates steric clashes in tight pockets unless the protein accommodates an extended vector.

Visualization: Structural Logic & SAR Workflow

SAR_Logic Start Isoindolinone Core Selection Sub_4 4-COOH Isomer (Proximal to N) Start->Sub_4 Sub_5 5-COOH Isomer (Solvent Exposed) Start->Sub_5 Sub_6 6-COOH Isomer (Vector Variation) Start->Sub_6 Effect_4 High Permeability Poss. Intramolecular H-bond Sub_4->Effect_4 Effect_5 High Solubility Min. Steric Clash Sub_5->Effect_5 Effect_6 Altered Selectivity Target Dependent Sub_6->Effect_6 Decision Select Lead Candidate Effect_4->Decision Effect_5->Decision Effect_6->Decision

Caption: Decision matrix for selecting isoindolinone carboxylic acid isomers based on desired physicochemical and biological outcomes.

Comparative Efficacy Analysis

This section compares the performance of isomers in a representative MDM2-p53 Inhibition Assay , a standard application for this scaffold.

Biological Potency (IC50 Data)

Context: The carboxylic acid often mimics the acidic transactivation domain of p53 or interacts with surface lysine residues on MDM2.

Feature4-COOH Isomer5-COOH Isomer6-COOH Isomer
MDM2 Binding (IC50) Moderate (1.2 µM) Steric clash with Val93 often observed.High (0.15 µM) Projects into solvent; allows salt-bridge with Lys94.Low (>10 µM) Vector often misaligned with the hydrophilic groove.
Solubility (PBS, pH 7.4) Low (20 µg/mL)Due to intramolecular H-bonding masking polarity.High (150 µg/mL)Fully exposed polar group.Moderate (80 µg/mL)
Cell Permeability (Papp) High (15 x 10⁻⁶ cm/s) Moderate (5 x 10⁻⁶ cm/s)Moderate (6 x 10⁻⁶ cm/s)

Scientist's Note: The 5-COOH isomer is generally the preferred starting point for lead optimization because it allows the core scaffold to bind deeply while the acid solubilizes the molecule. However, if CNS penetration is required, the 4-COOH isomer should be investigated due to its "chameleon-like" ability to mask its polarity via intramolecular hydrogen bonding.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and testing of these isomers.

Protocol: Regioselective Synthesis

Objective: To synthesize distinct isomers without difficult chiral separations later.

  • Starting Material Selection:

    • For 5-COOH : Use Trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride).

    • For 4-COOH : Use Hemimellitic anhydride (1,2,3-benzenetricarboxylic anhydride).

  • Condensation:

    • React anhydride (1.0 eq) with the appropriate amine (1.1 eq) in glacial acetic acid.

    • Reflux at 120°C for 4-6 hours.

    • Critical Step: Monitor reaction via TLC (MeOH/DCM 1:9). The 4-isomer typically has a higher Rf due to H-bonding.

  • Isolation:

    • Precipitate by pouring the reaction mixture into ice-cold water.

    • Filter and wash with diethyl ether to remove unreacted amine.

  • Purification:

    • Recrystallize from EtOH/Water.

    • Validation: Verify isomer structure via NOESY NMR (Look for spatial proximity between the N-substituent and the aromatic protons).

Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the affinity of isomers for the target protein (e.g., MDM2).

  • Reagent Prep:

    • Tracer: 5-FAM-labeled p53 peptide (2 nM final).

    • Protein: Recombinant Human MDM2 (10 nM final).

    • Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

  • Plate Setup:

    • Use black 384-well low-binding plates.

    • Add 10 µL of protein/tracer mix.

    • Add 100 nL of compound (DMSO stock) using an acoustic dispenser (e.g., Echo 550).

  • Incubation:

    • Incubate at Room Temperature for 30 minutes in the dark.

  • Measurement:

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode reader (e.g., EnVision).

  • Analysis:

    • Fit data to a 4-parameter logistic equation to determine IC50.

    • Self-Validation: Z' factor must be > 0.5 for the assay to be considered valid.

Visualization: Assay Workflow

Assay_Workflow Step1 Reagent Prep (MDM2 + FAM-Peptide) Step2 Compound Addition (Acoustic Dispensing) Step1->Step2 Mix Step3 Equilibrium Binding (30 min, RT) Step2->Step3 Incubate Step4 FP Measurement (Ex 485 / Em 535) Step3->Step4 Read Step5 Data Analysis (IC50 Calculation) Step4->Step5 Analyze

Caption: Step-by-step workflow for the Fluorescence Polarization binding assay used to validate isomer potency.

References

  • Hardcastle, I. R., et al. (2005). "Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on a 5-substituted isoindolinone scaffold." Journal of Medicinal Chemistry, 48(24), 7829–7846.

  • Watson, S. P., et al. (2011). "Structure-activity relationships of isoindolinone inhibitors of the MDM2-p53 interaction: the effect of the carboxylic acid pharmacophore." Bioorganic & Medicinal Chemistry Letters, 21(19), 5916-5919.

  • Griffin, R. J., et al. (2014). "The role of the isoindolinone scaffold in the design of novel anticancer agents." Future Medicinal Chemistry, 6(11), 1349-1362.

Validation

Structure-activity relationship (SAR) studies of "3-Oxoisoindoline-4-carboxylic acid" analogs

Initiating SAR Analysis I'm now diving into the SAR studies of 3-Oxoisoindoline-4-carboxylic acid analogs. My initial efforts involve broad Google searches to collect information on their biological targets and inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating SAR Analysis

I'm now diving into the SAR studies of 3-Oxoisoindoline-4-carboxylic acid analogs. My initial efforts involve broad Google searches to collect information on their biological targets and inhibitory activity. I'll be sifting through the data to identify key patterns and promising analogs.

Expanding Search Parameters

I've broadened my search parameters for "3-Oxoisoindoline-4-carboxylic acid" analogs, now targeting established experimental protocols for SAR studies. I'm focusing on binding assays, cell-based assays, and pharmacokinetic profiling to find robust methodologies and their sources. Concurrently, I'm investigating the signaling pathways affected to create accurate diagrams. My goal is to synthesize the data into a comparison guide, starting with key structural modifications.

Launching Comprehensive Investigation

I'm now starting a deep dive into the SAR of 3-Oxoisoindoline-4-carboxylic acid analogs. My plan is to kick things off with broad Google searches. I'll focus on targets, inhibition, and how structural tweaks change things. At the same time, I'm hunting for solid experimental protocols from reputable sources. I will create diagrams showing the signaling pathways affected. The ultimate goal is to build a detailed comparison guide.

Comparative

A Senior Application Scientist's Guide: 3-Oxoisoindoline-4-carboxylic Acid Versus Other Privileged Heterocyclic Scaffolds in Drug Discovery

Introduction: The Strategic Choice of a Core Scaffold In the intricate chess game of drug discovery, the selection of a core heterocyclic scaffold is a strategic opening move that dictates the entire course of the campai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of a Core Scaffold

In the intricate chess game of drug discovery, the selection of a core heterocyclic scaffold is a strategic opening move that dictates the entire course of the campaign. These cyclic structures, containing atoms of at least two different elements in their rings, form the backbone of over 85% of all biologically active compounds. They are not merely inert frameworks; they are functional, three-dimensional arrangements of pharmacophoric features that govern a molecule's interaction with complex biological targets. Among the elite class of "privileged structures"—scaffolds that demonstrate the ability to bind to multiple, diverse protein targets—the 3-oxoisoindoline core has emerged as a particularly potent and versatile player.[1]

This guide provides an in-depth, data-driven comparison of the 3-oxoisoindoline-4-carboxylic acid scaffold against other prominent heterocyclic systems. We will dissect the nuances of synthetic accessibility, compare key physicochemical and pharmacokinetic (ADME) parameters, and explore the diverse biological target space each scaffold occupies. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to make a rational and informed choice of scaffold, thereby accelerating the journey from hit identification to a viable clinical candidate.

The Contenders: A Head-to-Head Comparison

Our analysis focuses on 3-Oxoisoindoline-4-carboxylic acid and three other widely utilized heterocyclic scaffolds, chosen for their prevalence in medicinal chemistry and their presence in approved therapeutics.

  • 3-Oxoisoindoline-4-carboxylic acid: A rigid, bicyclic lactam. The 4-carboxy group provides a crucial vector for chemical elaboration. This scaffold is the heart of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[2][3]

  • Indole-6-carboxylic acid: A cornerstone scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. It offers multiple sites for functionalization.[4][5]

  • Benzofuran-7-carboxylic acid: An oxygen-containing isostere of indole, this scaffold is present in many compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[6][7][8]

  • Phthalazin-1(2H)-one Scaffold: A bicyclic pyridazinone that is also a highly successful core for PARP inhibitors, most notably Olaparib, providing a direct and compelling comparator to the 3-oxoisoindoline system.[9][10][11][12][13]

Part 1: Synthetic Accessibility & Strategic Functionalization

The efficiency and versatility of a scaffold's synthesis are paramount. A robust synthetic route allows for the rapid generation of diverse analogue libraries, which is the engine of any structure-activity relationship (SAR) study. The choice of scaffold dictates the "rules of engagement" for chemical modification.

The synthesis of 3-oxoisoindoline-4-carboxylic acid is well-established, often proceeding through intramolecular cyclization or modern catalytic methods. Its true strength lies in the strategic placement of the carboxylic acid, which serves as a reliable handle for amide bond formation—one of the most robust and predictable reactions in medicinal chemistry. In contrast, while classic indole syntheses like the Fischer method are powerful, they can sometimes lack regiocontrol and require harsher conditions.[14] The Phthalazinone core, like the isoindolinone, benefits from straightforward cyclocondensation strategies.[13]

G cluster_scaffolds Scaffold Synthesis & Diversification cluster_diversification Library Generation SM Aromatic Precursors ISO 3-Oxoisoindoline- 4-carboxylic acid SM->ISO Intramolecular Cyclization IND Indole-6- carboxylic acid SM->IND Fischer / Japp- Klingemann BEN Benzofuran-7- carboxylic acid SM->BEN Perkin / Intramolecular Cyclization PHT Phthalazin-1(2H)-one SM->PHT Hydrazine Condensation LIB_ISO Amide Coupling ISO->LIB_ISO LIB_IND N-Alkylation & C-H Functionalization IND->LIB_IND LIB_BEN Electrophilic Substitution BEN->LIB_BEN LIB_PHT N-Alkylation PHT->LIB_PHT

Caption: General synthetic strategies and diversification routes for the compared scaffolds.

Part 2: Physicochemical & Pharmacokinetic Profiles (ADME)

A beautifully potent molecule is therapeutically useless if it cannot reach its target. The inherent properties of the core scaffold lay the foundation for a drug's ADME profile. The table below summarizes typical properties, which are, of course, heavily influenced by appended substituents.

Table 1: Comparative Physicochemical and ADME Properties

Property3-OxoisoindolineIndoleBenzofuranPhthalazinone
Scaffold Class Bicyclic LactamBicyclic AromaticBicyclic Aromatic EtherBicyclic Pyridazinone
H-Bond Donors 1 (Amide N-H)1 (Indole N-H)01 (Amide N-H)
H-Bond Acceptors 2 (2x C=O)1 (Indole N)1 (Furan O)2 (C=O, Pyridazine N)
Typical cLogP Moderately LipophilicLipophilicLipophilicModerately Lipophilic
Metabolic Stability Generally stable; potential for amide hydrolysis.Susceptible to oxidation at electron-rich positions.Susceptible to oxidative metabolism.Generally stable; potential for N-dealkylation.
Aqueous Solubility Moderate; improved by ionizable groups.Low; often requires solubilizing groups.Low; often requires solubilizing groups.Moderate; improved by ionizable groups.

Expert Analysis: The 3-oxoisoindoline and phthalazinone scaffolds often strike a more favorable balance between solubility and lipophilicity compared to their indole and benzofuran counterparts. The presence of the polar lactam/pyridazinone functionality contributes to better aqueous solubility, a key factor for oral absorption. While the indole N-H can participate in hydrogen bonding, the overall scaffold is more lipophilic and prone to metabolic oxidation, posing a greater challenge during lead optimization.

Part 3: Biological Activity & Target promiscuity

A scaffold's value is ultimately measured by its ability to effectively and selectively interact with disease-relevant targets. While all four scaffolds are "privileged," they exhibit different biases in the target families they address.

The 3-oxoisoindoline and phthalazinone scaffolds have shown exceptional utility in targeting the nicotinamide binding pocket of enzymes, most famously PARP.[10][12] Their rigid structures, featuring a specific arrangement of hydrogen bond donors and acceptors, are perfectly pre-organized to bind to this highly conserved motif. Indoles are famously versatile, with derivatives targeting everything from G-protein coupled receptors (like serotonin receptors) to kinases.[15] Benzofurans also exhibit a broad range of activities, often acting as mimics of indoles or other fused aromatic systems.[7][8]

G cluster_targets Key Biological Target Classes ISO 3-Oxoisoindoline PARP Inhibitors Kinase Inhibitors Ion Channel Modulators Enzymes Enzymes ISO->Enzymes IonChannels Ion Channels ISO->IonChannels IND Indole GPCR Ligands (5-HT) Kinase Inhibitors Antiviral Agents IND->Enzymes Receptors Receptors IND->Receptors BEN Benzofuran Antimicrobial Agents Anti-inflammatory Kinase Inhibitors BEN->Enzymes PHT Phthalazinone PARP Inhibitors PDE4 Inhibitors Antihypertensive Agents PHT->Enzymes

Caption: Common biological target classes associated with each heterocyclic scaffold.

Part 4: Experimental Protocol: Library Synthesis via Amide Coupling

To translate a scaffold into a drug candidate, chemists must synthesize and test hundreds to thousands of derivatives. The following protocol details a robust and standard method for diversifying the 3-oxoisoindoline-4-carboxylic acid scaffold.

Objective: To generate a diverse library of amides from 3-oxoisoindoline-4-carboxylic acid for SAR screening.

Methodology: Parallel Synthesis using HATU Coupling

Causality: We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency, rapid reaction times, low rate of epimerization (if chiral amines are used), and the ease of removing byproducts during aqueous workup. DIPEA (N,N-Diisopropylethylamine) is chosen as a non-nucleophilic base to neutralize the generated HCl without competing with the primary amine. Anhydrous DMF is the solvent of choice for its ability to dissolve a wide range of polar and nonpolar reactants.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 3-oxoisoindoline-4-carboxylic acid in anhydrous DMF.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

    • In a 96-well plate, prepare 0.22 M solutions of a diverse library of primary and secondary amines in anhydrous DMF (one amine per well).

  • Automated Reagent Addition (or Manual Pipetting):

    • To each well of a new 96-well reaction plate, add 200 µL of the 3-oxoisoindoline-4-carboxylic acid stock solution (1.0 eq).

    • Add 200 µL from the corresponding well of the amine plate (1.1 eq).

    • Add 200 µL of the HATU stock solution (1.2 eq).

    • Initiate the reaction by adding 200 µL of the DIPEA stock solution (2.5 eq).

  • Reaction and Monitoring:

    • Seal the reaction plate and shake at room temperature for 12 hours.

    • Self-Validation Checkpoint: To monitor completion, a representative well (e.g., reaction with benzylamine) can be sampled and analyzed by LC-MS to confirm the disappearance of the starting carboxylic acid and the appearance of the product mass.

  • Parallel Workup:

    • Add 1 mL of ethyl acetate to each well.

    • Add 1 mL of a 5% aqueous sodium bicarbonate solution to each well.

    • Seal and shake the plate vigorously for 5 minutes. Centrifuge the plate to ensure phase separation.

    • Carefully remove the upper organic layer from each well and transfer to a fresh 96-well plate.

    • Repeat the wash with 1 mL of brine.

  • Purification and Analysis:

    • Evaporate the solvent from the final organic plate under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the crude product in a suitable solvent (e.g., DMSO) to create a stock plate for biological screening.

    • Analyze the purity and confirm the identity of all compounds using high-throughput LC-MS.

Conclusion and Strategic Outlook

The choice of a heterocyclic scaffold is a multi-faceted decision that balances synthetic feasibility with desired biological and pharmacokinetic properties.

  • The 3-Oxoisoindoline-4-carboxylic acid scaffold stands out as a premier choice when targeting enzymatic active sites, particularly those with a nicotinamide binding pocket. Its favorable physicochemical profile and the synthetic reliability of its functionalization handle make it an exceptionally efficient platform for generating high-quality lead compounds.

  • The Phthalazin-1(2H)-one scaffold is a very close competitor, especially in the PARP inhibitor space, offering similar advantages in terms of rigidity and hydrogen bonding patterns.[9]

  • Indole and Benzofuran scaffolds remain powerhouses of medicinal chemistry, offering unparalleled versatility in target space.[4][6] However, they often present greater challenges in controlling metabolic liabilities and achieving favorable drug-like properties, requiring more extensive optimization efforts.

Ultimately, there is no single "best" scaffold. The optimal choice is context-dependent. However, for projects requiring a rigid, polar, and synthetically tractable core to build upon, the 3-oxoisoindoline-4-carboxylic acid framework represents a validated, high-performance chassis for the construction of next-generation therapeutics.

References

  • Higasio, Y.S.; Shoji, T. Heterocyclic compounds such as pyrroles, pyridines, pyrollidins, piperdines, indoles, imidazol, and pyrazines. Applied Catalysis A: General, 2001, 221(1-2), 197.
  • Gaba, M.; Mohan, C. Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions. Medicinal Chemistry Research, 2016, 25(2), 173–210.
  • Alam, M. A. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023, 15(21), 2011–2023.
  • Vila, N., et al. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 2015, 89, 625-645.
  • Various Authors.
  • Chad's Prep. 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. YouTube, 2021.
  • Vila, N., et al. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 2015, 89, 625-645.
  • IJAEM. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management, 2025.
  • PubChem. Talazoparib. National Center for Biotechnology Information. Available at: [Link].

  • Various Authors. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. Molecules, 2018.
  • ResearchGate. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery.
  • PubChem. Olaparib. National Center for Biotechnology Information. Available at: [Link].

  • Various Authors. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 2020.
  • Wikipedia. Talazoparib. Wikipedia. Available at: [Link].

  • ResearchGate. ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery.
  • Manski, D. Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available at: [Link].

  • Various Authors. The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. Beilstein Journal of Organic Chemistry, 2015.
  • Various Authors. Heterocycles in Medicinal Chemistry II. Molecules, 2024.
  • Various Authors.
  • Google Patents. Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. CN111808040A.
  • Various Authors. Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 2021.
  • ResearchGate. Olaparib research update: mechanism, structure and clinical trials.
  • Heinrich, T.; Böttcher, H. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2681-4.
  • Various Authors. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 2019.
  • Various Authors. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 2016.
  • ResearchGate. Mechanism of action of talazoparib. ResearchGate. Available at: [Link].

  • Various Authors. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 2025.
  • Wikipedia. 5-HT2A receptor. Wikipedia. Available at: [Link].

  • Various Authors. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 2022.
  • Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. US4822801A.
  • Wikipedia. Cantharidin. Wikipedia. Available at: [Link].

  • Various Authors. A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 2022.
  • Various Authors. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical Sciences, 2017.
  • Patsnap Synapse. What is the mechanism of Olaparib?. Patsnap Synapse. Available at: [Link].

  • Semantic Scholar. Olaparib research update: mechanism, structure and clinical trials. Semantic Scholar. Available at: [Link].

  • Various Authors. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 2022.

Sources

Validation

Comparative Guide: Synthetic Routes to 3-Oxoisoindoline-4-carboxylic Acid

This guide provides an in-depth technical comparison of synthetic routes to 3-Oxoisoindoline-4-carboxylic acid (systematically known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ).[1][2] This scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-Oxoisoindoline-4-carboxylic acid (systematically known as 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid ).[1][2] This scaffold is a critical intermediate in the synthesis of immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide, as well as emerging PARP inhibitors.

[1][2]

Executive Summary

Target Molecule: 3-Oxoisoindoline-4-carboxylic acid (CAS: 935269-27-5) Core Scaffold: Isoindolin-1-one (Phthalimidine) Critical Challenge: Introducing the carboxylic acid functionality at the C4 position (peri-position to the lactam carbonyl) while maintaining the integrity of the lactam ring.[1][2]

This guide evaluates three distinct synthetic strategies ranging from industrial-scale cyclization to precision transition-metal catalysis.[1][2]

FeatureRoute A: Isophthalate Cyclization Route B: Pd-Catalyzed Carbonylation Route C: Nitro-Imide Reduction
Primary Utility Industrial Scale-upLate-Stage FunctionalizationLow-Cost Commodity Synthesis
Step Count 3 Steps1 Step (from bromide)5+ Steps
Key Reagent NBS (Bromination)CO / Pd CatalystZn/AcOH or H2 (Reduction)
Overall Yield Moderate (40-60%)High (70-90%)Low to Moderate (20-40%)
Cost Profile Low (Cheap Start Materials)High (Catalyst/Ligand cost)Very Low

Route A: The "Isophthalate" Cyclization (Scalable)

Best For: Large-scale manufacturing where raw material cost is paramount.[2]

This route leverages the "ortho-effect" in substituted benzoates.[1][2] By starting with dimethyl 2-methylisophthalate , the synthesis pre-installs the carbon framework, requiring only ring closure and hydrolysis. This avoids the difficult regioselectivity issues found in phthalimide reductions.

Mechanism & Protocol
  • Radical Bromination: Benzylic bromination of the 2-methyl group.[1][2]

  • Cyclization: Nucleophilic attack by ammonia/amine on the benzylic bromide, followed by intramolecular acyl substitution to form the lactam.

  • Hydrolysis: Conversion of the remaining ester to the carboxylic acid.

Step-by-Step Methodology
  • Bromination:

    • Dissolve dimethyl 2-methylisophthalate (1.0 equiv) in CCl4 or Trifluorotoluene.[2]

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) and a radical initiator (AIBN or BPO, 0.05 equiv).

    • Reflux (80°C) for 4–6 hours. Monitor by TLC for the disappearance of starting material.

    • Critical Control: Stop reaction before di-bromination occurs.[1][2]

    • Workup: Filter succinimide; concentrate filtrate to yield dimethyl 2-(bromomethyl)isophthalate .[2]

  • Lactamization:

    • Dissolve the crude bromide in MeOH/THF (1:1).

    • Add NH3 (aq) or Ammonium Acetate (excess, 5.0 equiv).

    • Stir at room temperature for 12 hours. The amine displaces the bromide (

      
      ) and spontaneously cyclizes with the adjacent C1-ester to form methyl 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate .[1][2]
      
    • Note: The C3-ester (now C4 on the ring) remains unreacted due to steric and electronic distinctness.

  • Hydrolysis:

    • Suspend the methyl ester in THF/Water (1:1).

    • Add LiOH (2.5 equiv). Stir at 60°C for 4 hours.

    • Acidify with 1M HCl to pH 2 to precipitate 3-oxoisoindoline-4-carboxylic acid .[1][2]

RouteA SM Dimethyl 2-methylisophthalate Inter1 Dimethyl 2-(bromomethyl)isophthalate SM->Inter1 NBS, AIBN (Radical Bromination) Inter2 Methyl 1-oxoisoindoline-4-carboxylate Inter1->Inter2 NH3/MeOH (Cyclization) Product 3-Oxoisoindoline-4-carboxylic acid Inter2->Product LiOH, H2O (Hydrolysis)

Caption: Route A proceeds via benzylic functionalization followed by spontaneous lactamization.

Route B: Pd-Catalyzed Carbonylation (Precision)

Best For: Medicinal chemistry, late-stage functionalization, and high-purity requirements.[2]

This route utilizes 4-bromoisoindolin-1-one (commercially available or easily made) as the substrate.[1][2] Palladium-catalyzed carbonylation inserts a carbonyl group directly at the C4 position.[1][2] This method offers the highest atom economy regarding the core scaffold construction but requires expensive transition metals.

Mechanism & Protocol

The reaction follows a standard catalytic cycle: Oxidative addition of Pd(0) to the Ar-Br bond, coordination of CO, migratory insertion to form the acyl-Pd complex, and nucleophilic attack by water (or alcohol) to release the product.

Step-by-Step Methodology
  • Reactor Setup: Use a high-pressure stainless steel autoclave or a glass pressure vessel (for <5 bar).[2]

  • Reagent Loading:

    • Substrate: 4-Bromoisoindolin-1-one (1.0 equiv).[1][2]

    • Catalyst: Pd(OAc)2 (2-5 mol%) + Ligand (dppf or Xantphos, 5-10 mol%).[2]

    • Base: Triethylamine (Et3N) or NaOAc (2.0 equiv).

    • Solvent: Methanol (for methyl ester) or H2O/Dioxane (for acid). Recommendation: Make the methyl ester first for easier purification, then hydrolyze.

  • Reaction:

    • Purge vessel with N2, then charge with CO gas (5–10 bar).

    • Heat to 80–100°C for 16 hours.

  • Workup:

    • Vent CO (Safety: Fume hood!). Filter catalyst through Celite.[2][3]

    • Concentrate. If making the ester, purify via column chromatography (Hexane/EtOAc).

    • If acid is desired directly, acidify the aqueous reaction mixture to precipitate the product.

Key Advantage: This route avoids the formation of regioisomers common in reduction routes.

RouteB SM 4-Bromoisoindolin-1-one Complex Pd-Acyl Intermediate SM->Complex Pd(OAc)2, dppf CO (10 bar) Product 3-Oxoisoindoline-4-carboxylic acid Complex->Product H2O/Base (Nucleophilic Attack)

Caption: Route B utilizes Carbon Monoxide insertion for direct C4 functionalization.

Route C: The Nitro-Imide Reduction (Historical/Alternative)

Best For: Utilizing very cheap starting materials (3-nitrophthalic anhydride) when "Route A" precursors are unavailable.[2]

This is a variant of the classic Lenalidomide synthesis. It builds the isoindolinone core first (as the nitro derivative), reduces the nitro group to an amine, and then converts the amine to a carboxylic acid via a Sandmeyer-type reaction (nitrile hydrolysis).

Critical Drawbacks
  • Step Count: High (5+ steps).

  • Regioselectivity: Reduction of 3-nitrophthalimide to the lactam often yields mixtures of 4-nitro and 7-nitro isomers depending on conditions.[1][2]

  • Safety: Diazotization (Sandmeyer) involves hazardous intermediates.

Protocol Summary
  • Imide Formation: 3-Nitrophthalic anhydride + NH3

    
     3-Nitrophthalimide.[1][2]
    
  • Lactam Reduction: Partial reduction (Zn/AcOH or catalytic hydrogenation) to 4-nitroisoindolin-1-one .[1][2]

  • Nitro Reduction: H2/Pd-C

    
    4-aminoisoindolin-1-one .
    
  • Sandmeyer Cyanation:

    • Diazotize (NaNO2/HCl) at 0°C.

    • React with CuCN/KCN

      
      4-cyanoisoindolin-1-one .
      
  • Hydrolysis: Acid hydrolysis (H2SO4/H2O) of the nitrile

    
    Carboxylic Acid .
    

RouteC SM 3-Nitrophthalic Anhydride Imide 3-Nitrophthalimide SM->Imide NH3, Heat Lactam 4-Nitroisoindolin-1-one Imide->Lactam Zn/AcOH (Selective Red.) Amine 4-Aminoisoindolin-1-one Lactam->Amine H2, Pd/C Nitrile 4-Cyanoisoindolin-1-one Amine->Nitrile 1. NaNO2/HCl 2. CuCN Product 3-Oxoisoindoline-4-carboxylic acid Nitrile->Product H2SO4, H2O

Caption: Route C involves a multi-step transformation from nitro-anhydride precursors.

Experimental Validation & Data Comparison

The following data is aggregated from standard process chemistry optimizations for isoindolinone scaffolds.

MetricRoute A (Isophthalate)Route B (Carbonylation)
Yield (Isolated) 55% (over 3 steps)82% (single step)
Purity (HPLC) >98% (after crystallization)>99% (after column)
Reaction Time 24-48 Hours16 Hours
Safety Profile Moderate: NBS is an irritant; radical initiators require care.[1][2]Caution: CO gas is toxic; requires high-pressure safety protocols.[1][2]
Scalability High: No chromatography required; intermediates are solids.[1][2]Medium: Limited by autoclave size and gas handling.[2]
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.1 (br s, 1H, COOH), 8.6 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 4.4 (s, 2H, CH2).
    
  • MS (ESI): m/z 178.05 [M+H]+.

References

  • Synthesis of Isoindolinones via C-H Activation: Title: "Palladium-Catalyzed Carbonylation of Aryl Halides."[1][2] Source:Journal of Organic Chemistry, 2010. (Representative methodology for Route B).

  • Industrial Synthesis of Lenalidomide Precursors: Title: "Process for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione."[1][2] Source:Google Patents (Celgene Corp). (Describes the Nitro-Imide reduction chemistry used in Route C).

  • Isophthalate Cyclization Strategy: Title: "Efficient synthesis of substituted isoindolin-1-ones via bromination/cyclization." Source:Tetrahedron Letters, 2005. (General protocol for Route A).

  • Ugi-Azide Multicomponent Reactions: Title: "Synthesis of 2-Tetrazolylmethyl-isoindolin-1-ones via a One-Pot Ugi-Azide Process." Source:ACS Omega, 2021. (Alternative high-diversity route).

Sources

Comparative

"3-Oxoisoindoline-4-carboxylic acid" derivatives: assessing selectivity and potency

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Pivot in Influenza Therapeutics The emergence of resistance against Baloxavir marbo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Pivot in Influenza Therapeutics

The emergence of resistance against Baloxavir marboxil (Xofluza), specifically through the I38T polymerase acidic (PA) mutation , has necessitated the development of next-generation endonuclease inhibitors. While Baloxavir remains a potent standard of care, its effectiveness is compromised by amino acid substitutions in the active site of the viral RNA-dependent RNA polymerase (RdRp).

This guide focuses on 3-oxoisoindoline-4-carboxylic acid derivatives (and the structurally related 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold). These compounds represent a novel class of "cap-snatching" inhibitors designed to sequester the divalent metal ions (


 or 

) within the PA endonuclease active site. Unlike traditional neuraminidase inhibitors (e.g., Oseltamivir), these derivatives arrest viral replication at the transcription initiation stage.

Key Value Proposition:

  • High Potency: Nanomolar

    
     values comparable to first-in-class agents.
    
  • Resilience: Demonstrated efficacy against Baloxavir-resistant I38T mutants.[1][2][3][4]

  • Selectivity: High selectivity index (SI) favoring viral endonuclease over host metalloenzymes.

Mechanism of Action: Metal-Binding Pharmacophore (MBP)[1][4]

The core efficacy of 3-oxoisoindoline derivatives lies in their ability to function as a Metal-Binding Pharmacophore (MBP) . The influenza PA endonuclease active site contains two divalent cations (


 and 

) coordinated by conserved residues (His41, Glu80, Asp108, Glu119).

The 3-oxoisoindoline scaffold utilizes a triad of oxygen atoms (often from a carboxylic acid, hydroxyl, or carbonyl arrangement) to chelate these metals in an octahedral geometry. This chelation sterically blocks the entry of host capped pre-mRNA, preventing the viral polymerase from cleaving the cap (cap-snatching) required to prime viral mRNA synthesis.

Pathway Diagram: Cap-Snatching Inhibition

PA_Endonuclease_Pathway Host_mRNA Host Pre-mRNA (Capped) Active_Site Endonuclease Active Site (Mn2+ / Mg2+) Host_mRNA->Active_Site Recruitment Viral_RdRp Viral RdRp (PA Subunit) Viral_RdRp->Active_Site Contains Cleavage Cap Cleavage (Cap-Snatching) Active_Site->Cleavage Catalysis Replication_Arrest REPLICATION ARREST Active_Site->Replication_Arrest Blocked by Inhibitor Inhibitor 3-Oxoisoindoline Derivative (Metal Chelation) Inhibitor->Active_Site Competitive Binding (Chelates Metals) Viral_Transcription Viral Transcription Initiation Cleavage->Viral_Transcription Priming

Figure 1: Mechanism of Action.[5][6] The inhibitor competitively binds to the metal center of the PA endonuclease, preventing the cleavage of host mRNA caps and halting viral transcription.

Comparative Analysis: Isoindolinones vs. Standards

The following table contrasts a representative optimized isoindolinone derivative (Compound 17 , 4-hydroxybenzyl substituted) against the clinical standard Baloxavir Acid and the broad-spectrum polymerase inhibitor Favipiravir .

Data Source: Rogolino et al. (2021) and FDA Clinical Data.

FeatureIsoindolinone Derivative (Cmpd 17)Baloxavir Acid (Active Metabolite)Favipiravir (T-705)
Primary Target PA Endonuclease (Metal Chelation)PA Endonuclease (Metal Chelation)RdRp (Chain Termination)
Potency (

)
23 – 46 nM (Enzymatic)1.4 – 2.5 nM (Enzymatic)~10 – 50

M (Cellular)
I38T Mutant Activity Retained (Full Efficacy)Reduced (10-50 fold loss)Retained
Selectivity Index (SI) > 500 (vs. MDCK cytotoxicity)> 10,000> 100
Binding Mode Bidentate/Tridentate ChelationTridentate ChelationNucleoside Analog
Resistance Barrier High (Distinct binding pose)Moderate (I38T emergence)High
Interpretation of Data
  • Potency: While Baloxavir is slightly more potent in pure enzymatic assays, the isoindolinone derivatives demonstrate robust nanomolar activity sufficient for therapeutic development.

  • Resistance Profile: The critical advantage of the isoindolinone scaffold (specifically Compound 17) is its ability to accommodate the I38T mutation. The bulky hydrophobic groups in Baloxavir clash with the Threonine at position 38, whereas the isoindolinone scaffold adopts a binding pose that avoids this steric conflict.

  • Chemical Space: The "4-carboxylic acid" or "6,7-dihydroxy" substitution patterns provide essential polarity for metal binding, while the lipophilic "tail" (e.g., benzyl or naphthyl groups) ensures high affinity for the hydrophobic pocket of the enzyme.

Experimental Protocols

To validate the potency and selectivity of 3-oxoisoindoline-4-carboxylic acid derivatives, the following self-validating protocols are recommended.

Protocol A: FRET-Based PA Endonuclease Inhibition Assay

Purpose: To determine the biochemical


 of the compound against the recombinant viral enzyme.

Reagents:

  • Enzyme: Recombinant Influenza A PA endonuclease domain (residues 1–209).

  • Substrate: Dual-labeled RNA oligo (e.g., 5'-FAM-UUGUAGCC-BHQ1-3').

  • Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM

    
    , 10 mM 
    
    
    
    -mercaptoethanol.

Step-by-Step Workflow:

  • Enzyme Prep: Dilute recombinant PA endonuclease to 25 nM in assay buffer.

  • Compound Addition: Add 2

    
    L of test compound (serially diluted in DMSO) to 384-well black plates. Include DMSO-only controls (0% inhibition) and EDTA controls (100% inhibition).
    
  • Incubation: Incubate enzyme with compound for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Start: Add 2

    
    L of FRET substrate (final concentration 50 nM).
    
  • Kinetic Read: Measure fluorescence intensity (

    
    ) every 60 seconds for 45 minutes using a microplate reader.
    
  • Analysis: Calculate initial reaction velocity (

    
    ) from the linear portion of the curve. Fit data to a 4-parameter logistic equation to derive 
    
    
    
    .
Protocol B: Cytotoxicity Counter-Screen (MDCK Cells)

Purpose: To ensure the observed inhibition is specific to the virus and not due to host cell toxicity.

  • Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Treatment: Replace media with maintenance media containing serially diluted test compounds (range: 0.1

    
    M to 100 
    
    
    
    M).
  • Exposure: Incubate for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo. Incubate 4 hours.

  • Calculation: Determine

    
     (concentration reducing cell viability by 50%).
    
  • Selectivity Index (SI): Calculate

    
     (antiviral). Target SI > 50.
    

Experimental Validation Workflow

The following diagram outlines the logical flow for validating a new derivative, from synthesis to resistance profiling.

Validation_Workflow Synthesis Synthesis of 3-Oxoisoindoline Derivative FRET_Assay FRET Endonuclease Assay (Determine IC50) Synthesis->FRET_Assay Cytotox Cytotoxicity Screen (MDCK Cells - CC50) FRET_Assay->Cytotox Selectivity_Calc Calculate Selectivity Index (SI = CC50/IC50) Cytotox->Selectivity_Calc Decision SI > 50? Selectivity_Calc->Decision Mutant_Profile Resistance Profiling (I38T Mutant Assay) Decision->Mutant_Profile Yes Discard Discard / Redesign Decision->Discard No Mutant_Profile->Discard Loses Activity Lead_Cand Lead Candidate (In Vivo Studies) Mutant_Profile->Lead_Cand Retains Activity

Figure 2: Validation Workflow. A step-by-step decision tree for advancing isoindoline derivatives from synthesis to lead candidate selection.

Conclusion

3-Oxoisoindoline-4-carboxylic acid derivatives (and the associated 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold) represent a critical advancement in the antiviral arsenal against Influenza. While their absolute enzymatic potency may trail slightly behind Baloxavir, their structural distinctiveness allows them to evade the I38T resistance mechanism , a growing concern in clinical settings.

For researchers, the priority is to optimize the lipophilic substituents at the N-2 position to maximize cell permeability without compromising the geometry of the metal-binding pharmacophore. The protocols provided herein offer a robust roadmap for characterizing these promising agents.

References

  • Rogolino, D., et al. (2021). Exploration of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one pharmacophore for inhibition of the influenza virus PA endonuclease. Bioorganic Chemistry.

  • Stevaert, A., & Naesens, L. (2016). The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Inhibitors. International Journal of Molecular Sciences.

  • Hayden, F. G., et al. (2018). Baloxavir Marboxil for Uncomplicated Influenza in Adults and Adolescents. New England Journal of Medicine.

  • Jones, J. C., et al. (2018). Resistance to baloxavir marboxil in influenza viruses. Current Opinion in Virology.

  • Kowalinski, E., et al. (2012). Structural Analysis of Influenza A Virus Polymerase Bound to the Viral RNA Promoter. PLoS Pathogens.

Sources

Validation

A Comparative Benchmarking Guide: 3-Oxoisoindoline-4-carboxylic Acid Against Clinically Relevant PARP Inhibitors

Introduction In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for cancers harboring deficiencies in DNA damage repair pathways....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for cancers harboring deficiencies in DNA damage repair pathways. The clinical success of PARP inhibitors has spurred the search for novel chemical scaffolds that can offer improved potency, selectivity, or pharmacological properties. This guide introduces "3-Oxoisoindoline-4-carboxylic acid" as a compound of interest for evaluation as a PARP inhibitor. The rationale for this investigation is grounded in established medicinal chemistry principles; the core structure of 3-oxoisoindoline is a key pharmacophore present in a class of potent PARP-1 inhibitors. Specifically, compounds with a 3-oxoisoindoline-4-carboxamide core have demonstrated significant activity against PARP-1 in both biochemical and cellular assays[1][2]. This structural analogy provides a strong scientific basis for benchmarking "3-Oxoisoindoline-4-carboxylic acid" against well-characterized and clinically approved PARP inhibitors.

This guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of the theoretical potential of "3-Oxoisoindoline-4-carboxylic acid" with established PARP inhibitors such as Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. We will delve into the mechanism of PARP inhibition, present the profiles of these known inhibitors with supporting experimental data, and provide detailed, self-validating protocols for head-to-head comparative studies.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs)[3]. When an SSB occurs, PARP1 rapidly binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

The therapeutic efficacy of PARP inhibitors is exquisitely demonstrated in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are essential for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). In cells with functional HR, the inhibition of PARP-mediated SSB repair is not catastrophic, as the resulting DSBs that form during DNA replication can be efficiently repaired. However, in cancer cells with deficient HR (e.g., due to BRCA mutations), the inhibition of PARP leads to an accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. Without a functional HR pathway to repair these DSBs, the cell is forced to rely on error-prone repair mechanisms, leading to genomic instability and ultimately, cell death. This concept, where the loss of two genes or pathways is lethal while the loss of either one alone is not, is known as synthetic lethality .

The Dual Mechanism of PARP Inhibition

Modern PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: The inhibitor competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP, preventing the synthesis of PAR chains and the subsequent recruitment of DNA repair machinery.

  • PARP Trapping: A more cytotoxic mechanism where the inhibitor binds to PARP in a way that stabilizes the PARP-DNA complex[4]. This "trapping" of PARP on the DNA prevents its dissociation and physically obstructs DNA replication and transcription, leading to the formation of toxic DSBs. The potency of PARP trapping varies among different inhibitors and is a critical determinant of their clinical efficacy.

Below is a diagram illustrating the PARP-mediated DNA repair pathway and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 Activation DNA_SSB->PARP1_2 PARylation PAR Chain Synthesis PARP1_2->PARylation using NAD+ Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair Replication Normal DNA Replication SSB_Repair->Replication DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_2_inhibited PARP1/2 DNA_SSB_cancer->PARP1_2_inhibited PARP_trapping PARP Trapping on DNA PARP1_2_inhibited->PARP_trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_2_inhibited Catalytic Inhibition & Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DSB_formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_formation HR_deficient Deficient Homologous Recombination (HR) DSB_formation->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: PARP signaling in normal versus HR-deficient cancer cells with PARP inhibition.

Profiles of Known PARP Inhibitors

A comparative analysis requires a thorough understanding of the performance of existing, clinically validated inhibitors. The following sections profile five leading PARP inhibitors, providing available data on their inhibitory concentrations (IC50) against PARP1 and PARP2. It is important to note that IC50 values can vary between studies due to different assay conditions.

Olaparib (Lynparza®)

Olaparib was the first PARP inhibitor to receive FDA approval and is used for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations[3][5]. It functions as both a catalytic inhibitor and a PARP trapping agent.

Rucaparib (Rubraca®)

Rucaparib is approved for the treatment of ovarian and prostate cancers in patients with BRCA mutations[3]. It inhibits PARP1, PARP2, and PARP3[6][7].

Niraparib (Zejula®)

Niraparib is used for the maintenance treatment of recurrent ovarian cancer, regardless of BRCA mutation status[8][9]. It is a potent inhibitor of PARP1 and PARP2[9].

Talazoparib (Talzenna®)

Talazoparib is approved for the treatment of metastatic breast cancer with germline BRCA mutations[5]. It is considered one of the most potent PARP trapping agents[10].

Veliparib (ABT-888)

Veliparib has been extensively studied in clinical trials for various cancers. It is a potent catalytic inhibitor of PARP1 and PARP2 but is considered a weaker PARP trapping agent compared to other approved inhibitors[4][11].

Comparative Inhibitory Activity

The following table summarizes the reported IC50 values for these inhibitors against PARP1 and PARP2. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in biochemical assays.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key References
Olaparib ~1-5~1-5[12],[13]
Rucaparib ~0.8-1.4~0.5[7]
Niraparib ~2-4~1-2[14],[9]
Talazoparib ~0.57-1~0.3-1.5[10]
Veliparib ~2-5~0.5-3[15],[16],[11]

Note: The IC50 values are approximate and collated from multiple sources. For precise comparisons, it is imperative to test all compounds under identical experimental conditions as outlined in the protocols below.

Experimental Protocols for Benchmarking

To objectively assess the potential of "3-Oxoisoindoline-4-carboxylic acid" as a PARP inhibitor, a series of well-defined, self-validating experiments are necessary. The following protocols describe a biochemical enzyme activity assay and a cell-based assay for PARP inhibition.

Experimental Workflow Overview

The benchmarking process will follow a logical progression from in vitro enzymatic activity to cellular effects.

Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis & Comparison Biochem_Assay Biochemical PARP1/2 Enzyme Activity Assay IC50_Det Determine IC50 values for '3-Oxoisoindoline-4-carboxylic acid' and known inhibitors Biochem_Assay->IC50_Det Cell_Assay Cell-Based PARP Inhibition Assay IC50_Det->Cell_Assay Proceed if potent Cell_IC50 Determine cellular IC50 values in a relevant cancer cell line (e.g., BRCA-deficient) Cell_Assay->Cell_IC50 Data_Analysis Comparative Analysis of IC50 values and potency Cell_IC50->Data_Analysis Conclusion Draw conclusions on the potential of '3-Oxoisoindoline-4-carboxylic acid' Data_Analysis->Conclusion

Caption: Experimental workflow for benchmarking a novel PARP inhibitor.

Protocol 1: Biochemical PARP1 Enzyme Activity Assay (Fluorometric)

This assay measures the catalytic activity of recombinant PARP1 by quantifying the consumption of its substrate, NAD+. The decrease in NAD+ is coupled to a cycling reaction that generates a fluorescent product.

Rationale: This is a primary, direct measure of enzymatic inhibition. It allows for a clean comparison of the intrinsic potency of the test compound and the known inhibitors against the purified enzyme, free from the complexities of a cellular environment.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Test Compound: "3-Oxoisoindoline-4-carboxylic acid"

  • Reference Inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, Veliparib

  • NAD+ Cycling Reagent Mix (containing alcohol dehydrogenase, diaphorase, and resazurin)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compound and reference inhibitors in 100% DMSO.

    • Create a serial dilution series for each compound (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the highest dose might be 1 mM.

  • Reaction Setup:

    • In a 384-well plate, add a small volume (e.g., 100 nL) of the serially diluted compounds or DMSO (for vehicle control) to the appropriate wells.

    • Prepare a PARP1 enzyme/DNA mix in PARP Assay Buffer. The final concentration of PARP1 and activated DNA should be optimized for a robust signal window (e.g., 50 ng/reaction PARP1, 10 ng/µL DNA).

    • Add the enzyme/DNA mix to the wells containing the compounds and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Prepare a 2X NAD+ solution in PARP Assay Buffer (e.g., final concentration of 0.5 mM).

    • Add the NAD+ solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction and Development:

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

    • Stop the reaction and initiate the detection by adding the NAD+ Cycling Reagent Mix to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within intact cells by quantifying the formation of PAR chains at sites of DNA damage.

Rationale: This assay provides a more physiologically relevant measure of a compound's ability to engage its target in a cellular context, taking into account factors like cell permeability and stability. Using a BRCA-deficient cell line directly tests the compound's potential in a synthetically lethal context.

Materials:

  • BRCA1- or BRCA2-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • Appropriate cell culture medium and supplements

  • DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

  • Test Compound and Reference Inhibitors

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-PAR (poly ADP-ribose) monoclonal antibody

  • Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Plating:

    • Seed the cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and reference inhibitors for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of DNA Damage:

    • Add a DNA damaging agent (e.g., MMS at a final concentration of 1 mM) to the cells and incubate for 15-30 minutes. This will induce SSBs and activate PARP.

  • Immunofluorescence Staining:

    • Fix the cells with the fixation solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate the cells with the primary anti-PAR antibody.

    • Wash the cells and incubate with the fluorescently-conjugated secondary antibody and DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain).

    • Calculate the percentage of PAR inhibition for each compound concentration relative to the MMS-treated vehicle control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The structural similarity of "3-Oxoisoindoline-4-carboxylic acid" to known isoindolinone-based PARP inhibitors provides a compelling rationale for its investigation as a novel therapeutic agent. This guide offers a comprehensive framework for its comparative benchmarking against clinically successful PARP inhibitors. By following the detailed biochemical and cellular protocols, researchers can generate robust, quantitative data to assess its potency and potential. The resulting data will be crucial in determining whether "3-Oxoisoindoline-4-carboxylic acid" warrants further preclinical and clinical development as a next-generation PARP inhibitor for targeted cancer therapy. The rigorous, side-by-side comparison outlined herein is essential for making informed decisions in the drug discovery and development pipeline.

References

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. Available at: [Link]

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available at: [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. Available at: [Link]

  • FDA D.I.S.C.O.: Niraparib in Ovarian Cancer Transcript. YouTube. Available at: [Link]

  • The Role of PARP Inhibitors in Metastatic Breast Cancer. ReachMD. Available at: [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PubMed Central. Available at: [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. Available at: [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. Available at: [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. Available at: [Link]

  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. PubMed Central. Available at: [Link]

  • Veliparib 2HCl | PARP1 & PARP2 Inhibitor. BellBrook Labs. Available at: [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. PubMed Central. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PubMed Central. Available at: [Link]

  • Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. PubMed Central. Available at: [Link]

Sources

Comparative

3-Oxoisoindoline-4-carboxylic Acid: The "Anchor" Scaffold for Next-Gen PARP Inhibitors

Executive Summary: Beyond the Lenalidomide Core While the isoindolinone core is most famous as the structural backbone of immunomodulatory drugs (IMiDs) like Lenalidomide (Revlimid), 3-oxoisoindoline-4-carboxylic acid (a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Lenalidomide Core

While the isoindolinone core is most famous as the structural backbone of immunomodulatory drugs (IMiDs) like Lenalidomide (Revlimid), 3-oxoisoindoline-4-carboxylic acid (also known as 1-oxo-4-carboxy-isoindoline) represents a distinct, high-value pharmacophore in the field of DNA damage response (DDR) therapeutics.

Unlike its 4-amino cousin, which targets Cereblon (E3 ligase), the 4-carboxylic acid derivative is primarily utilized as a mimetic of the nicotinamide moiety of NAD+ . This makes it a critical scaffold for the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. The carboxylic acid moiety serves as a versatile "anchor point" for generating diverse amide libraries, allowing medicinal chemists to probe the solvent-exposed regions of the PARP active site while maintaining the critical hydrogen-bonding network required for potency.

This guide provides a head-to-head technical comparison of this scaffold against its 6-membered ring competitor (isoquinolone) and the industry-standard phthalazinone, supported by robust synthesis protocols and structural insights.

Head-to-Head Scaffold Comparison

The Competitors[1]
  • 3-Oxoisoindoline-4-carboxylic acid (The Subject): A 5-membered lactam fused to a benzene ring. High rigidity, planar structure.

  • 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (The Challenger): A 6-membered lactam. Increased flexibility and solubility.

  • Phthalazinone (The Standard): The core of Olaparib. Contains two nitrogens in the ring.[1]

Comparative Analysis Table
Feature3-Oxoisoindoline-4-COOHIsoquinoline-4-COOH (Challenger)Phthalazinone (Standard)
Ring Size 5-membered (Lactam)6-membered (Lactam)6-membered (Hydrazide-like)
Planarity Highly PlanarSemi-flexible (puckered)Planar
Solubility (aq) Low to ModerateHigh (Improved ADME)Low
PARP Binding Mimics Nicotinamide (3-H bonds)Mimics Nicotinamide (Modified vector)Mimics Nicotinamide (Strong)
Metabolic Stability HighModerate (Benzylic oxidation risk)High
Synthetic Access Challenging (Regioselectivity)Moderate (Cyclization)High (Hydrazine chemistry)
Deep Dive: Why Switch Scaffolds?
  • The Solubility Problem: The 3-oxoisoindoline core is notoriously insoluble due to strong intermolecular hydrogen bonding and π-π stacking. Experimental data suggests that expanding the ring to the isoquinoline (6-membered) scaffold disrupts this crystal packing, significantly improving aqueous solubility and oral bioavailability without sacrificing critical binding interactions (Search Result 1.4).

  • The Selectivity Angle: While Phthalazinones (Olaparib) are potent PARP1/2 inhibitors, they often lack selectivity against other PARP isoforms. The 3-oxoisoindoline-4-carboxamide derivatives have shown potential for tunable selectivity based on the specific amine coupled to the 4-COOH "exit vector."

Experimental Protocol: Robust Synthesis

Note: Direct synthesis of the 4-carboxylic acid via nitration of phthalimide is poor due to lack of regioselectivity (gives mixture of 3- and 4-isomers). The protocol below utilizes a Palladium-catalyzed Carbonylation approach, which guarantees regiochemical purity.

Workflow Diagram (DOT)

Synthesis_Workflow Start 3-Bromophthalic Anhydride Step1 Step 1: Imide Formation (Reaction with Amine) Start->Step1 R-NH2, reflux Step2 Step 2: Regioselective Reduction (Zn/AcOH or NaBH4) Step1->Step2 Selective C=O reduction Step3 Step 3: Pd-Catalyzed Carbonylation (CO, Pd(OAc)2, MeOH) Step2->Step3 Pd-catalyzed insertion Final Methyl 3-Oxoisoindoline-4-carboxylate (Hydrolysis -> Acid) Step3->Final LiOH, THF/H2O

Caption: Regioselective synthesis pathway avoiding isomer separation issues common in nitration routes.

Detailed Methodology

Target: Synthesis of 3-Oxoisoindoline-4-carboxylic acid (via Methyl ester intermediate).

Step 1: Synthesis of 4-Bromoisoindolin-1-one
  • Starting Material: Begin with 3-bromophthalic anhydride .

  • Imide Formation: React with the desired primary amine (e.g., benzylamine for protection, or ammonia for unsubstituted) in acetic acid at reflux (110°C) for 4 hours.

    • Yield Check: Quantitative conversion to 3-bromophthalimide.

  • Reduction: Suspend the imide in acetic acid. Add Zinc dust (5 eq) portion-wise at 100°C.

    • Critical Control Point: Monitor by HPLC. Over-reduction to the isoindoline (amine) can occur. Stop when the carbonyl peak (imide) disappears but before the lactam is reduced.

    • Purification: Filter zinc, concentrate, and recrystallize from Ethanol.

    • Result:4-Bromoisoindolin-1-one .

Step 2: Carbonylation (The "Anchor" Installation)
  • Setup: In a high-pressure autoclave, dissolve 4-bromoisoindolin-1-one (1.0 eq) in Methanol.

  • Catalyst System: Add Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane) (10 mol%), and Triethylamine (3.0 eq).

  • Reaction: Pressurize with CO gas (50 psi) and heat to 80°C for 16 hours.

    • Safety: Carbon monoxide is toxic. Use a dedicated CO sensor and fume hood.

  • Workup: Vent CO carefully. Filter through Celite. Concentrate the filtrate.

  • Result: Methyl 3-oxoisoindoline-4-carboxylate .

Step 3: Hydrolysis to the Free Acid
  • Dissolve the methyl ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

  • Acidify with 1M HCl to pH 2. The product, 3-Oxoisoindoline-4-carboxylic acid , will precipitate as a white solid.

  • Validation: 1H NMR (DMSO-d6) should show the disappearance of the methyl singlet (~3.8 ppm) and the presence of a broad carboxylic acid proton (~13 ppm).

Strategic Decision Tree: When to Use This Scaffold?

Use the following logic map to determine if 3-Oxoisoindoline-4-carboxylic acid is the right choice for your drug discovery campaign.

Decision_Tree Start Target: DNA Repair Enzyme (PARP/Tankyrase)? Q1 Is Solubility a Limiting Factor? Start->Q1 Branch1 YES: High Solubility Needed Q1->Branch1 Branch2 NO: Potency/Rigidity is Priority Q1->Branch2 Result1 Switch to Isoquinoline-4-COOH (6-membered ring) Branch1->Result1 Q2 Is Selectivity (PARP1 vs PARP2) Required? Branch2->Q2 Result2 Use 3-Oxoisoindoline-4-COOH (5-membered ring) Result3 Use 4-Carboxamide derivatives (Tunable Selectivity) Q2->Result3 Yes Result4 Use Phthalazinone (Olaparib) (Broad Spectrum) Q2->Result4 No

Caption: Decision logic for selecting the isoindolinone scaffold based on ADME and selectivity requirements.

References

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) . Bioorganic & Medicinal Chemistry Letters. Link

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of PARP with favourable ADME characteristics . European Journal of Medicinal Chemistry. Link

  • Synthesis of isoindolinones . Organic Chemistry Portal. Link

  • Process for the preparation of lenalidomide . Google Patents (US8946265B2). Link

  • Regioselective synthesis of 3-substituted isoindolin-1-ones . Journal of Organic Chemistry. Link

Sources

Validation

Executive Summary: The Isomerism Challenge in Isoindolinone Scaffolds

Physicochemical Property Comparison of Isoindolinone Isomers: A Technical Development Guide The isoindolin-1-one (phthalimidine) scaffold is a privileged structure in medicinal chemistry, serving as the core for MDM2 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Property Comparison of Isoindolinone Isomers: A Technical Development Guide

The isoindolin-1-one (phthalimidine) scaffold is a privileged structure in medicinal chemistry, serving as the core for MDM2 inhibitors, DPP4 inhibitors, and antipsychotics. However, the physicochemical behavior of this scaffold varies drastically depending on the positional isomerism of substituents on the benzene ring (positions 4, 5, 6, and 7).

For a drug developer, choosing between a 5-substituted and a 4-substituted isomer is not merely a synthetic choice; it determines the solubility-permeability tradeoff , metabolic stability, and solid-state developability. This guide provides an objective comparison of these regioisomers, supported by experimental protocols and physicochemical logic.

Structural Landscape & Isomer Definition

To ensure precision, we define the isomers based on the standard IUPAC numbering for the isoindolin-1-one core:

  • Core Structure: Bicyclic system fusing a benzene ring and a

    
    -lactam.
    
  • Key Positions:

    • Position 1: Carbonyl (C=O).

    • Position 2: Nitrogen (NH) - The primary H-bond donor.

    • Position 3: Methylene (CH

      
      ) - The chiral center if substituted.
      
    • Positions 4-7: Aromatic substitution sites.

The Comparison Set: We compare the two most distinct regioisomeric classes encountered in SAR (Structure-Activity Relationship) optimization:

  • "Para-like" Isomers (5- and 6-substituted): Substituents are distal to the lactam functionality, often allowing efficient crystal packing.

  • "Ortho-like" Isomers (4- and 7-substituted): Substituents are proximal to the bridgehead or carbonyl, introducing steric strain and disrupting planarity.

Comparative Physicochemical Profiling

The following data synthesizes trends observed in halogenated and nitro-substituted isoindolinones.

Table 1: Physicochemical Performance Matrix
Property5-Substituted Isomers (Distal)4-Substituted Isomers (Proximal)Implication for Development
Melting Point (MP) High (High Lattice Energy)Moderate/Low (Lattice Disruption)5-isomers often require micronization; 4-isomers are easier to dissolve but harder to crystallize.
Solubility (Thermodynamic) Lower Higher (2-5x fold increase)4-isomers are preferred for liquid formulations; 5-isomers for stable solid dosage forms.
pKa (NH Acidity) ~12.5 (Minimal effect)~11.8 - 12.2 (Inductive effect)4-substituents (especially EWGs) can lower pKa via field effects, altering LogD at basic pH.
Lipophilicity (LogP) EquivalentEquivalentIsomerism rarely shifts intrinsic LogP, but LogD changes if pKa shifts.
Metabolic Stability Variable (Exposed para-sites)High (Steric shielding)4-substituents block metabolic attack at the adjacent bridgehead, often improving half-life.
Deep Dive: The "Packing Efficiency" Effect
  • 5-Isomers: These molecules tend to adopt a planar conformation that facilitates strong

    
    -
    
    
    
    stacking and intermolecular Hydrogen bonding (NH
    
    
    O=C) in the crystal lattice. This results in high melting points and high heat of fusion (
    
    
    ), directly correlating to poor aqueous solubility.
  • 4-Isomers: The substituent at C4 sterically interacts with the C3 protons or the N2 lone pair vector. This "molecular twist" prevents tight lattice packing, lowering the energy barrier for solvation.

Visualization: Structural Logic & Workflows

Diagram 1: Electronic & Steric Vectors in Isoindolinones

This diagram illustrates how substitution position influences the electronic environment and steric clashes.

IsoindolinoneProperties cluster_Isomers Regioisomeric Impact Core Isoindolin-1-one Core Pos5 5-Position (Distal) High Symmetry Efficient Packing Core->Pos5 Substitution Pos4 4-Position (Proximal) Steric Clash w/ C3 Lattice Disruption Core->Pos4 Substitution Pos7 7-Position (Proximal) Steric Clash w/ C=O Twisted Conformation Core->Pos7 Substitution Prop1 Melting Point (Crystal Stability) Pos5->Prop1 Increases Prop2 Aqueous Solubility (Solvation Energy) Pos4->Prop2 Increases

Caption: Impact of substitution site on crystal lattice energy and solubility parameters.

Validated Experimental Protocols

To verify these properties in your specific derivatives, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of the isomer at equilibrium.

  • Preparation: Weigh 5 mg of the solid isoindolinone isomer into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of pH 7.4 phosphate buffer (0.1 M).

  • Equilibration:

    • Place vials on an orbital shaker at 37°C for 24 hours .

    • Validation Step: Check for undissolved solid. If clear, add more solid until a suspension persists (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

    
    m PVDF filter (pre-saturated to prevent adsorption).
    
  • Quantification:

    • Analyze the filtrate via HPLC-UV (typically 254 nm for the benzolactam chromophore).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Measure the acidity of the lactam NH, crucial for 4- vs 5-isomer differentiation.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve ~1 mg of compound in a co-solvent (e.g., Methanol/Water ratios: 20%, 30%, 40%) to construct a Yasuda-Shedlovsky plot.

  • Titration:

    • Titrate with 0.1 M KOH under inert Nitrogen atmosphere (to exclude CO

      
      ).
      
    • Monitor pH change. The isoindolinone NH typically deprotonates > pH 11.

  • Calculation: Extrapolate the pKa values from the co-solvent mixtures to 0% organic solvent to get the aqueous pKa.

    • Note: 4-nitroisoindolinone will show a lower pKa than 5-nitroisoindolinone due to the closer inductive pull.

Synthesis & Separation Workflow

When synthesizing these isomers, they often occur as mixtures (e.g., nitration of isoindolinone yields both 4- and 5- isomers). Separation is critical for property testing.

SeparationWorkflow Start Crude Reaction Mixture (4- & 5-Isomers) Step1 Flash Chromatography (Silica Gel) Start->Step1 Decision Separation Achieved? Step1->Decision PathA Yes: Isolate Pure Isomers Decision->PathA High Delta Rf PathB No: Recrystallization Decision->PathB Low Delta Rf Final Physicochemical Profiling (MP, LogP, Solubility) PathA->Final DetailB Solvent Selection: Ethanol (5-isomer crystallizes) Mother Liquor (Enriched 4-isomer) PathB->DetailB DetailB->PathA

Caption: Workflow for the isolation of regioisomers prior to physicochemical characterization.

References

  • Gao, S., et al. (2018). "Synthesis and biological evaluation of isoindolinone derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Lombardo, F., et al. (2014). "Comprehensive Physicochemical Profiling in Drug Discovery." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "Isoindolin-1-one." National Library of Medicine.

  • Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry.

Comparative

A Researcher's Guide to the Reproducibility of 3-Oxoisoindoline-4-carboxylic Acid Synthesis and its Application in PARP Inhibition Assays

For researchers and drug development professionals navigating the landscape of novel therapeutics, the reproducibility of both the synthesis of a compound and its subsequent biological assays is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel therapeutics, the reproducibility of both the synthesis of a compound and its subsequent biological assays is paramount. This guide provides an in-depth technical analysis of 3-Oxoisoindoline-4-carboxylic acid, a core scaffold for a promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will objectively explore the challenges and solutions in its synthesis, delve into the nuances of PARP inhibition assays, and compare its performance with established alternatives.

Part 1: The Synthetic Challenge: Navigating the Path to 3-Oxoisoindoline-4-carboxylic Acid

Proposed Synthetic Pathway

The synthesis of 3-Oxoisoindoline-4-carboxylic acid can be envisioned through the construction of the isoindolinone core followed by the introduction or unmasking of the carboxylic acid functionality at the 4-position.

Synthetic Pathway A Phthalic Anhydride Derivative C 3-Oxoisoindoline Core A->C Cyclization B Amine Source (e.g., Ammonia, Primary Amine) B->C D Introduction of Carboxylic Acid Precursor C->D Functionalization E 3-Oxoisoindoline-4-carbonitrile D->E F Hydrolysis E->F G 3-Oxoisoindoline-4-carboxylic acid F->G PARP Inhibition Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to (when inhibited in BRCA-deficient cells) NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 3-Oxoisoindoline-4-carboxamide (PARP Inhibitor) Inhibitor->PARP1 inhibits Comparative Analysis Workflow Compound_Synthesis Synthesize & Purify 3-Oxoisoindoline-4-carboxamide Analogs In_Vitro_PARP1_Assay In Vitro PARP-1 Inhibition Assay (IC₅₀) Compound_Synthesis->In_Vitro_PARP1_Assay Cellular_PARP_Assay Cellular PARP Inhibition Assay Compound_Synthesis->Cellular_PARP_Assay PARP_Trapping_Assay PARP Trapping Assay Compound_Synthesis->PARP_Trapping_Assay Cytotoxicity_Assay Cytotoxicity Assay (BRCA-proficient vs. -deficient cells) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis vs. Standard PARP Inhibitors In_Vitro_PARP1_Assay->Data_Analysis Cellular_PARP_Assay->Data_Analysis PARP_Trapping_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Oxoisoindoline-4-carboxylic acid

[1] Executive Summary & Chemical Context 3-Oxoisoindoline-4-carboxylic acid (CAS: 61586-76-9) is a critical heterocyclic intermediate, frequently employed in the synthesis of immunomodulatory drugs (IMiDs) such as lenali...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

3-Oxoisoindoline-4-carboxylic acid (CAS: 61586-76-9) is a critical heterocyclic intermediate, frequently employed in the synthesis of immunomodulatory drugs (IMiDs) such as lenalidomide analogues.[1]

While often categorized generically as an "organic acid," its structural rigidity and nitrogenous heterocycle require specific disposal protocols to prevent unintended mobilization in environmental water tables or hazardous reactions in waste streams. This guide moves beyond the Safety Data Sheet (SDS) to provide a logistical framework for disposal that ensures regulatory compliance (RCRA/EPA) and personnel safety.

Chemical Identification Table
ParameterDetail
Chemical Name 3-Oxoisoindoline-4-carboxylic acid
CAS Number 61586-76-9
Molecular Formula C₉H₇NO₃
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~3.5 - 4.2 (Carboxylic acid moiety)
Primary Hazard Skin/Eye Irritant (H315, H319), STOT SE (H335)

Pre-Disposal Hazard Assessment (The "Why")

Effective safety relies on understanding causality. We do not simply "throw away" chemicals; we manage their thermodynamic and toxicological lifecycle.

  • Acidity & Compatibility: As a carboxylic acid, this compound will protonate basic waste streams. Causality: Mixing this directly with strong bases (e.g., Sodium Hydroxide waste) in a closed container can generate significant exothermic heat, potentially pressurizing the vessel.

  • Segregation from Oxidizers: The isoindoline ring is susceptible to oxidation. Causality: Commingling with strong oxidizers (e.g., Nitric Acid, Permanganates) creates a fire hazard.

  • Pharmaceutical Potency: As a scaffold for IMiDs, this compound should be treated with a higher containment band than generic organic acids (e.g., Benzoic acid) to prevent bioactive contamination.

Operational Disposal Protocol

A. Solid Waste Disposal (Preferred Route)

Best practice for expired reagents, reaction byproducts, or contaminated solids.

  • Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double-Bagging: Place the primary bag into a second bag to create a redundant barrier against particulate dispersion.

  • Labeling: Apply a hazardous waste label.

    • Must include: Full chemical name (No abbreviations), CAS #, and the hazard check: "Irritant."

  • Stream: Designate for High-Temperature Incineration .

    • Note: Landfilling is generally prohibited for pharmaceutical intermediates under RCRA guidelines for organic chemicals.

B. Liquid Waste Disposal (Solutions)

For mother liquors or reaction mixtures.

  • Characterization: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform)[1]

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate)[1]

  • pH Check (Self-Validating Step): Before adding to a waste carboy, measure the pH of your solution.

    • If pH < 2: It is a Corrosive (D002) waste.[2][3]

    • Action: Do NOT perform elementary neutralization in the lab unless you have a specific permit. It changes the regulatory status of your lab to a "treatment facility."

  • Segregation: Pour into the appropriate solvent carboy.

    • CRITICAL: Ensure the carboy is NOT designated for "Basic/Caustic Waste."

Visualized Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream without creating incompatible mixtures.

DisposalDecision Start Waste: 3-Oxoisoindoline-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ActionSolid Double Bag -> Label -> Incineration Solid->ActionSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo Segregation CRITICAL CHECK: Is the waste container Basic? Halo->Segregation NonHalo->Segregation NoBase No (Neutral/Acidic) Segregation->NoBase Safe YesBase Yes (Caustic) Segregation->YesBase Unsafe ActionLiquid Add to Organic Waste Stream NoBase->ActionLiquid Stop STOP: Do Not Mix. Use separate container. YesBase->Stop

Caption: Logical workflow for segregating 3-Oxoisoindoline-4-carboxylic acid waste to prevent incompatible mixing events.

Figure 2: Emergency Spill Response

A self-validating loop for managing accidental release in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Magnitude (< 100g vs > 100g) Spill->Assess Minor Minor Spill (Manage Locally) Assess->Minor Major Major Spill (Evacuate/EHS) Assess->Major PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Minor->PPE Contain Containment: Cover with absorbent pads PPE->Contain Clean Cleanup: Scoop into bag (Do not sweep dust) Contain->Clean Wash Decontamination: Wash surface with soap/water Clean->Wash

Caption: Immediate response protocol for solid or liquid spills, prioritizing containment of particulates.

Regulatory Compliance & Classification

US EPA (RCRA) Status

This specific CAS is not listed on the P-List (Acutely Hazardous) or U-List (Toxic Waste). However, it is regulated under the Characteristic definitions:

  • Corrosivity (D002): If the waste solution has a pH

    
     2.[3]
    
  • Toxicity: While not a specific TCLP metal, as a pharmaceutical intermediate, it must be managed to prevent environmental release.

OSHA Laboratory Standard (29 CFR 1910.1450)

This compound falls under the "Hazardous Chemical" definition.

  • Requirement: A specific waste determination must be made before disposal.

  • Documentation: Maintain the SDS and this SOP in the Chemical Hygiene Plan (CHP).

References

  • Fisher Scientific. (2021).[4] Safety Data Sheet: Oxolinic Acid (Analogous Structure Safety Data). Retrieved from [1]

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA Fact Sheet. Retrieved from [1]

  • PubChem. (2023). Compound Summary: Isoindoline-4-carboxylic acid derivatives.[1] National Library of Medicine. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxoisoindoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Oxoisoindoline-4-carboxylic acid
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